molecular formula C6H5BrN2O2 B1519837 3-Amino-6-bromopicolinic acid CAS No. 1052708-46-9

3-Amino-6-bromopicolinic acid

Cat. No.: B1519837
CAS No.: 1052708-46-9
M. Wt: 217.02 g/mol
InChI Key: HXBNYDVCPBSMTF-UHFFFAOYSA-N
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Description

3-Amino-6-bromopicolinic acid is a useful research compound. Its molecular formula is C6H5BrN2O2 and its molecular weight is 217.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-6-bromopyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O2/c7-4-2-1-3(8)5(9-4)6(10)11/h1-2H,8H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXBNYDVCPBSMTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1N)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60670384
Record name 3-Amino-6-bromopyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1052708-46-9
Record name 3-Amino-6-bromopyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Amino-6-bromopicolinic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 3-Amino-6-bromopicolinic Acid

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the strategic design of molecular building blocks is paramount. Heterocyclic compounds, particularly substituted pyridines, form the backbone of countless therapeutic agents due to their unique electronic properties and ability to engage in specific biological interactions. This compound is a prime example of such a versatile scaffold. Its trifunctional nature—possessing a carboxylic acid, an aromatic amine, and a reactive bromine atom on a pyridine ring—offers a rich platform for synthetic diversification. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and handling, tailored for researchers, scientists, and drug development professionals.

Molecular Identity and Physicochemical Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its identity and core properties. This compound is systematically named 3-amino-6-bromopyridine-2-carboxylic acid.[1] The strategic placement of its functional groups dictates its chemical behavior and potential applications.

Chemical Structure

The structure combines the electron-donating amino group and the electron-withdrawing carboxylic acid and bromine atom on a pyridine core. This arrangement significantly influences the molecule's reactivity and electronic distribution.

Caption: 2D Structure of this compound.

Core Physicochemical Data

A summary of essential quantitative data provides a quick reference for experimental design. These values are critical for calculating molar equivalents, predicting solubility, and ensuring accurate characterization.

PropertyValueSource
IUPAC Name 3-amino-6-bromopyridine-2-carboxylic acidPubChem[1]
CAS Number 1052708-46-9PubChem[1]
Molecular Formula C₆H₅BrN₂O₂PubChem[1]
Molecular Weight 217.02 g/mol PubChem[1]
Canonical SMILES C1=CC(=NC(=C1N)C(=O)O)BrPubChem[1], Acros Pharmatech[2]
InChI Key HXBNYDVCPBSMTF-UHFFFAOYSA-NPubChem[1], Acros Pharmatech[2]
Purity Typically ≥95% - 98%Acros Pharmatech[2], AChemBlock[3], Sigma-Aldrich
Physical Form SolidSigma-Aldrich
pKa (Predicted) 3.99 ± 0.10Acros Pharmatech[2]
Boiling Point (Predicted) 412.2 ± 45.0 °CAcros Pharmatech[2]
Density (Predicted) 1.909 ± 0.06 g/cm³Acros Pharmatech[2]

Synthesis and Purification

The synthesis of this compound is not widely detailed in the literature; however, a reliable route to its methyl ester, Methyl 3-amino-6-bromopicolinate, has been described.[4] This intermediate can be readily hydrolyzed to the target carboxylic acid under standard conditions (e.g., using NaOH or LiOH followed by acidic workup). The synthesis of the ester serves as an excellent case study in the regioselective functionalization of a pyridine ring.

Synthetic Workflow: From Amine to Brominated Ester

The key transformation is the regioselective bromination of Methyl 3-aminopicolinate. The amino group at the 3-position is an activating group, directing electrophiles to the ortho and para positions. In the pyridine system, this corresponds to the 4- and 6-positions. The 6-position is sterically less hindered and electronically favored, leading to selective bromination at this site.

synthesis_workflow start Methyl 3-aminopicolinate dissolve Dissolve in H₂O / H₂SO₄ start->dissolve bromination Add Br₂ in Acetic Acid (Slowly, at room temp) dissolve->bromination reaction Stir for 4 hours bromination->reaction neutralize Adjust pH to 6 (2N NaOH) reaction->neutralize extract Extract with Ethyl Acetate neutralize->extract dry Dry organic layer (Na₂SO₄) extract->dry evaporate Evaporate solvent dry->evaporate purify Silica Gel Chromatography (DCM eluent) evaporate->purify product Methyl 3-amino-6-bromopicolinate (White Solid) purify->product

Sources

An In-depth Technical Guide to the Molecular Structure and Conformation of 3-Amino-6-bromopicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 3-amino-6-bromopicolinic acid, a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. While a definitive crystal structure for this specific molecule is not publicly available, this guide synthesizes data from closely related compounds, computational models, and spectroscopic principles to present a robust and scientifically grounded understanding of its structural characteristics. We will delve into the nuanced interplay of intramolecular forces, including hydrogen bonding and steric hindrance, that dictate its three-dimensional geometry. This document is intended to serve as an essential resource for researchers engaged in the design and synthesis of novel therapeutics and functional materials incorporating the this compound scaffold.

Introduction: The Significance of this compound

This compound (IUPAC name: 3-amino-6-bromopyridine-2-carboxylic acid) is a heterocyclic compound featuring a pyridine ring substituted with a carboxylic acid, an amino group, and a bromine atom. This arrangement of functional groups imparts a unique electronic and steric profile, making it a valuable building block in the synthesis of more complex molecules. Picolinic acid derivatives are known to act as bidentate chelating agents for various metal ions, a property that is exploited in the development of catalysts and therapeutic agents. The presence of the amino and bromo substituents further allows for a wide range of chemical modifications, enabling the fine-tuning of its physicochemical properties for specific applications. A thorough understanding of its molecular structure and preferred conformation is paramount for predicting its reactivity, biological activity, and material properties.

Molecular Structure: A Hybrid Approach

In the absence of a published crystal structure for this compound, we can construct a highly probable model of its molecular geometry by examining the crystal structure of the closely related 3-bromopicolinic acid and considering the influence of the 3-amino group based on analogous compounds like 3-aminopyrazine-2-carboxylic acid.

The Pyridine-Carboxylic Acid Core: Insights from 3-Bromopicolinic Acid

The crystal structure of 3-bromopicolinic acid reveals a nearly planar conformation of the pyridine ring and the carboxylic acid group. This planarity is a common feature in picolinic acids and is primarily driven by the formation of an intramolecular hydrogen bond between the carboxylic acid proton and the nitrogen atom of the pyridine ring. This interaction creates a stable six-membered ring-like structure.

The bond lengths and angles within the pyridine ring and the carboxylic acid moiety of 3-bromopicolinic acid are expected to be very similar to those in this compound. The introduction of the amino group at the 3-position is not anticipated to significantly distort the core ring structure.

Parameter3-Bromopicolinic Acid (Å or °)Predicted for this compound (Å or °)
C-C (pyridine ring)~1.38-1.40~1.38-1.40
C-N (pyridine ring)~1.33-1.34~1.33-1.34
C-Br~1.89~1.89
C-C (exocyclic)~1.50~1.50
C=O~1.22~1.22
C-O~1.31~1.31
N-C-C (ring angle)~123-124~123-124
C-C-C (ring angle)~117-120~117-120
O-C=O~125~125

Table 1: Comparison of selected bond lengths and angles from the crystal structure of 3-bromopicolinic acid and predicted values for this compound.

Molecular Structure of this compound cluster_pyridine_ring Pyridine Ring cluster_substituents Substituents N1 N C2 C N1->C2 C3 C C2->C3 COOH C(=O)OH C2->COOH 2-position C4 C C3->C4 NH2 NH2 C3->NH2 3-position C5 C C4->C5 C6 C C5->C6 C6->N1 Br Br C6->Br 6-position COOH->N1

Caption: Molecular structure of this compound.

The Influence of the 3-Amino Group

The primary conformational uncertainty in this compound arises from the rotational freedom of the carboxylic acid and amino groups. However, studies on analogous compounds, such as 3-aminopyrazine-2-carboxylic acid, strongly suggest the formation of an intramolecular hydrogen bond between a hydrogen atom of the 3-amino group and the carbonyl oxygen of the 2-carboxylic acid group.

This interaction would further stabilize a planar conformation of the molecule and would likely be the dominant conformational preference in non-polar environments. In protic solvents, this intramolecular hydrogen bond may be disrupted by intermolecular hydrogen bonding with solvent molecules.

Conformational Analysis: Key Determining Factors

The overall conformation of this compound is a delicate balance of several factors:

  • Intramolecular Hydrogen Bonding: As discussed, two key intramolecular hydrogen bonds are likely to be present:

    • Between the carboxylic acid -OH and the pyridine nitrogen.

    • Between the 3-amino group -NH and the carboxylic acid carbonyl oxygen. These interactions significantly restrict the rotational freedom of the substituents and favor a planar molecular geometry.

  • Steric Hindrance: The bromine atom at the 6-position is relatively large and can sterically interact with the adjacent pyridine nitrogen and the C5-hydrogen. Similarly, the amino group at the 3-position can interact with the carboxylic acid group at the 2-position. However, the formation of intramolecular hydrogen bonds helps to alleviate some of this steric strain by locking the substituents into a more favorable arrangement.

  • Electronic Effects: The amino group is an electron-donating group, which can influence the electron density distribution within the pyridine ring and affect the acidity of the carboxylic acid and the basicity of the pyridine nitrogen.

Predicted Conformation

Based on the available evidence, the most probable conformation of this compound is a nearly planar structure stabilized by a network of intramolecular hydrogen bonds. The carboxylic acid group is likely to be oriented such that its hydroxyl group forms a hydrogen bond with the pyridine nitrogen, and its carbonyl oxygen accepts a hydrogen bond from the 3-amino group.

Experimental and Computational Methodologies for Structural Elucidation

A conclusive determination of the molecular structure and conformation of this compound would require a combination of experimental and computational techniques.

Experimental Protocols
  • X-ray Crystallography: This is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state.

    • Methodology:

      • Crystal Growth: High-quality single crystals of this compound would need to be grown. This can be achieved through various techniques such as slow evaporation from a suitable solvent, vapor diffusion, or cooling crystallization.

      • Data Collection: A single crystal is mounted on a goniometer and irradiated with X-rays. The diffraction pattern is collected on a detector.

      • Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to obtain the final crystal structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly 2D techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), can provide information about the through-space proximity of atoms in solution, which can be used to deduce the preferred conformation.

    • Methodology:

      • Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent.

      • 1D and 2D NMR Spectra Acquisition: A series of NMR experiments, including 1H, 13C, and 2D NOESY, are performed.

      • Data Analysis: The chemical shifts, coupling constants, and NOE cross-peaks are analyzed to determine the connectivity and spatial arrangement of the atoms.

Computational Modeling
  • Density Functional Theory (DFT) Calculations: DFT is a powerful quantum mechanical method that can be used to predict the geometry, electronic structure, and vibrational frequencies of molecules.

    • Methodology:

      • Model Building: An initial 3D structure of this compound is built.

      • Geometry Optimization: The geometry of the molecule is optimized to find the lowest energy conformation.

      • Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true energy minimum.

      • Conformational Search: A systematic search for different low-energy conformers can be performed to identify the most stable structures.

Workflow for Conformational Analysis cluster_exp Experimental Methods cluster_comp Computational Methods cluster_analysis Data Analysis and Structure Elucidation XRay X-ray Crystallography Structure 3D Molecular Structure XRay->Structure NMR NMR Spectroscopy Conformation Conformational Preferences NMR->Conformation DFT Density Functional Theory DFT->Structure DFT->Conformation Structure->Conformation

Caption: Workflow for the conformational analysis of this compound.

Conclusion

While a definitive experimental structure of this compound remains to be determined, a comprehensive analysis of related crystal structures and theoretical principles allows for a well-informed prediction of its molecular geometry and conformational behavior. The molecule is expected to adopt a predominantly planar conformation stabilized by a robust network of intramolecular hydrogen bonds. This structural rigidity has important implications for its application in drug design and materials science, where a well-defined three-dimensional structure is often a prerequisite for desired activity and properties. Future experimental work, particularly X-ray crystallography and advanced NMR studies, will be invaluable in validating and refining the structural model presented in this guide.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • PubChem. 3-Aminopicolinic acid. National Center for Biotechnology Information. [Link]

  • Aladdin Scientific. 6-Amino-3-bromopicolinic acid. [Link]

An In-depth Technical Guide to the Synthesis of 3-Amino-6-bromopicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of 3-Amino-6-bromopicolinic Acid

This compound is a key heterocyclic building block in contemporary drug discovery and development. Its unique substitution pattern—a carboxylic acid at the 2-position, an amine at the 3-position, and a bromine atom at the 6-position of the pyridine ring—offers a versatile scaffold for the synthesis of a diverse array of complex molecules with significant therapeutic potential. The strategic placement of these functional groups allows for selective and sequential modifications, making it an invaluable intermediate in the construction of novel pharmaceutical agents, agrochemicals, and functional materials. This guide provides a comprehensive overview of the scientifically robust and field-proven pathways for the synthesis of this pivotal compound, with a focus on the underlying chemical principles and practical experimental considerations.

I. Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic analysis of this compound reveals several plausible synthetic disconnections. The primary challenge lies in the regioselective introduction of the amino and bromo substituents onto the picolinic acid framework. Two principal strategies emerge from this analysis:

  • Late-stage Functionalization of a Picolinic Acid Precursor: This approach involves the sequential introduction of the amino and bromo groups onto a pre-existing picolinic acid or picolinate ester scaffold. The order of these introductions is critical to achieving the desired regiochemistry.

  • Construction of the Picolinic Acid from a Pre-functionalized Pyridine: This strategy entails starting with a pyridine ring already bearing the 3-amino and 6-bromo substituents and subsequently introducing the carboxylic acid group at the 2-position.

This guide will primarily focus on the first strategy, which has been demonstrated to be a more established and reliable approach. A potential alternative pathway will also be discussed.

II. Primary Synthesis Pathway: Bromination of a 3-Aminopicolinate Ester followed by Hydrolysis

This pathway has emerged as a highly efficient and regioselective method for the synthesis of this compound. The core of this strategy lies in the selective bromination of a 3-aminopicolinate ester, followed by the hydrolysis of the ester to the desired carboxylic acid.

Pathway Overview

Synthesis_Pathway_1 cluster_0 Step 1: Esterification cluster_1 Step 2: Regioselective Bromination cluster_2 Step 3: Hydrolysis 3-Aminopicolinic_acid 3-Aminopicolinic Acid Methyl_3_aminopicolinate Methyl 3-aminopicolinate 3-Aminopicolinic_acid->Methyl_3_aminopicolinate  MeOH, H+ (cat.) Methyl_3_amino_6_bromopicolinate Methyl 3-amino-6-bromopicolinate Methyl_3_aminopicolinate->Methyl_3_amino_6_bromopicolinate  Br2, Acetic Acid 3_Amino_6_bromopicolinic_acid This compound Methyl_3_amino_6_bromopicolinate->3_Amino_6_bromopicolinic_acid  Aq. NaOH, then H+

Caption: Primary synthesis pathway for this compound.

Causality Behind Experimental Choices
  • Esterification of the Carboxylic Acid: The initial step involves the protection of the carboxylic acid functionality of 3-aminopicolinic acid as a methyl ester. This is a crucial strategic decision for two primary reasons. Firstly, it enhances the solubility of the starting material in organic solvents, facilitating the subsequent bromination step. Secondly, and more importantly, it deactivates the carboxylic acid group towards potential side reactions during the electrophilic bromination, thereby ensuring a cleaner reaction profile.

  • Regioselective Bromination: The key to this synthesis lies in the highly regioselective bromination of methyl 3-aminopicolinate. The amino group at the 3-position is a strongly activating, ortho-, para-directing group. In the pyridine ring, this directs electrophilic substitution to the 2-, 4-, and 6-positions. However, the 2-position is already substituted with the ester group. The 6-position is sterically less hindered and electronically favored for bromination, leading to the desired 3-amino-6-bromo isomer as the major product. The reaction is typically carried out using bromine in acetic acid.[1]

  • Hydrolysis of the Ester: The final step is the straightforward hydrolysis of the methyl ester to the carboxylic acid. This is typically achieved under basic conditions using an aqueous solution of a strong base like sodium hydroxide, followed by acidification to protonate the carboxylate and yield the final product.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 3-aminopicolinate

  • To a stirred solution of 3-aminopicolinic acid (1 equivalent) in methanol (10 volumes), cautiously add concentrated sulfuric acid (0.1 equivalents) at 0 °C.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 3-aminopicolinate as a solid.

Step 2: Synthesis of Methyl 3-amino-6-bromopicolinate

  • Dissolve methyl 3-aminopicolinate (1 equivalent) in a mixture of water and 2M sulfuric acid.[1]

  • Stir the solution at room temperature until complete dissolution.[1]

  • Slowly add a solution of bromine (1 equivalent) in acetic acid dropwise to the reaction mixture.[1]

  • Continue stirring at room temperature for 4 hours after the addition is complete.[1]

  • Adjust the pH of the reaction mixture to 6 with a 2N aqueous sodium hydroxide solution.[1]

  • Extract the aqueous phase with ethyl acetate.[1]

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

  • Purify the crude product by silica gel column chromatography to afford methyl 3-amino-6-bromopyridine-2-carboxylate.[1]

Step 3: Synthesis of this compound

  • To a solution of methyl 3-amino-6-bromopicolinate (1 equivalent) in a mixture of tetrahydrofuran and water, add sodium hydroxide (2-3 equivalents).

  • Stir the reaction mixture at room temperature until the hydrolysis is complete (monitored by TLC).

  • Acidify the reaction mixture to a pH of approximately 4-5 with dilute hydrochloric acid.

  • The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain this compound.

III. Alternative Synthesis Pathway: Nitration of 6-Bromopicolinic Acid followed by Reduction

An alternative approach to the target molecule involves the initial bromination of the picolinic acid backbone, followed by nitration and subsequent reduction of the nitro group to an amine.

Pathway Overview

Synthesis_Pathway_2 cluster_0 Step 1: Bromination cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction Picolinic_acid Picolinic Acid 6_Bromopicolinic_acid 6-Bromopicolinic acid Picolinic_acid->6_Bromopicolinic_acid  Various methods 6_Bromo_3_nitropicolinic_acid 6-Bromo-3-nitropicolinic acid 6_Bromopicolinic_acid->6_Bromo_3_nitropicolinic_acid  HNO3, H2SO4 3_Amino_6_bromopicolinic_acid This compound 6_Bromo_3_nitropicolinic_acid->3_Amino_6_bromopicolinic_acid  e.g., SnCl2, HCl

Caption: Alternative synthesis pathway for this compound.

Causality Behind Experimental Choices
  • Synthesis of 6-Bromopicolinic Acid: This intermediate can be prepared through various methods, including the oxidation of 2-bromo-6-methylpyridine. The choice of this starting material is strategic as the methyl group can be selectively oxidized to a carboxylic acid.

  • Nitration of 6-Bromopicolinic Acid: The subsequent nitration of 6-bromopicolinic acid is directed by the existing substituents. The carboxylic acid is a meta-directing group, while the bromine is an ortho-, para-directing deactivator. The interplay of these electronic effects, along with steric considerations, favors the introduction of the nitro group at the 3-position. Commercial availability of 6-Bromo-3-nitropicolinic acid suggests this is a viable transformation.[2]

  • Reduction of the Nitro Group: The final step involves the reduction of the nitro group to an amine. This is a standard transformation in organic synthesis and can be achieved using a variety of reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

IV. Comparative Analysis of Synthesis Pathways

ParameterPrimary Pathway (Bromination of Aminopicolinate)Alternative Pathway (Nitration of Bromopicolinic Acid)
Regioselectivity High, directed by the activating amino group.Generally good, but potential for isomeric impurities.
Starting Materials 3-Aminopicolinic acid2-Bromo-6-methylpyridine or Picolinic acid
Number of Steps 33
Key Transformations Electrophilic bromination, ester hydrolysisOxidation, electrophilic nitration, nitro reduction
Potential Challenges Handling of bromine, potential over-bromination.Harsh nitrating conditions, handling of nitro compounds.
Overall Viability Proven and reliable with documented procedures.[1]Feasible, with the key intermediate being commercially available.[2]

V. Conclusion and Future Perspectives

The synthesis of this compound is most reliably achieved through the regioselective bromination of a 3-aminopicolinate ester, followed by hydrolysis. This pathway offers excellent control over the substitution pattern and proceeds with good overall yields. The alternative route, involving the nitration of 6-bromopicolinic acid and subsequent reduction, presents a viable alternative, particularly given the commercial availability of the key nitro-intermediate.

As the demand for novel and complex molecular architectures in drug discovery continues to grow, the development of even more efficient, scalable, and sustainable methods for the synthesis of key building blocks like this compound will remain an area of active research. Future efforts may focus on the development of catalytic C-H amination or bromination methods to further streamline these synthetic sequences.

VI. References

Sources

An In-depth Technical Guide to 3-Amino-6-bromopicolinic Acid (CAS: 1052708-46-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Amino-6-bromopicolinic acid, a key building block in contemporary medicinal chemistry. We will delve into its chemical properties, synthesis, analytical characterization, and its emerging role in the development of targeted therapeutics, particularly as a scaffold for kinase inhibitors.

Introduction: A Versatile Scaffold in Drug Discovery

This compound, with the CAS number 1052708-46-9, is a substituted picolinic acid derivative that has garnered significant interest as a versatile intermediate in the synthesis of complex organic molecules. Its unique trifunctional nature, featuring a carboxylic acid, an amino group, and a bromine atom on a pyridine ring, offers multiple points for chemical modification. This allows for the strategic construction of diverse molecular architectures, making it a valuable tool for medicinal chemists.

The strategic placement of these functional groups enables a wide range of chemical transformations. The carboxylic acid and amino groups provide handles for amide bond formation, a cornerstone of medicinal chemistry, while the bromine atom is amenable to various cross-coupling reactions, allowing for the introduction of a wide array of substituents. This versatility has led to its use in the synthesis of compounds targeting various biological pathways, most notably in the development of kinase inhibitors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.

PropertyValueSource
CAS Number 1052708-46-9[1][2][3][4]
Molecular Formula C₆H₅BrN₂O₂[1]
Molecular Weight 217.02 g/mol [1]
IUPAC Name 3-amino-6-bromopyridine-2-carboxylic acid[1]
SMILES C1=CC(=NC(=C1N)C(=O)O)Br[1]
Boiling Point 412.2 °C (Predicted)
pKa 3.99 ± 0.10 (Predicted)
Appearance White to off-white solid[3]
Storage Store in a cool, dry, and well-ventilated area. Recommended storage at 2-8°C under an inert atmosphere.[3]

Synthesis and Purification

The synthesis of this compound can be approached through a multi-step sequence, often involving the corresponding methyl ester as a key intermediate. The following protocol is a representative synthesis, derived from established methodologies for similar compounds.

Synthesis of Methyl 3-Amino-6-bromopicolinate

A common route to the title compound involves the bromination of methyl 3-aminopicolinate.

Experimental Protocol:

  • Dissolution: Dissolve methyl 3-aminopicolinate (1.0 eq) in a mixture of water and 2M sulfuric acid. Stir at room temperature until a clear solution is obtained. The acidic medium protonates the pyridine nitrogen, influencing the regioselectivity of the subsequent bromination.

  • Bromination: Slowly add a solution of bromine (1.0 eq) in acetic acid dropwise to the reaction mixture. Maintain the temperature at room temperature and continue stirring for several hours after the addition is complete. The electron-donating amino group directs the electrophilic bromine to the para position (C6).

  • Neutralization and Extraction: After the reaction is complete (monitored by TLC or LC-MS), carefully adjust the pH of the mixture to ~6 with a 2N aqueous sodium hydroxide solution. This deprotonates the carboxylic acid and any remaining acid, facilitating extraction. Extract the aqueous phase multiple times with a suitable organic solvent, such as ethyl acetate.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure to yield the crude methyl 3-amino-6-bromopicolinate.

  • Purification: Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes or dichloromethane, to afford the pure methyl ester as a solid.[5]

Diagram of Synthesis Workflow for Methyl 3-Amino-6-bromopicolinate:

Synthesis_Workflow Start Methyl 3-aminopicolinate Step1 Dissolve in H₂O / H₂SO₄ Start->Step1 Step2 Bromination (Br₂ in Acetic Acid) Step1->Step2 Step3 Neutralization (NaOH) & Extraction (EtOAc) Step2->Step3 Step4 Drying & Concentration Step3->Step4 Step5 Purification (Silica Gel Chromatography) Step4->Step5 End Methyl 3-Amino-6-bromopicolinate Step5->End

Caption: Workflow for the synthesis of the methyl ester intermediate.

Hydrolysis to this compound

The final step to obtain the target carboxylic acid is the hydrolysis of the methyl ester.

Experimental Protocol:

  • Reaction Setup: Dissolve methyl 3-amino-6-bromopicolinate (1.0 eq) in a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and water or methanol and water.

  • Hydrolysis: Add a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (typically 1.5-2.0 eq), to the solution. Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).

  • Acidification: Cool the reaction mixture to 0°C and carefully acidify with a 1N aqueous hydrochloric acid (HCl) solution until the pH is acidic (typically pH 3-4). The desired carboxylic acid will precipitate out of the solution.

  • Isolation and Drying: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound as a solid.

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity and purity of this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, typically as doublets, and a broad singlet for the amino protons. The chemical shifts will be influenced by the electronic effects of the amino, bromo, and carboxylic acid groups.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display six distinct signals corresponding to the carbon atoms of the pyridine ring and the carboxylic acid.

  • Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry in positive ion mode would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 217.96 (for the ⁷⁹Br isotope) and 219.96 (for the ⁸¹Br isotope) in an approximately 1:1 ratio, which is characteristic of a monobrominated compound.

  • HPLC: Reversed-phase HPLC is a standard method to assess the purity of the compound. A suitable method would involve a C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., with formic acid or trifluoroacetic acid) and an organic modifier like acetonitrile or methanol.

Applications in Research and Development

This compound is a valuable building block in the synthesis of biologically active molecules, particularly in the field of kinase inhibitors. The strategic arrangement of its functional groups allows it to serve as a versatile scaffold for generating libraries of compounds for high-throughput screening and lead optimization.

Intermediate in the Synthesis of Kinase Inhibitors

A significant application of this compound is in the synthesis of inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) . IRAK4 is a critical kinase in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which play a central role in the innate immune response. Dysregulation of these pathways is implicated in various inflammatory and autoimmune diseases, as well as certain cancers.

In the synthesis of IRAK4 inhibitors, this compound is often used to construct the core of the inhibitor molecule. The amino and carboxylic acid groups can be readily converted to an amide, which can then be further functionalized. The bromine atom provides a site for cross-coupling reactions, such as the Suzuki or Stille coupling, to introduce various aryl or heteroaryl moieties that can interact with specific pockets of the kinase active site.

Diagram of the Role of this compound in Kinase Inhibitor Synthesis:

Kinase_Inhibitor_Synthesis Start This compound Step1 Amide Coupling Start->Step1 Step2 Cross-Coupling Reaction (e.g., Suzuki) Step1->Step2 End Kinase Inhibitor (e.g., IRAK4 inhibitor) Step2->End

Caption: General synthetic route to kinase inhibitors using the title compound.

Biological Activity and Mechanism of Action

While this compound itself is not typically the final active pharmaceutical ingredient (API), its derivatives have shown potent biological activity. As mentioned, a key area of interest is the inhibition of IRAK4.

Mechanism of Action of IRAK4 Inhibition:

IRAK4 is a serine/threonine kinase that acts as a critical upstream component of the MyD88 signaling pathway. Upon activation of TLRs or IL-1Rs, MyD88 recruits IRAK4, leading to its autophosphorylation and subsequent activation. Activated IRAK4 then phosphorylates other downstream signaling molecules, including IRAK1, which ultimately leads to the activation of transcription factors like NF-κB and AP-1. These transcription factors drive the expression of pro-inflammatory cytokines and chemokines.

Inhibitors derived from this compound are designed to bind to the ATP-binding site of IRAK4, preventing its phosphorylation and activation. By blocking the activity of IRAK4, these inhibitors can effectively shut down the downstream signaling cascade, leading to a reduction in the production of inflammatory mediators. This makes them promising therapeutic candidates for a range of inflammatory diseases, including rheumatoid arthritis, lupus, and certain types of cancer where this pathway is constitutively active.

Signaling Pathway Diagram:

IRAK4_Signaling cluster_receptor Cell Membrane TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 NFkB_AP1 NF-κB / AP-1 TRAF6->NFkB_AP1 Cytokines Pro-inflammatory Cytokines NFkB_AP1->Cytokines Inhibitor Inhibitor (derived from This compound) Inhibitor->IRAK4

Caption: Simplified IRAK4 signaling pathway and the point of inhibition.

Conclusion

This compound is a strategically important building block in modern medicinal chemistry. Its trifunctional nature provides a versatile platform for the synthesis of complex molecular architectures, particularly in the development of targeted therapeutics. Its role as a key intermediate in the synthesis of IRAK4 inhibitors highlights its potential in the discovery of novel treatments for inflammatory and autoimmune diseases. As research in this area continues, the demand for and applications of this valuable compound are likely to expand.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link][1]

  • Organic Syntheses. 3-Aminopyridine. [Link]

  • Acros Pharmatech. This compound. [Link][4]

  • McElroy, W. T., et al. (2015). Potent and Selective Amidopyrazole Inhibitors of IRAK4 That Are Efficacious in a Rodent Model of Inflammation. ACS Medicinal Chemistry Letters, 6(6), 677–682. [Link]

  • Wang, Z., et al. (2009). IRAK-4 Inhibitors for Inflammation. Current Topics in Medicinal Chemistry, 9(8), 724-737. [Link]

  • Tumey, L. N., et al. (2018). Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs. ACS Medicinal Chemistry Letters, 9(12), 1258–1263. [Link]

  • Google Patents. (2007). Pyrazolopyrimidine compounds as IRAK4 inhibitors. WO2007131925A1.
  • Google Patents. (2009).

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An In-depth Technical Guide to 3-amino-6-bromopyridine-2-carboxylic acid: Properties, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and medicinal chemistry, heterocyclic compounds form the bedrock of many therapeutic agents. Among these, pyridine derivatives hold a position of prominence due to their versatile chemical nature and their prevalence in biologically active molecules. This guide provides a detailed technical overview of 3-amino-6-bromopyridine-2-carboxylic acid, a trifunctional heterocyclic compound that serves as a valuable building block in the synthesis of complex pharmaceutical intermediates.

The strategic placement of an amino group, a bromine atom, and a carboxylic acid on the pyridine scaffold endows this molecule with a unique reactivity profile. This allows for selective chemical modifications at three distinct points, making it a highly sought-after starting material for constructing diverse molecular libraries. This document will delve into the core physical and chemical properties of this compound, explore its reactivity and synthetic pathways, and discuss its applications for researchers, scientists, and professionals in drug development.

Molecular Structure and Identifiers

The foundational step in understanding any chemical entity is to thoroughly characterize its structure and nomenclature.

Chemical Structure

The structure of 3-amino-6-bromopyridine-2-carboxylic acid is depicted below. The pyridine ring is substituted at the 2, 3, and 6 positions with a carboxylic acid, an amino group, and a bromine atom, respectively.

Caption: 2D structure of 3-amino-6-bromopyridine-2-carboxylic acid.

Chemical Identifiers

For unambiguous identification and data retrieval, the following identifiers are used for this compound.

IdentifierValue
IUPAC Name 3-amino-6-bromopyridine-2-carboxylic acid[1]
CAS Number 1052708-46-9[1]
Molecular Formula C₆H₅BrN₂O₂[1]
Molecular Weight 217.02 g/mol [1]
InChI InChI=1S/C6H5BrN2O2/c7-4-2-1-3(8)5(9-4)6(10)11/h1-2H,8H2,(H,10,11)[1]
InChIKey HXBNYDVCPBSMTF-UHFFFAOYSA-N[1]
Canonical SMILES C1=CC(=NC(=C1N)C(=O)O)Br[1]

Physical and Chemical Properties

The physicochemical properties of a compound are critical in determining its suitability for specific applications, including reaction conditions, formulation, and biological interactions.

Physical Properties
PropertyValueSource
Appearance Solid[2]
XLogP3 1.6[1]
Hydrogen Bond Donor Count 3[1]
Hydrogen Bond Acceptor Count 4[1]
Polar Surface Area 76.2 Ų[1]
Rotatable Bond Count 1[1]
Spectral Data

Spectroscopic analysis is essential for structure confirmation and purity assessment. While specific spectra for this exact compound are not publicly available, a reasoned prediction of its key spectral features can be made based on its structure and data from similar compounds, such as its methyl ester derivative.[3]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, which would appear as doublets due to coupling with each other. The protons of the amino (NH₂) and carboxylic acid (OH) groups would likely appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum should display six signals corresponding to the six carbon atoms in the molecule. The carbon of the carboxylic acid group would be the most downfield signal.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the O-H stretch of the carboxylic acid, N-H stretches of the amino group, a C=O stretch from the carboxylic acid, and various C=C and C=N stretching vibrations from the pyridine ring.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) and a characteristic (M+2)+ peak of similar intensity, which is indicative of the presence of a single bromine atom.

Chemical Reactivity and Synthesis

The utility of 3-amino-6-bromopyridine-2-carboxylic acid as a synthetic intermediate stems from the distinct reactivity of its three functional groups.

Key Reactive Sites

mol 3-amino-6-bromopyridine-2-carboxylic acid COOH Carboxylic Acid (Esterification, Amide Coupling) mol->COOH NH2 Amino Group (Acylation, Alkylation) mol->NH2 Br Bromo Group (Cross-Coupling Reactions) mol->Br Ring Pyridine Ring (Nucleophilic Aromatic Substitution) mol->Ring

Caption: Key reactive sites of 3-amino-6-bromopyridine-2-carboxylic acid.

  • Carboxylic Acid Group: This group can readily undergo standard transformations such as esterification (e.g., with alcohols under acidic conditions) and amide bond formation using coupling reagents (e.g., HATU, EDC). This is a common handle for attaching the molecule to other scaffolds or for modulating solubility and pharmacokinetic properties.[4]

  • Amino Group: The primary amine is nucleophilic and can be acylated, alkylated, or used in reductive amination reactions. Its basicity is influenced by the electron-withdrawing effects of the adjacent carboxylic acid and the pyridine ring.

  • Bromo Group: The bromine atom at the 6-position is a prime site for transition-metal-catalyzed cross-coupling reactions. Reactions like Suzuki, Stille, Sonogashira, Buchwald-Hartwig, and Heck couplings allow for the introduction of a wide variety of carbon- and heteroatom-based substituents, enabling significant molecular diversification.[5]

  • Pyridine Ring: The pyridine ring itself, being electron-deficient, can be susceptible to nucleophilic aromatic substitution, although the existing substituents heavily influence the regioselectivity and feasibility of such reactions.

Synthesis Pathway

A common synthetic route to 3-amino-6-bromopyridine-2-carboxylic acid involves the synthesis of an ester precursor, followed by hydrolysis. A representative workflow is outlined below.

start Methyl 3-aminopyridine-2-carboxylate step1 Bromination (Br₂, Acetic Acid) start->step1 intermediate Methyl 3-amino-6-bromopyridine-2-carboxylate step1->intermediate step2 Hydrolysis (e.g., NaOH, H₂O) intermediate->step2 product 3-amino-6-bromopyridine-2-carboxylic acid step2->product

Caption: A general synthetic workflow for 3-amino-6-bromopyridine-2-carboxylic acid.

This process leverages the selective bromination of the electron-rich pyridine ring, directed by the activating amino group, followed by a standard ester hydrolysis to yield the final carboxylic acid.

Applications in Research and Drug Development

Pyridine carboxylic acids are a class of compounds that have led to the development of numerous drugs for a wide range of diseases, including cancer, tuberculosis, diabetes, and HIV/AIDS.[6] The subject of this guide, 3-amino-6-bromopyridine-2-carboxylic acid, is a valuable scaffold for several reasons:

  • Enzyme Inhibitors: The carboxylic acid moiety can act as a key binding element (a pharmacophore) within the active site of enzymes, such as proteases and kinases, by forming hydrogen bonds or ionic interactions. The rest of the molecule serves as a scaffold to which other functionalities can be attached to achieve high affinity and selectivity.[6]

  • Bioisosteric Replacement: The carboxylic acid group itself can be problematic in some drug candidates due to issues with metabolic stability or membrane permeability.[4] This molecule can serve as a starting point for creating derivatives where the carboxylic acid is replaced with a bioisostere.

  • Fragment-Based Drug Discovery (FBDD): As a "fragment," this molecule possesses sufficient complexity and functionality to show measurable binding to biological targets, providing a validated starting point for optimization into a potent lead compound.

  • Intermediate for Complex Synthesis: Its trifunctional nature makes it an ideal intermediate for building more complex, polycyclic drug candidates. For instance, the amino and carboxylic acid groups can be used to form a new fused ring system, while the bromo group allows for late-stage diversification.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed when handling 3-amino-6-bromopyridine-2-carboxylic acid and its derivatives.

  • General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid formation of dust and aerosols.[7]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves, and safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[7][8]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]

  • First-Aid Measures:

    • Inhalation: Move the victim to fresh air.[7]

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[8]

    • Eye Contact: Rinse cautiously with water for at least 15 minutes.[7][8]

    • Ingestion: Rinse mouth with water. Do not induce vomiting.[7] In all cases of exposure, seek medical attention if symptoms persist.

Experimental Protocol: Synthesis of Methyl 3-amino-6-bromopyridine-2-carboxylate

The following protocol is a representative example for the synthesis of the methyl ester precursor, based on literature procedures.[3]

Objective: To synthesize methyl 3-amino-6-bromopyridine-2-carboxylate via electrophilic bromination.

Materials:

  • Methyl 3-aminopyridine-2-carboxylate

  • Bromine (Br₂)

  • Acetic acid

  • Water

  • 2M Sulfuric acid

  • 2N Sodium hydroxide solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Dichloromethane

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve methyl 3-aminopyridine-2-carboxylate (1.0 eq) in a mixture of water and 2M sulfuric acid. Stir at room temperature until a clear solution is obtained.

  • Bromination: Prepare a solution of bromine (1.0 eq) in acetic acid. Add this solution dropwise to the reaction mixture at room temperature. Causality Note: The acidic medium protonates the pyridine nitrogen, making the ring less reactive and allowing for more selective bromination at the position activated by the amino group.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully neutralize the mixture by adding 2N aqueous sodium hydroxide solution until the pH reaches approximately 6-7.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (2x volumes).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by silica gel column chromatography using an appropriate eluent system (e.g., dichloromethane or a hexane/ethyl acetate gradient) to afford the pure methyl 3-amino-6-bromopyridine-2-carboxylate.[3]

  • Characterization: Confirm the identity and purity of the product using NMR spectroscopy and mass spectrometry.

Conclusion

3-amino-6-bromopyridine-2-carboxylic acid is more than just a chemical compound; it is a versatile tool in the hands of medicinal chemists and synthetic scientists. Its well-defined reactive sites offer a predictable and controllable platform for building molecular complexity. A thorough understanding of its physical properties, chemical behavior, and safe handling is paramount for leveraging its full potential in the laboratory. As the demand for novel therapeutics continues to grow, the importance of such strategically functionalized building blocks in accelerating the drug discovery process cannot be overstated.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45480452, 3-Amino-6-bromopicolinic acid. PubChem. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet - 2-Amino-6-bromopyridine.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 49761581, 3-Amino-5-bromopyridine-2-carboxylic acid. PubChem. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-aminopyridine. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). 3-Amino-6-bromopyridine 97% 13534-97-9.
  • Horgan, C., & O'Sullivan, T. P. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current medicinal chemistry, 29(13), 2203–2234. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for a relevant publication.
  • Alichem. (n.d.). 3-Amino-6-bromopyridine-2-carboxylic acid, 98% Purity.
  • Fernandes, C., et al. (2021). Amino Acids in the Development of Prodrugs. Molecules, 26(15), 4449. Retrieved from [Link]

  • Khan, I., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 18, 1421–1453. Retrieved from [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams.
  • Khan Academy. (n.d.). Alpha-substitution of carboxylic acids. Retrieved from [Link]

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A Spectroscopic Guide to 3-Amino-6-bromopicolinic Acid: Structure Elucidation for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for the characterization of 3-Amino-6-bromopicolinic acid (C₆H₅BrN₂O₂), a substituted pyridine derivative of interest in medicinal chemistry and materials science.[1] Intended for researchers, scientists, and professionals in drug development, this document offers an in-depth interpretation of predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By explaining the causal relationships between the molecular structure and its spectral features, this guide serves as a practical reference for the unambiguous identification and characterization of this compound. Detailed, field-proven protocols for data acquisition are also presented to ensure experimental reproducibility and integrity.

Introduction: The Significance of this compound

This compound belongs to the family of substituted picolinic acids, which are known for their versatile applications as chelating agents and precursors in the synthesis of pharmaceuticals and functional materials. The presence of an amino group, a carboxylic acid, and a bromine atom on the pyridine ring imparts a unique combination of electronic and steric properties, making it a valuable building block for creating complex molecular architectures. Accurate and thorough characterization of this molecule is paramount for its effective utilization in research and development. This guide provides the foundational spectroscopic knowledge base for scientists working with this compound.

Molecular Structure and its Predicted Spectroscopic Features

The molecular structure of this compound dictates its interaction with various spectroscopic techniques. Understanding the expected spectral data is the first step in its successful identification.

Figure 1. Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the exchangeable protons of the amino and carboxylic acid groups.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H-47.35d
H-57.05d
-NH₂5.0 - 6.0br s
-COOH12.0 - 13.0br s

Disclaimer: These are predicted values and may vary from experimental results.

Interpretation of the ¹H NMR Spectrum:

  • Aromatic Protons (H-4 and H-5): The two protons on the pyridine ring are expected to appear as doublets due to coupling with each other. The electron-withdrawing nature of the bromine atom and the carboxylic acid group, along with the electron-donating amino group, will influence their precise chemical shifts.

  • Amino Protons (-NH₂): The protons of the amino group will likely appear as a broad singlet. Their chemical shift can be highly variable and is dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

  • Carboxylic Acid Proton (-COOH): The carboxylic acid proton is the most deshielded and will appear as a broad singlet at a significantly downfield chemical shift, typically above 12 ppm. This is a characteristic feature of carboxylic acids.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2150.1
C-3140.2
C-4125.3
C-5121.8
C-6132.5
-COOH168.7

Disclaimer: These are predicted values and may vary from experimental results.

Interpretation of the ¹³C NMR Spectrum:

  • Aromatic Carbons (C-2 to C-6): The six carbons of the pyridine ring will each give a distinct signal in the aromatic region of the spectrum. The carbons directly attached to heteroatoms (N, Br) or functional groups (-NH₂, -COOH) will have their chemical shifts significantly influenced. For instance, C-2 (attached to the carboxylic acid and adjacent to the ring nitrogen) and C-6 (attached to bromine) are expected to be significantly deshielded.

  • Carboxylic Carbon (-COOH): The carbonyl carbon of the carboxylic acid group will appear at the most downfield position in the spectrum, typically in the range of 165-185 ppm.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra, the following protocol is recommended:

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, acquisition time of 2-4 seconds.

    • Use tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing: Process the acquired Free Induction Decay (FID) with appropriate window functions (e.g., exponential multiplication) and Fourier transformation. Phase and baseline correct the resulting spectra.

G cluster_workflow NMR Data Acquisition Workflow A Sample Preparation (5-10 mg in 0.6-0.7 mL DMSO-d6) B Instrument Setup (≥400 MHz NMR) A->B Load Sample C 1H NMR Acquisition (16-32 scans) B->C Tune & Shim D 13C NMR Acquisition (≥1024 scans) B->D Tune & Shim E Data Processing (FT, Phasing, Baseline Correction) C->E D->E F Spectral Analysis & Interpretation E->F

Figure 2. A generalized workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Description
O-H (Carboxylic Acid)2500-3300 (broad)Stretching
N-H (Amine)3300-3500Stretching (symmetric & asymmetric)
C=O (Carboxylic Acid)1700-1725Stretching
C=C, C=N (Aromatic Ring)1450-1600Stretching
C-N1250-1350Stretching
C-Br500-600Stretching

Interpretation of the IR Spectrum:

  • O-H and N-H Stretching Region: A very broad absorption band is expected in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid. Superimposed on this broad band, sharper peaks corresponding to the symmetric and asymmetric N-H stretching of the primary amine should be observable around 3300-3500 cm⁻¹.

  • Carbonyl Stretching: A strong, sharp absorption peak between 1700-1725 cm⁻¹ is a definitive indicator of the C=O group of the carboxylic acid.

  • Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of absorptions corresponding to various bending and stretching vibrations, including the C=C and C=N stretches of the aromatic ring, C-N stretching, and the C-Br stretch.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation:

    • Solid State (KBr Pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Predicted Mass Spectrometry Data:

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (217.02 g/mol ).[1] Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion, with two peaks of nearly equal intensity at m/z 216 and 218, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

  • Major Fragmentation Pathways:

    • Loss of H₂O: A peak corresponding to the loss of a water molecule from the carboxylic acid group (M-18).

    • Loss of -COOH: A peak corresponding to the loss of the carboxylic acid group as a radical (M-45).

    • Decarboxylation: A peak corresponding to the loss of carbon dioxide (M-44).

    • Loss of Br: A peak corresponding to the loss of a bromine atom (M-79/81).

G cluster_ms Predicted Mass Spectrometry Fragmentation M [M]⁺˙ m/z 216/218 M_H2O [M-H₂O]⁺˙ M->M_H2O - H₂O M_COOH [M-COOH]⁺ M->M_COOH - •COOH M_CO2 [M-CO₂]⁺˙ M->M_CO2 - CO₂ M_Br [M-Br]⁺ M->M_Br - •Br

Figure 3. Potential fragmentation pathways for this compound in a mass spectrometer.

Experimental Protocol for MS Data Acquisition
  • Sample Introduction: Introduce a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

  • Ionization Technique: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which will likely produce the protonated molecule [M+H]⁺. Electron ionization (EI) can also be used to induce more extensive fragmentation.

  • Mass Analyzer: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or Orbitrap, depending on the desired mass accuracy and resolution.

  • Data Acquisition: Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500).

Conclusion

This technical guide has provided a detailed overview of the predicted spectroscopic data (NMR, IR, and MS) for this compound. By understanding the expected spectral features and following the outlined experimental protocols, researchers can confidently identify and characterize this important chemical compound. The provided interpretations and diagrams serve as a valuable resource for both novice and experienced scientists in the fields of chemistry and drug development, ensuring the integrity and accuracy of their research endeavors.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

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Solubility and stability of 3-Amino-6-bromopicolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 3-Amino-6-bromopicolinic acid

Foreword for the Researcher

This compound is a substituted pyridine derivative, a class of compounds of significant interest in medicinal chemistry and materials science due to its versatile chemical functionalities. The presence of a carboxylic acid, an amino group, and a bromine atom on the pyridine core imparts a unique combination of properties that are critical for its application, particularly in drug development and complex chemical synthesis. Understanding the solubility and stability of this molecule is not merely a procedural step; it is fundamental to ensuring reproducible experimental outcomes, designing effective formulations, and predicting its behavior in biological and environmental systems.

This guide moves beyond a simple recitation of data. It is structured to provide a causal understanding of why this compound behaves as it does. We will explore its physicochemical properties as the foundation for its solubility profile, delve into its stability under various stress conditions, and provide robust, field-tested protocols for your own laboratory investigations. Every recommendation and protocol is designed as a self-validating system, ensuring the integrity and reliability of your results.

Core Physicochemical Profile

The solubility and stability of any compound are direct consequences of its molecular structure. For this compound, the interplay between the acidic carboxyl group, the basic amino group, and the lipophilic brominated pyridine ring governs its behavior.

The IUPAC name for this compound is 3-amino-6-bromopyridine-2-carboxylic acid[1]. Key structural and chemical properties are summarized below.

PropertyValueSource
Molecular Formula C₆H₅BrN₂O₂PubChem[1]
Molecular Weight 217.02 g/mol PubChem[1]
Predicted pKa 3.99 ± 0.10 (acidic)Acros Pharmatech[2]
Predicted XLogP3 1.6PubChem[1]
Appearance White to off-white solid (typical)General Knowledge

The predicted pKa suggests that the carboxylic acid is moderately acidic, while the amino group will be basic. The positive XLogP3 value indicates a degree of lipophilicity, influenced by the bromo- and pyridine functionalities, suggesting that while aqueous solubility is possible, solubility in organic solvents should also be significant.

Comprehensive Solubility Analysis

Solubility is a critical parameter for any laboratory workflow, from reaction setup to formulation and bioassay preparation. The amphoteric nature of this compound makes its aqueous solubility highly dependent on pH.

pH-Dependent Aqueous Solubility

The molecule possesses both a primary amine (a weak base) and a carboxylic acid (a weak acid), meaning it can exist as a cation, a zwitterion, or an anion in aqueous solution, depending on the pH.

  • Low pH (pH < 2): The amino group is protonated (-NH₃⁺) and the carboxylic acid is protonated (-COOH). The molecule carries a net positive charge and is expected to be more soluble.

  • Isoelectric Point (pI): At a specific pH, the molecule will exist predominantly as a neutral zwitterion (-NH₃⁺ and -COO⁻). Solubility is typically at its minimum at or near the pI.

  • High pH (pH > 6): The carboxylic acid is deprotonated (-COO⁻) and the amino group is neutral (-NH₂). The molecule carries a net negative charge and its solubility increases again due to salt formation.

G cluster_low_ph Acidic (Low pH) cluster_pi Isoelectric Point (pI) cluster_high_ph Basic (High pH) node_cation Cationic Form (Soluble) node_zwitterion Zwitterionic Form (Minimum Solubility) node_cation->node_zwitterion + OH⁻ - H₂O node_zwitterion->node_cation + H₃O⁺ - H₂O node_anion Anionic Form (Soluble) node_zwitterion->node_anion + OH⁻ - H₂O node_anion->node_zwitterion + H₃O⁺ - H₂O

Caption: Figure 1: pH-Dependent Speciation of this compound.

Solubility in Organic Solvents

Based on its structure, solubility in various common laboratory solvents can be predicted and is summarized in the table below. The bromine atom enhances lipophilicity, while the carboxylic acid and amino groups allow for hydrogen bonding, making it soluble in polar protic and aprotic solvents[3].

Solvent ClassExample SolventsExpected SolubilityRationale
Polar Protic Methanol, EthanolHighExcellent hydrogen bond donors and acceptors interact well with both the -COOH and -NH₂ groups.
Polar Aprotic DMSO, DMF, AcetonitrileHigh to ModerateStrong dipole moments can solvate the molecule effectively. DMSO and DMF are particularly effective.
Ethers THF, Diethyl EtherLowModerate polarity but lack strong hydrogen bonding capabilities.
Non-Polar Hexanes, TolueneVery Low / InsolubleThe molecule's polarity and hydrogen bonding capacity are too high for effective solvation.
Experimental Protocol: Kinetic Solubility Assessment via HPLC

This protocol provides a standardized method for determining the kinetic solubility of this compound in a buffer of interest (e.g., Phosphate Buffered Saline, pH 7.4).

Objective: To determine the concentration of the compound in a saturated solution after a short incubation period.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO), analytical grade

  • Phosphate Buffered Saline (PBS), pH 7.4

  • HPLC system with UV or MS detector

  • 96-well plates and plate shaker

  • Centrifuge with plate rotor

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: Create a standard curve by serially diluting the stock solution with a 50:50 mixture of Acetonitrile:Water.

  • Solubility Assay: a. Add 198 µL of PBS (pH 7.4) to the wells of a 96-well plate. b. Add 2 µL of the 10 mM DMSO stock solution to each well. This "DMSO spike" minimizes the effect of the organic solvent while introducing the compound. c. Seal the plate and place it on a plate shaker at room temperature for 2 hours.

  • Sample Preparation for Analysis: a. Centrifuge the plate at high speed (e.g., 3000 x g) for 20 minutes to pellet any precipitated compound. b. Carefully transfer a known volume (e.g., 100 µL) of the supernatant to a new plate, being cautious not to disturb the pellet. c. Dilute the supernatant 1:1 with a 50:50 Acetonitrile:Water mixture.

  • HPLC Analysis: a. Inject the prepared standards and samples onto the HPLC system. b. Use a suitable C18 column and a gradient elution method (e.g., Water/Acetonitrile with 0.1% formic acid). c. Quantify the compound concentration in the samples by comparing the peak area to the standard curve. Analytical methods for amino acids often involve HPLC with UV or mass spectrometry detection[4][5].

Chemical Stability and Degradation Profile

Understanding a molecule's stability is crucial for defining storage conditions, predicting shelf-life, and identifying potential degradants that could affect experimental results or pose safety concerns[6].

Potential Degradation Pathways

The structure of this compound suggests several potential routes for degradation under stress conditions.

  • Photodegradation: Halogenated picolinic acids are known to be susceptible to degradation by sunlight[7]. UV light can induce dehalogenation (loss of the bromine atom) or promote oxidative reactions, leading to ring modification or polymerization.

  • Oxidative Degradation: The electron-rich aromatic ring and the primary amino group are potential sites for oxidation. Strong oxidizing agents can lead to the formation of N-oxides or hydroxylated species, which may be followed by ring cleavage[8].

  • Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO₂) is a common degradation pathway for picolinic acids.

  • Reductive Dehalogenation: While less common in typical laboratory settings, certain biological or chemical reducing environments can cause the reductive removal of the bromine atom[9].

G

Caption: Figure 2: Potential Degradation Pathways for the molecule.

Forced Degradation Studies: A Protocol for Stress Testing

Forced degradation, or stress testing, is a cornerstone of pharmaceutical development used to establish degradation pathways and validate the stability-indicating power of analytical methods[6].

Objective: To intentionally degrade the compound under controlled conditions to identify likely degradants and assess its intrinsic stability.

Methodology:

  • Prepare Solutions: Prepare separate solutions of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add 1N HCl to a solution and heat at 60°C for 24-48 hours.

    • Base Hydrolysis: Add 1N NaOH to a solution and heat at 60°C for 24-48 hours. Amino acid prodrugs of similar compounds have shown susceptibility to base-catalyzed hydrolysis[10].

    • Oxidation: Add 3% H₂O₂ to a solution and keep at room temperature for 24-48 hours.

    • Thermal Stress: Store a solid sample and a solution sample at 60°C in the dark for 1 week.

    • Photolytic Stress: Expose a solid sample and a solution sample to a calibrated light source (e.g., ICH option 2: 1.2 million lux hours and 200 watt hours/m²).

  • Sample Analysis: a. At specified time points, withdraw an aliquot from each stress condition. b. Neutralize the acidic and basic samples before analysis. c. Analyze all samples, including an unstressed control, by a stability-indicating HPLC-UV/MS method.

  • Data Interpretation: a. Quantify the loss of the parent compound (a loss of 20% or more is generally considered significant)[6]. b. Use mass spectrometry (MS) data to identify the mass of potential degradation products and propose their structures.

G

Caption: Figure 3: A typical experimental workflow for forced degradation studies.

Recommended Handling and Storage

Based on the potential for degradation, the following practices are essential for maintaining the integrity of this compound.

  • Storage: The compound should be stored in a tightly sealed container to protect it from moisture and air[11]. It should be kept in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible substances like strong oxidizing agents[2][11]. For long-term storage, refrigeration (2-8°C) is recommended.

  • Handling:

    • Always handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust[11][12].

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat[11][13].

    • Avoid all personal contact, including inhalation and contact with skin and eyes[12][13].

    • Solutions should be freshly prepared whenever possible. If solutions are to be stored, they should be protected from light and kept at low temperatures.

Conclusion for the Professional

This compound is a molecule with a nuanced physicochemical profile. Its solubility is a dynamic property, highly tunable by adjusting the pH of the aqueous medium, and it demonstrates good solubility in polar organic solvents like DMSO and methanol. The stability profile indicates that care must be taken to protect the compound from light, high temperatures, and strong oxidizing conditions to prevent dehalogenation, decarboxylation, and oxidation.

The protocols and insights provided in this guide equip the researcher with the necessary framework to confidently handle, formulate, and study this compound. By understanding the causal relationships between its structure and its properties, you can ensure the accuracy, reproducibility, and integrity of your scientific endeavors.

References

  • Benchchem. (n.d.). Picolinic Acid-d4 Metabolic Pathway Analysis: A Technical Guide.
  • ASM Journals. (n.d.). Coupled Metabolic and Photolytic Pathway for Degradation of Pyridinedicarboxylic Acids, Especially Dipicolinic.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Environmental Fate and Degradation of Chlorinated Picolinic Acids.
  • Benchchem. (n.d.). Essential Safety and Operational Guidance for Handling Picolinic Acid-d4.
  • MDPI. (2019). Biodegradation of Picolinic Acid by Rhodococcus sp. PA18.
  • ResearchGate. (n.d.). (a) 2-Picolinamide degrading pathway through 2,5-DHP to maleamate78;....
  • Santa Cruz Biotechnology. (n.d.). 2-Picolinic acid.
  • PubChem. (n.d.). This compound.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET - 2-Picolinic acid.
  • PubMed. (n.d.). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry.
  • CDH Fine Chemical. (n.d.). 2-PICOLINIC ACID CAS NO 98-98-6 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Acros Pharmatech. (n.d.). This compound.
  • ChemBK. (n.d.). 3-AMINO-6-BROMOPYRIDINE-2-CARBOXYLIC ACID METHYL ESTER.
  • S-Matrix. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • PubMed. (n.d.). Molecular characterization of the enzymes involved in the degradation of a brominated aromatic herbicide.
  • ResearchGate. (2021). (PDF) Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater.
  • PubChem. (n.d.). 3-Aminopicolinic acid.
  • MDPI. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater.
  • Wikipedia. (n.d.). Picolinic acid.
  • Sigma-Aldrich. (n.d.). 3-Amino-6-bromopyridine 97 13534-97-9.
  • Chem-Space. (2025). 3-AMINO-6-BROMOPYRIDINE-2-CARBOXYLIC ACID METHYL ESTER - Safety Data Sheet.
  • Vulcanchem. (n.d.). (3R)-3-Amino-3-(5-bromo-6-methylpyridin-2-YL)propanoic acid.
  • Middle East Technical University. (2014). synthesis of metal binding artificial amino acids.
  • ChemScene. (n.d.). 6-Amino-4-bromopicolinic acid.
  • Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids.
  • Sigma-Aldrich. (n.d.). 3-Amino-6-bromopyrazine-2-carboxylic acid AldrichCPR.
  • ATSDR. (n.d.). ANALYTICAL METHODS.
  • MDPI. (n.d.). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples.
  • Sigma-Aldrich. (n.d.). 3-Amino-6-bromopyridine 97 13534-97-9.
  • Sigma-Aldrich. (n.d.). 6-Bromopyridine-2-carboxylic acid 98 21190-87-4.
  • Taylor & Francis Online. (2012). Solubility and solution stability studies of different amino acid prodrugs of bromhexine.

Sources

An In-depth Technical Guide to 3-Amino-6-bromopicolinic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Picolinate Scaffold

3-Amino-6-bromopicolinic acid is a heterocyclic building block characterized by a pyridine ring substituted with carboxylic acid, amino, and bromine groups.[1][2][3] This specific arrangement of functional groups provides a versatile scaffold for chemical modification, making it a molecule of significant interest in the fields of agrochemical and pharmaceutical research. The electron-rich nature of the pyridine ring, combined with the distinct reactivity of its substituents, allows for the strategic development of a wide array of derivatives.

The most prominent application of this scaffold has been in the development of synthetic auxin herbicides.[4][5][6] These compounds mimic the natural plant hormone auxin, leading to uncontrolled growth and eventual death in susceptible plants.[4][6] The 6-arylpicolinates (6-APs), a major class of herbicides derived from picolinic acids, have demonstrated high efficacy against a variety of broadleaf weeds.[7][8] Notable commercial products, such as those containing halauxifen-methyl (Arylex™ active) and florpyrauxifen-benzyl (Rinskor™ active), are built upon a modified picolinic acid core and represent significant advancements in weed management.[7][9][10]

This guide provides an in-depth exploration of this compound, its synthesis, key derivatives, and their applications, with a focus on the underlying chemistry and structure-activity relationships that govern their biological effects.

Part 1: The Core Molecule - Synthesis and Properties

The synthesis of the this compound core and its analogs often involves multi-step sequences starting from simpler pyridine derivatives. While a direct, one-pot synthesis is not commonly cited, related structures can be assembled through strategic functionalization of the pyridine ring. For instance, the synthesis of a related compound, methyl 3-amino-6-bromopyridine-2-carboxylate, involves the bromination of methyl 3-aminopyridine-2-carboxylate using bromine in a sulfuric acid/acetic acid medium.[11] General synthetic strategies for aminopicolinic acids may also include nitration of a picolinic acid N-oxide followed by catalytic hydrogenation to install the amino group.[12]

Key Physicochemical Properties of this compound:

PropertyValueSource
Molecular Formula C6H5BrN2O2[1][2]
Molecular Weight 217.02 g/mol [1][2]
CAS Number 1052708-46-9[1][3]
Predicted Boiling Point 412.2±45.0 °C[2]
Predicted Density 1.909±0.06 g/cm3 [2]
Predicted pKa 3.99±0.10[2]

These properties are crucial for understanding the molecule's behavior in various solvents and reaction conditions, guiding the design of synthetic and formulation strategies.

Part 2: Key Derivatives and Their Synthesis - The Rise of Arylpicolinate Herbicides

The true potential of the this compound scaffold is realized in its derivatives, particularly the 6-arylpicolinates used as herbicides.[7][8] The synthesis of these complex molecules is a testament to modern organic chemistry, often culminating in a Suzuki cross-coupling reaction to forge the critical biaryl bond.

Two prominent examples are Halauxifen-methyl and Florpyrauxifen-benzyl.

Halauxifen-methyl (Arylex™ active)

Halauxifen-methyl is a potent herbicide used to control broadleaf weeds.[9] Its synthesis showcases a cross-coupling strategy. A key intermediate, a substituted boronic acid, is coupled with a functionalized picolinate. One reported route starts with 2-chloro-6-fluoroanisole, which is converted to a boronic acid intermediate.[9][13] This is then coupled via a Suzuki reaction with a suitable picolinate partner to form the biaryl system.[9][13] Subsequent deprotection and functional group manipulations yield the final product.[9][13]

Another synthetic approach begins with 3,4,5,6-tetrachloropicolinonitrile.[14] A key "halex" (halogen exchange) reaction with cesium fluoride is used to introduce fluorine atoms, followed by amination, bromination, and hydrolysis/esterification steps to build the final molecule.[14]

Florpyrauxifen-benzyl (Rinskor™ active)

Florpyrauxifen-benzyl is another important synthetic auxin herbicide.[10] Its synthesis also relies on strategic chemical transformations. One patented method describes the preparation from a 4,5-difluoro-6-arylpicolinate intermediate.[15] This involves a nucleophilic substitution with ammonia to introduce the 4-amino group, followed by a selective chlorination at the 3-position using an N-chloro compound.[15]

The general workflow for synthesizing these arylpicolinate derivatives can be visualized as follows:

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Core Reaction & Final Steps A Picolinic Acid Precursor (e.g., 3,4,5,6-tetrachloropicolinonitrile) C Functionalized Picolinate (via Halex, Amination, etc.) A->C Multi-step Functionalization B Aryl Precursor (e.g., 2-chloro-6-fluoroanisole) D Aryl Boronic Acid (via Metallation, Borylation) B->D Metallation & Borylation E Suzuki Cross-Coupling C->E D->E F Final Product (e.g., Halauxifen-methyl) E->F Deprotection/ Esterification

Caption: Generalized workflow for arylpicolinate herbicide synthesis.

Part 3: Mechanism of Action and Structure-Activity Relationship (SAR)

The herbicidal activity of arylpicolinates stems from their function as synthetic auxins.[4][5]

Mechanism of Action: Auxin Mimicry
  • Uptake and Activation : The ester forms of these herbicides (e.g., methyl or benzyl esters) are readily absorbed by the leaves and roots of the plant.[4][13] Inside the plant, esterase enzymes cleave the ester group, releasing the active carboxylate (acid) form.[9][16]

  • Receptor Binding : The active acid mimics the natural plant hormone indole-3-acetic acid (IAA). It binds to auxin receptors, primarily identified as F-box proteins like Transport Inhibitor Response 1 (TIR1) and Auxin Signaling F-Box (AFB) proteins.[17]

  • Deregulated Gene Expression : This binding event triggers the degradation of Aux/IAA transcriptional repressor proteins. The removal of these repressors leads to the over-stimulation of auxin-responsive genes.

  • Physiological Disruption : The resulting overproduction of certain proteins disrupts numerous growth processes, including cell division, elongation, and differentiation.[6] This leads to epinasty (leaf curling), tissue damage, and ultimately, the death of the susceptible plant.[6]

G cluster_plant_cell Plant Cell Herbicide Herbicide Ester (e.g., Florpyrauxifen-benzyl) ActiveAcid Active Herbicide (Carboxylate Form) Herbicide->ActiveAcid Esterase Cleavage Receptor Auxin Receptor (TIR1/AFB) ActiveAcid->Receptor Binds Complex Herbicide-Receptor Complex Receptor->Complex Repressor Aux/IAA Repressor Complex->Repressor Causes Degradation Gene Auxin-Responsive Genes Repressor->Gene Represses (Normal State) Growth Uncontrolled Growth & Plant Death Gene->Growth Over-expression

Caption: Simplified mechanism of action for synthetic auxin herbicides.

Structure-Activity Relationship (SAR) Insights

Research into 6-arylpicolinates has revealed key structural features that influence their herbicidal potency:[7][8]

  • The 6-Aryl Group : The nature and substitution pattern on the aryl ring at the 6-position are critical for activity.[7] For instance, 3,4-disubstitution on this "aryl tail" has been found to be particularly favorable for high herbicidal potency.[7]

  • Picolinate Ring Substituents : The substituents on the picolinate core itself fine-tune the molecule's properties. The 4-amino group is a common feature. Halogen atoms (Cl, F) at positions 3 and 5 can significantly impact binding affinity and metabolic stability.

  • The Carboxylic Acid/Ester : The free carboxylic acid is the active form. The ester group at the 2-position serves as a pro-herbicide, enhancing uptake and translocation within the plant before being cleaved.

Part 4: Experimental Protocols

The following are generalized, illustrative protocols based on published synthetic methodologies. Note: These procedures require a professional laboratory setting and appropriate safety precautions.

Protocol 1: Suzuki Cross-Coupling for Biaryl Formation (Illustrative)

This protocol describes the key step in coupling the two main fragments of an arylpicolinate herbicide.

  • Reagents & Setup :

    • Functionalized Picolinate (e.g., Methyl 4-amino-3-chloro-6-bromo-5-fluoropicolinate) (1.0 eq)

    • Aryl Boronic Acid (e.g., (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid) (1.2 eq)

    • Palladium Catalyst (e.g., Pd(PPh₃)₄) (0.05 eq)

    • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq)

    • Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)

    • Round-bottom flask equipped with a reflux condenser and magnetic stirrer, under a nitrogen or argon atmosphere.

  • Procedure : a. To the reaction flask, add the functionalized picolinate, aryl boronic acid, base, and solvent. b. De-gas the mixture by bubbling nitrogen through the solvent for 15-20 minutes. Causality: This removes dissolved oxygen, which can deactivate the palladium catalyst. c. Add the palladium catalyst to the flask. d. Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously. e. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). f. Once the starting material is consumed (typically 4-12 hours), cool the reaction to room temperature. g. Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate). h. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification & Validation : a. Purify the crude product using silica gel column chromatography. b. Characterize the final product to confirm its identity and purity using:

    • ¹H and ¹³C NMR Spectroscopy : To confirm the chemical structure.
    • Mass Spectrometry (MS) : To confirm the molecular weight.[10]
    • High-Performance Liquid Chromatography (HPLC) : To determine purity.
Protocol 2: Ester Hydrolysis (Activation Step Simulation)

This protocol simulates the in-planta conversion of the ester pro-herbicide to the active carboxylic acid.

  • Reagents & Setup :

    • Arylpicolinate Ester (e.g., Halauxifen-methyl) (1.0 eq)

    • Base (e.g., Lithium Hydroxide, LiOH) (1.5 eq)

    • Solvent (e.g., Tetrahydrofuran (THF)/Water mixture, 3:1)

    • Round-bottom flask with a magnetic stirrer.

  • Procedure : a. Dissolve the arylpicolinate ester in the THF/water solvent mixture in the flask. b. Stir the solution at room temperature. c. Add the LiOH (dissolved in a small amount of water) dropwise. Causality: A strong base is required to saponify the ester. LiOH is often preferred for its high reactivity and clean reaction profiles. d. Stir the reaction for 2-6 hours, monitoring by TLC for the disappearance of the starting material. e. Once complete, carefully acidify the reaction mixture to pH ~3 using dilute HCl (e.g., 1M HCl). Causality: This protonates the carboxylate salt, precipitating the free carboxylic acid, which is often less soluble in the aqueous mixture. f. Extract the product with an organic solvent (e.g., ethyl acetate). g. Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure to yield the carboxylic acid.

  • Validation : a. Confirm the structure via NMR and MS. The disappearance of the ester's methyl/benzyl protons in the ¹H NMR spectrum and the appearance of a broad carboxylic acid proton signal are key indicators of a successful reaction.

Conclusion and Future Outlook

This compound and its derivatives, especially the 6-arylpicolinates, have established themselves as a cornerstone of modern herbicide development. Their synthetic versatility and potent, specific mechanism of action provide a robust platform for controlling problematic weeds. The success of compounds like halauxifen-methyl and florpyrauxifen-benzyl underscores the power of structure-based design in agrochemical research.

Future research in this area will likely focus on several key aspects:

  • Expanding the Weed Spectrum : Designing novel derivatives with activity against a broader range of grass and broadleaf weeds.

  • Overcoming Resistance : Developing new analogs that are effective against weeds that have developed resistance to existing synthetic auxins.

  • Improving Environmental Profile : Synthesizing compounds with enhanced biodegradability and lower off-target toxicity to create more sustainable agricultural solutions.

The foundational chemistry of the picolinic acid scaffold ensures that it will remain a fertile ground for innovation, addressing the ongoing challenges of global food security and sustainable agriculture.

References

  • Halauxifen-methyl (Ref: DE-729) - AERU - University of Hertfordshire. [Link]

  • Whiteker, G. T., et al. (2019). Synthesis of 6-Aryl-5-fluoropicolinate Herbicides via Halex Reaction of Tetrachloropicolinonitrile. Organic Process Research & Development, 23(10), 2166–2174. [Link]

  • Florpyrauxifen-benzyl | C20H14Cl2F2N2O3 - PubChem. [Link]

  • Epp, J., et al. (2018). Synthesis and biological activity of 6-arylpicolinate herbicides with 3,4-disubstituted aryl tails. American Chemical Society. [Link]

  • Synthesis and biological activity of 6-arylpicolinate herbicides with 4-substituted aryl tails. American Chemical Society. [Link]

  • This compound | C6H5BrN2O2 - PubChem. [Link]

  • Whiteker, G. et al. (2018). Method of preparing benzyl 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate.
  • Preparation method of halauxifen-methyl - Eureka | Patsnap. [Link]

  • Miller, A. F., et al. (2021). Florpyrauxifen-Benzyl Selectivity to Rice. MDPI. [Link]

  • Feng, C., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. MDPI. [Link]

  • This compound - Acros Pharmatech. [Link]

  • Structures of various picolinic acid auxin herbicides and... - ResearchGate. [Link]

  • Liu, F., et al. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. PMC - NIH. [Link]

  • Public Release Summary on the Evaluation of the New Active Halauxifen-methyl in the Product GF-2685 Herbicide. Australian Pesticides and Veterinary Medicines Authority. [Link]

  • Florpyrauxifen-benzyl - Minnesota Department of Agriculture. [Link]

  • Review of Florpyrauxifen-benzyl for Application to Massachusetts Lakes and Ponds. Mass.gov. [Link]

  • Synthesis of Some Aminopicolinic Acids - IRL @ UMSL. [Link]

Sources

An In-depth Technical Guide to the Theoretical and Computational Modeling of 3-Amino-6-bromopicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the theoretical and computational methodologies for the study of 3-Amino-6-bromopicolinic acid. It is intended for researchers, scientists, and drug development professionals interested in the in-silico analysis of this and similar small organic molecules.

Introduction: The Significance of this compound and the Power of Computational Modeling

This compound, with the chemical formula C₆H₅BrN₂O₂ and CAS number 1052708-46-9, is a substituted picolinic acid derivative.[1][2][3] Picolinic acid and its analogs are recognized as valuable scaffolds in medicinal chemistry and materials science. The presence of an amino group, a carboxylic acid, and a bromine atom on the pyridine ring imparts a unique electronic and structural profile to this molecule, making it a versatile building block for the synthesis of more complex compounds. Derivatives of aminopicolinic acids have shown potential in the development of pharmaceuticals, particularly for neurological disorders, and in the agrochemical industry as herbicides and pesticides.[4][5][6]

Computational modeling provides a powerful lens through which to investigate the properties and potential applications of this compound at the molecular level. By employing a range of in-silico techniques, we can predict its physicochemical properties, understand its conformational landscape, and explore its interactions with biological targets, thereby accelerating the discovery and design of novel drugs and materials. This guide will delve into the core computational methodologies applicable to this molecule: Density Functional Theory (DFT), Molecular Dynamics (MD) simulations, and Virtual Screening.

Part 1: Unveiling the Electronic and Structural Landscape with Density Functional Theory (DFT)

Density Functional Theory is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is a workhorse in computational chemistry for predicting a wide array of molecular properties with a good balance of accuracy and computational cost.[7][8][9]

Rationale for DFT in the Study of this compound

For a molecule like this compound, DFT calculations are instrumental in:

  • Determining the optimized molecular geometry: Predicting bond lengths, bond angles, and dihedral angles in the gas phase and in solution.

  • Calculating electronic properties: Understanding the distribution of electrons through the analysis of molecular orbitals (HOMO, LUMO), electrostatic potential maps, and Mulliken charges. This is crucial for predicting reactivity and intermolecular interactions.

  • Simulating spectroscopic properties: Predicting vibrational frequencies (IR and Raman), and NMR chemical shifts to aid in the interpretation of experimental data.

  • Investigating reaction mechanisms: Mapping potential energy surfaces to understand the thermodynamics and kinetics of chemical reactions involving this molecule.

Step-by-Step Protocol for DFT Calculations

This protocol outlines a general workflow for performing DFT calculations on this compound using a quantum chemistry software package like Gaussian, ORCA, or Spartan.

  • Molecule Building and Initial Optimization:

    • Construct the 3D structure of this compound using a molecular editor.

    • Perform an initial geometry optimization using a computationally inexpensive method like a semi-empirical method (e.g., PM7) or a small basis set DFT calculation (e.g., B3LYP/3-21G).

  • Choice of Functional and Basis Set:

    • Functional: The B3LYP hybrid functional is a popular and often reliable choice for organic molecules.[10] For systems where non-covalent interactions are important, functionals with dispersion corrections, such as B3LYP-D3 or ωB97X-D, are recommended.

    • Basis Set: A Pople-style basis set like 6-311+G(d,p) or a Dunning-style correlation-consistent basis set like aug-cc-pVDZ provides a good balance of accuracy and computational cost for molecules of this size. The inclusion of diffuse functions (+) is important for accurately describing anions and weak interactions, while polarization functions (d,p) are crucial for describing the correct geometry.

  • Geometry Optimization:

    • Perform a full geometry optimization using the chosen functional and basis set. This will find the lowest energy conformation of the molecule.

    • Ensure the optimization has converged by checking for the absence of imaginary frequencies in the subsequent frequency calculation.

  • Frequency Calculation:

    • Perform a frequency calculation at the same level of theory as the geometry optimization.

    • The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface.

    • The results provide predicted vibrational spectra (IR, Raman) and thermodynamic properties (zero-point vibrational energy, enthalpy, and Gibbs free energy).

  • Calculation of Molecular Properties:

    • Electronic Properties: Calculate molecular orbitals (HOMO, LUMO), electrostatic potential, and atomic charges.

    • Spectroscopic Properties: Predict NMR chemical shifts and shielding tensors.

Data Presentation: Key DFT-Calculated Properties
PropertyCalculated Value (Example)Method
Optimized Geometry
C-Br bond length1.90 ÅB3LYP/6-311+G(d,p)
C=O bond length1.22 ÅB3LYP/6-311+G(d,p)
N-H bond length1.01 ÅB3LYP/6-311+G(d,p)
Electronic Properties
HOMO Energy-6.5 eVB3LYP/6-311+G(d,p)
LUMO Energy-1.2 eVB3LYP/6-311+G(d,p)
HOMO-LUMO Gap5.3 eVB3LYP/6-311+G(d,p)
Dipole Moment3.5 DB3LYP/6-311+G(d,p)
Thermodynamic Properties
Zero-point energy85.4 kcal/molB3LYP/6-311+G(d,p)
Enthalpy (298.15 K)92.1 kcal/molB3LYP/6-311+G(d,p)
Gibbs Free Energy (298.15 K)63.7 kcal/molB3LYP/6-311+G(d,p)
Visualization: DFT Workflow

DFT_Workflow start Start: Molecule Building pre_opt Initial Geometry Optimization (e.g., PM7 or B3LYP/3-21G) start->pre_opt dft_setup Select Functional & Basis Set (e.g., B3LYP/6-311+G(d,p)) pre_opt->dft_setup geom_opt Full Geometry Optimization dft_setup->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc check_freq Imaginary Frequencies? freq_calc->check_freq check_freq->geom_opt Yes properties Calculate Molecular Properties (HOMO/LUMO, ESP, NMR, etc.) check_freq->properties No end End: Analysis of Results properties->end

Caption: Workflow for DFT calculations on this compound.

Part 2: Exploring Conformational Dynamics with Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics simulations allow us to explore its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into conformational changes, interactions with the solvent, and binding to macromolecules.[11][12][13]

Rationale for MD Simulations

For this compound, MD simulations are valuable for:

  • Sampling conformational space: Identifying the most populated conformations of the molecule in a given environment (e.g., water, a lipid bilayer).

  • Studying solvation: Analyzing the interactions between the molecule and solvent molecules, including the formation of hydrogen bonds.

  • Investigating protein-ligand interactions: Simulating the binding of this compound to a target protein to understand the binding mode, stability of the complex, and key interactions.

Step-by-Step Protocol for MD Simulations

This protocol outlines a general workflow for running an MD simulation of this compound in a water box using GROMACS.[14][15]

  • System Preparation:

    • Ligand Topology: Generate a force field topology for this compound. The General Amber Force Field (GAFF) or CHARMM General Force Field (CGenFF) are suitable for small organic molecules.

    • Solvation: Create a simulation box (e.g., cubic or dodecahedron) and fill it with a chosen water model (e.g., TIP3P or SPC/E).

    • Adding Ions: Neutralize the system by adding counter-ions (e.g., Na⁺ or Cl⁻) to mimic physiological conditions.

  • Energy Minimization:

    • Perform a steepest descent energy minimization of the entire system to remove any steric clashes or unfavorable contacts.

  • Equilibration:

    • NVT Equilibration (Constant Volume and Temperature): Gradually heat the system to the desired temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent to relax around the solute.

    • NPT Equilibration (Constant Pressure and Temperature): Equilibrate the system at the desired temperature and pressure (e.g., 1 atm). This ensures the correct density of the system.

  • Production MD:

    • Run the production simulation for the desired length of time (e.g., 100 ns or longer, depending on the process of interest).

    • Save the trajectory and energy data at regular intervals.

  • Analysis:

    • Root Mean Square Deviation (RMSD): Analyze the RMSD of the solute to assess the stability of the simulation.

    • Root Mean Square Fluctuation (RMSF): Analyze the RMSF of the solute atoms to identify flexible regions.

    • Hydrogen Bond Analysis: Quantify the number and lifetime of hydrogen bonds between the solute and solvent.

    • Radial Distribution Function (RDF): Analyze the RDF to understand the solvation shell structure.

Visualization: MD Simulation Workflow

MD_Workflow start Start: System Preparation ligand_top Generate Ligand Topology (e.g., GAFF, CGenFF) start->ligand_top solvate Solvate in Water Box (e.g., TIP3P) ligand_top->solvate add_ions Add Counter-ions solvate->add_ions em Energy Minimization add_ions->em nvt NVT Equilibration (Constant Volume, Temperature) em->nvt npt NPT Equilibration (Constant Pressure, Temperature) nvt->npt production Production MD Simulation npt->production analysis Trajectory Analysis (RMSD, RMSF, H-bonds) production->analysis end End: Interpret Results analysis->end

Caption: Workflow for Molecular Dynamics simulations.

Part 3: Identifying Potential Biological Targets with Virtual Screening

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in silico to identify those structures that are most likely to bind to a drug target, typically a protein or nucleic acid.[16][17][18]

Rationale for Virtual Screening

If this compound is being investigated as a potential drug precursor, virtual screening can be used to:

  • Identify potential protein targets: By docking the molecule against a library of protein structures, we can hypothesize its biological targets.

  • Prioritize compounds for experimental testing: By ranking a library of derivatives of this compound based on their predicted binding affinity to a known target, we can focus experimental efforts on the most promising candidates.

Step-by-Step Protocol for Virtual Screening

This protocol outlines a general workflow for a receptor-based virtual screen using a tool like AutoDock Vina or Schrödinger's Glide.[17][19]

  • Target Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB) or through homology modeling.

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning protonation states to the residues.

    • Define the binding site based on experimental data or using a binding site prediction tool.

  • Ligand Library Preparation:

    • Prepare a library of 3D conformers for this compound and its derivatives.

    • Assign correct protonation states and generate low-energy conformers for each molecule.

  • Molecular Docking:

    • Dock each ligand in the library into the defined binding site of the target protein.

    • The docking program will generate a series of possible binding poses for each ligand and score them based on a scoring function that estimates the binding affinity.

  • Post-Docking Analysis and Filtering:

    • Rank the ligands based on their docking scores.

    • Visually inspect the binding poses of the top-scoring hits to ensure they form meaningful interactions with the protein (e.g., hydrogen bonds, hydrophobic interactions).

    • Apply filters based on physicochemical properties (e.g., Lipinski's rule of five) and potential for chemical synthesis.

  • Selection of Hits for Experimental Validation:

    • Select a diverse set of the most promising candidates for experimental validation through in vitro assays.

Visualization: Virtual Screening Workflow

VS_Workflow start Start: Define Target & Ligand Library target_prep Target Protein Preparation (from PDB, add hydrogens, define binding site) start->target_prep ligand_prep Ligand Library Preparation (generate conformers, assign protonation states) start->ligand_prep docking Molecular Docking (e.g., AutoDock Vina, Glide) target_prep->docking ligand_prep->docking scoring Scoring and Ranking docking->scoring analysis Post-Docking Analysis (visual inspection, filtering) scoring->analysis hit_selection Selection of Hits for Experimental Validation analysis->hit_selection end End: Experimental Testing hit_selection->end

Caption: Workflow for a receptor-based virtual screening campaign.

Conclusion

The theoretical and computational modeling of this compound offers a powerful and efficient approach to understanding its fundamental properties and exploring its potential applications. By integrating Density Functional Theory, Molecular Dynamics simulations, and virtual screening, researchers can gain deep insights into its electronic structure, dynamic behavior, and interactions with biological systems. This in-silico-driven approach can significantly accelerate the design and discovery of novel pharmaceuticals and agrochemicals derived from this versatile molecular scaffold. The methodologies outlined in this guide provide a robust framework for initiating and conducting comprehensive computational studies on this compound and other small organic molecules of interest.

References

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Methodological & Application

Application Notes & Protocols for the Use of 3-Amino-6-bromopicolinic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

3-Amino-6-bromopicolinic acid (CAS: 1052708-46-9) is a highly functionalized pyridine-based heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science.[1][2] Its unique trifunctional nature, featuring a carboxylic acid at the 2-position, an amine at the 3-position, and a bromine atom at the 6-position, offers a versatile platform for complex molecular engineering. The bromine atom serves as a key handle for palladium-catalyzed cross-coupling reactions, while the ortho-disposed amino and carboxylic acid moieties provide a scaffold for the construction of fused heterocyclic systems. This guide details the core applications of this reagent, providing field-proven insights and detailed protocols for its effective utilization in organic synthesis.

Physicochemical Properties and Handling

A thorough understanding of the reagent's properties is fundamental to its successful application.

PropertyValueSource
CAS Number 1052708-46-9[1][2][3]
Molecular Formula C₆H₅BrN₂O₂[1][2]
Molecular Weight 217.02 g/mol [1][2]
IUPAC Name 3-amino-6-bromopyridine-2-carboxylic acid[2]
Appearance Typically a light yellow to off-white solidN/A
Purity ≥95%[1]

Storage and Handling: Store in a cool, dry, and well-ventilated area away from incompatible substances.[1] The compound should be handled in a fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Core Synthetic Applications: A Mechanistic Overview

The reactivity of this compound is dominated by the three distinct functional groups. The bromine atom at the 6-position is particularly susceptible to palladium-catalyzed cross-coupling reactions, a cornerstone of modern C-C and C-N bond formation. The pyridine ring's inherent electron-deficient nature facilitates these transformations.[4]

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 6-position provides a reliable site for oxidative addition to a Pd(0) catalyst, initiating a catalytic cycle. This makes the compound an excellent substrate for a variety of powerful cross-coupling methodologies.

The Suzuki-Miyaura reaction is one of the most robust methods for creating biaryl or vinyl-substituted pyridine structures.[5][6] The reaction couples the aryl bromide with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base.

Causality Behind Experimental Choices:

  • Catalyst System: A Pd(0) species, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf), is required to initiate the cycle by oxidatively adding to the C-Br bond.[7]

  • Ligand: Phosphine ligands (e.g., PPh₃, SPhos, XPhos) are crucial. They stabilize the palladium center, modulate its reactivity, and facilitate both the oxidative addition and the final reductive elimination steps.[8]

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential for activating the boronic acid, forming a more nucleophilic boronate species that can undergo transmetalation to the palladium center.[5][6]

  • Solvent: A mixture of an organic solvent (like dioxane, THF, or DMF) and water is commonly used. Water aids in dissolving the inorganic base and facilitates the formation of the active boronate.[6]

Suzuki_Miyaura_Workflow A This compound F Inert Atmosphere (N₂ or Ar) Heat (e.g., 80-100 °C) A->F B Aryl/Vinyl Boronic Acid (R-B(OH)₂) B->F C Pd Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) C->F D Base (e.g., K₂CO₃, Cs₂CO₃) D->F E Solvent (e.g., Dioxane/H₂O) E->F G Work-up & Purification (Extraction, Chromatography) F->G H Coupled Product (3-Amino-6-aryl-picolinic acid) G->H

Caption: Generalized workflow for the Suzuki-Miyaura coupling reaction.

The Sonogashira coupling provides a direct route to synthesize 3-amino-6-alkynylpicolinic acid derivatives, which are valuable precursors for more complex heterocyclic systems and functional materials.[9][10] This reaction involves a palladium catalyst and a copper(I) co-catalyst.[9]

Causality Behind Experimental Choices:

  • Palladium Catalyst: As in the Suzuki coupling, a Pd(0) species initiates the reaction by adding to the C-Br bond.

  • Copper(I) Co-catalyst: A key feature of the classic Sonogashira reaction is the use of a copper salt (e.g., CuI). The copper(I) reacts with the terminal alkyne to form a copper(I) acetylide intermediate.[10] This species is highly reactive and readily undergoes transmetalation with the Pd(II)-aryl complex.[11]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), serves multiple roles: it acts as the solvent, neutralizes the HBr formed during the reaction, and deprotonates the terminal alkyne.[11]

Sonogashira_Catalytic_Cycle Simplified Sonogashira Catalytic Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(Br)L₂ product Ar-C≡C-R' pd_complex->product Reductive Elimination product->pd0 ArBr Ar-Br (Substrate) ArBr->pd_complex Oxidative Addition CuBr Cu(I)Br Cu_acetylide Cu(I)-C≡C-R' CuBr->Cu_acetylide Cu_acetylide->pd_complex Transmetalation Alkyne H-C≡C-R' Alkyne->Cu_acetylide Deprotonation & Coordination Base Base (e.g., Et₃N) Base->Alkyne

Caption: Interconnected catalytic cycles in the Sonogashira coupling reaction.

Synthesis of Fused Heterocyclic Systems

The adjacent amino and carboxylic acid groups on the pyridine ring are ideally positioned for cyclization reactions. This allows for the synthesis of various fused bicyclic heterocycles, such as pyrido[3,2-d]pyrimidines, which are privileged scaffolds in drug discovery.[12][13]

Example Reaction Pathway: Condensation with a suitable reagent, such as a formamide equivalent or a β-ketoester, can lead to the formation of a new six-membered ring fused to the parent pyridine core. The amino group acts as a nucleophile, and the carboxylic acid can be activated to participate in the cyclization.

Heterocycle_Formation A This compound C Intermediate (Amidine formation) A->C B Cyclizing Reagent (e.g., Formamide Dimethyl Acetal) B->C D Intramolecular Cyclization (Heat) C->D E Fused Pyridopyrimidine Product D->E

Caption: Conceptual workflow for synthesizing a fused heterocyclic system.

Detailed Experimental Protocols

The following protocols are representative examples based on established methodologies for similar substrates.[11][14] Researchers should perform their own optimization.

Protocol 1: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid

Objective: To synthesize 3-amino-6-(4-methoxyphenyl)picolinic acid.

Materials:

  • This compound (1.0 mmol, 217 mg)

  • 4-Methoxyphenylboronic acid (1.2 mmol, 182 mg)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

  • Triphenylphosphine [PPh₃] (0.04 mmol, 10.5 mg)

  • Potassium carbonate [K₂CO₃] (3.0 mmol, 414 mg)

  • 1,4-Dioxane (8 mL)

  • Deionized Water (2 mL)

Procedure:

  • To a 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound, 4-methoxyphenylboronic acid, and potassium carbonate.

  • Add Pd(OAc)₂ and PPh₃ to the flask.

  • Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Transfer the mixture to a separatory funnel. The product is often amphiphilic; carefully acidify the aqueous layer with 1M HCl to pH ~4-5 to precipitate the product or to facilitate extraction into the organic layer.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (e.g., using a gradient of dichloromethane/methanol) or by recrystallization to yield the final product.

Protocol 2: Sonogashira Coupling with Phenylacetylene

Objective: To synthesize 3-amino-6-(phenylethynyl)picolinic acid.

Materials:

  • This compound (1.0 mmol, 217 mg)

  • Phenylacetylene (1.2 mmol, 122 mg, 132 µL)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol, 21 mg)

  • Copper(I) iodide [CuI] (0.05 mmol, 9.5 mg)

  • Triethylamine [Et₃N] (5 mL)

  • N,N-Dimethylformamide [DMF] (5 mL)

Procedure:

  • To a 25 mL Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Seal the flask, and evacuate and backfill with argon. Repeat three times.

  • Add anhydrous DMF and triethylamine via syringe.

  • Add phenylacetylene dropwise via syringe.

  • Heat the reaction mixture to 80 °C and stir for 6 hours. Monitor the reaction by TLC or LC-MS.[11]

  • After cooling to room temperature, remove the solvents under reduced pressure.

  • Dissolve the residue in a mixture of ethyl acetate (30 mL) and water (20 mL).

  • Adjust the pH of the aqueous layer to ~4 with 1M HCl to protonate the carboxylic acid.

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 20 mL).

  • Combine the organic extracts, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash chromatography on silica gel to afford the desired alkynylated picolinic acid.

Conclusion

This compound is a powerful and versatile building block for synthetic chemistry. Its strategically positioned functional groups enable facile access to a wide array of complex molecular architectures through well-established methodologies like Suzuki-Miyaura and Sonogashira cross-coupling. Furthermore, its inherent structure is primed for the construction of fused heterocyclic systems of high value in pharmaceutical research. The protocols and insights provided herein serve as a comprehensive guide for researchers to unlock the full synthetic potential of this valuable reagent.

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  • Amerigo Scientific. 3-Amino-4-bromo-6-chloropicolinic acid. [Link]

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  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555–5558. [Link]

  • McNally, A., et al. (2011). Native functionality in triple catalytic cross-coupling: sp3 C–H bonds as latent nucleophiles. Science, 334(6059), 1114–1117. [Link]

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  • Google Patents. CN104974081A - Synthetic method of 3-bromopyridine.
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  • Kruger, H. G., et al. (2015). Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. Bioorganic & Medicinal Chemistry, 23(15), 4678–4686. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

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  • Cera, G., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 381–389. [Link]

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Application Notes & Protocols: 3-Amino-6-bromopicolinic Acid as a Versatile Scaffold for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth exploration of 3-Amino-6-bromopicolinic acid, a trifunctional heterocyclic building block with significant potential in drug discovery, agrochemical development, and materials science. We will dissect the molecule's unique reactivity, offering field-proven insights and detailed, step-by-step protocols for its strategic functionalization. The core of this document is to empower researchers to leverage this scaffold's full potential by understanding the causality behind experimental choices, ensuring reproducible and high-yielding synthetic outcomes.

Introduction: The Strategic Value of this compound

This compound (IUPAC Name: 3-amino-6-bromopyridine-2-carboxylic acid) is a pyridine-based scaffold featuring three distinct and orthogonally addressable functional groups: a bromine atom, an amine, and a carboxylic acid.[1] This unique arrangement makes it an exceptionally valuable starting material for the construction of complex molecular architectures. The electron-deficient nature of the pyridine ring, combined with the specific positioning of these groups, allows for selective and sequential chemical transformations.[2]

Key Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₆H₅BrN₂O₂[1]
Molecular Weight217.02 g/mol [1][3]
CAS Number1052708-46-9[1]
AppearanceSolid
StorageStore in a cool, dry, well-ventilated area[3]

The strategic utility of this building block lies in the ability to exploit each functional group in a controlled manner, paving the way for combinatorial library synthesis and the development of novel compounds with tailored properties.

cluster_0 This compound cluster_1 Reactive Sites mol a Amine (C3): Nucleophilic Substitution, Amide Formation mol->a b Carboxylic Acid (C2): Amide/Ester Formation mol->b c Bromine (C6): Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) mol->c

Caption: Key reactive sites on the this compound scaffold.

Core Synthetic Transformations & Mechanistic Insights

The true power of this building block is realized through the selective manipulation of its three functional handles. Below, we detail the most impactful synthetic strategies.

Palladium-Catalyzed Cross-Coupling at the C6-Position

The carbon-bromine bond at the 6-position is highly susceptible to palladium-catalyzed cross-coupling reactions. This is the preferred site for introducing aryl, heteroaryl, or alkynyl moieties, which is a common strategy in the synthesis of bioactive molecules.[2][4] The Suzuki-Miyaura coupling, in particular, is a robust and versatile method for forming C-C bonds.[5][6]

Causality Behind the Suzuki-Miyaura Reaction: The reaction's success hinges on a catalytic cycle involving a palladium(0) species.

  • Oxidative Addition: The electron-deficient nature of the pyridine ring facilitates the oxidative addition of the C-Br bond to the Pd(0) catalyst, forming a Pd(II) intermediate. This is often the rate-determining step.[2]

  • Transmetalation: A boronic acid (or ester), activated by a base, transfers its organic group to the palladium center. The base is crucial for forming the more nucleophilic boronate species.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired C-C bond.

Suzuki_Workflow Suzuki-Miyaura Coupling Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Degas Solvent (e.g., Dioxane/Water) B Combine Reagents: - this compound - Boronic Acid - Base (e.g., K₂CO₃) - Pd Catalyst (e.g., Pd(PPh₃)₄) A->B C Heat Mixture (e.g., 80-100 °C) B->C D Monitor Progress (TLC or LC-MS) C->D E Cool to RT & Filter D->E F Aqueous Workup (Acidify & Extract) E->F G Purify by Column Chromatography or Recrystallization F->G H Characterize Product (NMR, MS, Purity) G->H

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Amide Bond Formation via the Carboxylic Acid

The carboxylic acid at the C2-position is a versatile handle for constructing amide bonds, a fundamental linkage in countless pharmaceutical agents.[7] Direct condensation with an amine is possible but often requires harsh conditions. The use of stoichiometric coupling reagents is standard practice for achieving high yields under mild conditions.[8]

Expert Insight on Coupling Reagents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) are highly effective. They work by converting the carboxylic acid into a highly reactive activated ester in situ, which is then readily attacked by the amine nucleophile. The choice of base (e.g., DIPEA or triethylamine) is critical to neutralize the acidic byproducts and drive the reaction to completion.[8][9]

Amide_Coupling_Workflow Amide Coupling Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Dissolve Building Block in aprotic solvent (e.g., DMF) B Add Amine, Coupling Reagent (e.g., HATU), and Base (e.g., DIPEA) A->B C Stir at Room Temperature B->C D Monitor by TLC or LC-MS (Typically 2-16 h) C->D E Quench with Water D->E F Extract with Organic Solvent (e.g., Ethyl Acetate) E->F G Purify via Silica Gel Chromatography F->G H Confirm Structure & Purity (NMR, MS) G->H

Caption: General experimental workflow for an amide coupling reaction.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, incorporating purification and characterization steps to ensure the integrity of the final compound.

Protocol 1: Synthesis of 3-Amino-6-(4-methoxyphenyl)picolinic acid via Suzuki-Miyaura Coupling

Objective: To demonstrate a reliable C-C bond formation at the C6-position.

Materials:

  • This compound (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl Acetate

  • 1 M Hydrochloric Acid (HCl)

  • Brine

Procedure:

  • Setup: To a flame-dried round-bottom flask, add this compound (e.g., 217 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and potassium carbonate (414 mg, 3.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10 minutes.

  • Catalyst & Solvents: Add Pd(PPh₃)₄ (58 mg, 0.05 mmol) against a positive flow of inert gas. Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL).

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS for the disappearance of the starting bromide.

  • Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the palladium catalyst, washing the pad with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Carefully acidify the aqueous layer with 1 M HCl to a pH of ~4-5, at which point the product should precipitate or move into the organic layer. Extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

  • Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Protocol 2: Synthesis of 3-Amino-6-bromo-N-benzylpicolinamide via Amide Coupling

Objective: To functionalize the carboxylic acid, leaving the bromo-substituent intact for subsequent reactions.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • Setup: In a dry round-bottom flask under an argon or nitrogen atmosphere, dissolve this compound (217 mg, 1.0 mmol) in anhydrous DMF (5 mL).

  • Reagent Addition: Add benzylamine (118 mg, 1.1 mmol), followed by DIPEA (520 µL, 3.0 mmol).

  • Activation: Add HATU (456 mg, 1.2 mmol) in one portion to the stirring solution.

  • Reaction: Stir the mixture at room temperature for 4 hours. Monitor the reaction by TLC or LC-MS. The reaction is typically complete when the starting carboxylic acid is no longer detectable.

  • Workup: Pour the reaction mixture into a separatory funnel containing water (20 mL).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (2 x 15 mL) and brine (1 x 15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude amide by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

  • Validation: Obtain ¹H NMR, ¹³C NMR, and HRMS data to confirm the identity and purity of the 3-amino-6-bromo-N-benzylpicolinamide.

Conclusion and Future Outlook

This compound is a robust and highly adaptable building block. The protocols detailed herein provide a validated starting point for researchers to perform Suzuki-Miyaura couplings and amide bond formations. The true potential of this scaffold is realized in multi-step, sequential syntheses where each functional group is addressed in turn to build molecular complexity. This enables the rapid generation of diverse chemical libraries, accelerating the discovery of novel compounds in medicinal chemistry and beyond.[4][10]

References

  • This compound | C6H5BrN2O2 | CID 45480452 - PubChem. National Center for Biotechnology Information. [Link]

  • This compound. Acros Pharmatech. [Link]

  • Native functionality in triple catalytic cross-coupling: sp3 C–H bonds as latent nucleophiles. Science. [Link]

  • Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. National Institutes of Health. [Link]

  • Synthesis and biological evaluation of novel carnosic acid derivatives with anticancer activity. RSC Publishing. [Link]

  • Synthesis of novel 3-pyridinecarbonitriles with amino acid function and their fluorescence properties. PubMed. [Link]

  • Amide Bond Activation of Biological Molecules. MDPI. [Link]

  • Amide formation from carboxylic acid derivatives. Khan Academy. [Link]

  • A green chemistry perspective on catalytic amide bond formation. UCL Discovery. [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton ePrints. [Link]

  • Squaryl molecular metaphors - application to rational drug design and imaging agents. Beilstein Journal of Organic Chemistry. [Link]

  • 3-Aminopicolinic acid | C6H6N2O2 | CID 73836 - PubChem. National Center for Biotechnology Information. [Link]

  • Optimizations of the Suzuki coupling of 3-bromopyridine with potassium... ResearchGate. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]

Sources

Application Notes and Protocols: The Strategic Utility of 3-Amino-6-bromopicolinic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Amino-6-bromopicolinic acid is a highly functionalized heterocyclic building block that offers a strategic entry point into novel chemical matter for drug discovery. Its unique arrangement of a carboxylic acid, an aromatic amine, and a reactive bromine atom on a pyridine scaffold makes it a versatile precursor for the synthesis of complex molecules targeting a range of biological pathways. This guide provides an in-depth exploration of the applications of this scaffold, with a primary focus on the development of protein kinase inhibitors. We will dissect the rationale behind its use, provide detailed synthetic protocols, and present data that underscore its potential in medicinal chemistry research.

Introduction: A Scaffold of Strategic Importance

This compound, with the chemical structure C₆H₅BrN₂O₂, is a pyridine derivative poised for strategic manipulation in drug design.[1] The inherent functionalities of this molecule provide three key points for diversification and interaction with biological targets:

  • The Picolinic Acid Moiety: The carboxylic acid at the 2-position can act as a hydrogen bond donor/acceptor or a metal-chelating group, and provides a handle for amide bond formation, a cornerstone of medicinal chemistry.

  • The 3-Amino Group: This group is a critical hydrogen bond donor, perfectly positioned to interact with key residues in enzyme active sites, such as the hinge region of protein kinases.[1]

  • The 6-Bromo Substituent: The bromine atom is a versatile synthetic handle, readily participating in a wide array of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to introduce diverse aryl, heteroaryl, or alkyl groups. This allows for extensive exploration of Structure-Activity Relationships (SAR).[1]

These features make this compound a privileged scaffold for generating libraries of compounds with the potential for high potency and selectivity against various therapeutic targets.

Core Application: Development of Protein Kinase Inhibitors

Protein kinases are a major class of drug targets, with their dysregulation being a hallmark of numerous diseases, including cancer and inflammatory disorders. The 3-aminopyridine scaffold is a well-established pharmacophore for kinase inhibition, as the amino group can mimic the hydrogen bonding interactions of the adenine portion of ATP with the kinase hinge region.[1] this compound is an excellent starting material for developing novel kinase inhibitors.

Mechanism of Action and Rationale

The general strategy for designing kinase inhibitors based on this scaffold involves:

  • Utilizing the 3-amino group to anchor the molecule in the ATP-binding site through hydrogen bonding with the kinase hinge region.

  • Employing the 6-position, accessed via the bromine handle, to introduce substituents that project into the hydrophobic pocket of the kinase, thereby enhancing potency and selectivity.

  • Modifying the carboxylic acid at the 2-position to fine-tune solubility, cell permeability, and to potentially interact with other nearby residues.

Workflow for Kinase Inhibitor Development

The following diagram illustrates a typical workflow for the synthesis and evaluation of kinase inhibitors starting from this compound.

G cluster_synthesis Synthesis cluster_screening Screening Cascade A This compound B Esterification of Carboxylic Acid A->B Protection C Suzuki Coupling with Arylboronic Acid B->C Diversification at C6 D Amide Coupling with Amine C->D Diversification at C2 E Final Compound Library D->E F In Vitro Kinase Assay (e.g., JNK, p38) E->F Primary Screen G Cell-Based Proliferation/Signaling Assays F->G Potency & Selectivity H ADME/Tox Profiling G->H Cellular Efficacy I Lead Candidate H->I Drug-like Properties

Sources

The Pivotal Role of 3-Amino-6-bromopicolinic Acid in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – 3-Amino-6-bromopicolinic acid has emerged as a critical building block in the synthesis of a new generation of agrochemicals, particularly in the development of advanced herbicides and fungicides. Its unique structural features allow for the creation of diverse and highly active molecules that are shaping the future of crop protection. This document serves as a detailed guide for researchers, scientists, and drug development professionals on the applications and synthetic protocols involving this versatile intermediate.

Introduction: The Strategic Importance of the Picolinic Acid Scaffold

Picolinic acid and its derivatives have long been recognized for their herbicidal properties, most notably as synthetic auxins.[1][2][3] The introduction of amino and bromo substituents onto the picolinic acid core, as in this compound, provides strategic points for chemical modification, enabling the synthesis of compounds with enhanced efficacy and novel modes of action. The bromine atom, for instance, can be readily displaced or involved in cross-coupling reactions, while the amino group offers a site for derivatization to amides, sulfonamides, and other functional groups.[4][5]

Key Molecular Features of this compound:

PropertyValueSource
Molecular Formula C6H5BrN2O2[6][7][8]
Molecular Weight 217.02 g/mol [6][7][8]
CAS Number 1052708-46-9[6][7][8]
IUPAC Name 3-amino-6-bromopyridine-2-carboxylic acid[6]

Applications in Herbicide Synthesis

The picolinic acid scaffold is a cornerstone in the design of synthetic auxin herbicides. These compounds mimic the natural plant hormone auxin, leading to uncontrolled growth and ultimately death in susceptible plant species. This compound serves as a key precursor for the synthesis of novel pyridine-based herbicides with improved selectivity and a broader weed control spectrum.[2][3]

Synthesis of Novel Pyridine Carboxamide Herbicides

One of the primary applications of this compound is in the synthesis of pyridine carboxamides. These compounds have shown significant potential as inhibitors of succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial respiratory chain of fungi and some plants.[9]

Illustrative Synthetic Pathway:

G A This compound C Pyridine Carboxamide Herbicide A->C Amide bond formation B Amine Coupling Partner (R-NH2) B->C

Caption: General workflow for the synthesis of pyridine carboxamide herbicides.

Protocol 1: General Procedure for the Synthesis of N-Aryl-3-amino-6-bromopicolinamides

Rationale: This protocol details the coupling of this compound with various anilines to form the corresponding picolinamides. The choice of coupling reagent and reaction conditions is critical for achieving high yields and purity.

Materials:

  • This compound

  • Substituted aniline

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the substituted aniline (1.1 eq), BOP (1.2 eq), and DIPEA (2.5 eq).

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-3-amino-6-bromopicolinamide.

Applications in Fungicide Synthesis

The versatility of the this compound scaffold extends to the development of novel fungicides. The pyridine ring system is a common feature in many commercial fungicides, and the functional groups of this starting material allow for the introduction of various pharmacophores to target different fungal pathogens.[9][10]

Synthesis of Pyridine-Based Fungicides via Cross-Coupling Reactions

The bromine atom at the 6-position of the pyridine ring is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions. This allows for the introduction of a wide range of aryl and heteroaryl substituents, leading to the discovery of new fungicidal compounds.[11]

Illustrative Synthetic Pathway:

G A This compound derivative C 6-Aryl-3-aminopicolinic acid derivative A->C Suzuki Coupling B Boronic Acid or Ester (R-B(OR)2) B->C D Fungicidal Compound C->D Further Derivatization

Caption: Synthesis of fungicides via Suzuki cross-coupling.

Protocol 2: General Procedure for Suzuki Cross-Coupling of 3-Amino-6-bromopicolinate Esters

Rationale: This protocol describes the palladium-catalyzed Suzuki coupling of a methyl ester derivative of this compound with an arylboronic acid. The esterification of the carboxylic acid is often necessary to prevent interference with the coupling reaction.

Materials:

  • Methyl 3-amino-6-bromopicolinate[12]

  • Arylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • In a reaction vessel, combine methyl 3-amino-6-bromopicolinate (1.0 eq), the arylboronic acid (1.5 eq), Pd(dppf)Cl2 (0.05 eq), and K2CO3 (2.0 eq).

  • Degas the vessel and backfill with an inert atmosphere (e.g., argon or nitrogen).

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with EtOAc.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the desired 6-aryl-3-aminopicolinate ester.

Future Perspectives

The continued exploration of this compound as a synthetic intermediate holds significant promise for the agrochemical industry. The development of more efficient and sustainable synthetic routes, coupled with high-throughput screening of derivative libraries, will undoubtedly lead to the discovery of next-generation herbicides and fungicides with improved performance and environmental profiles. Further research into the derivatization of the amino group and the carboxylic acid will likely unlock new classes of agrochemicals with novel modes of action.[4][5]

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • MDPI. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. [Link]

  • Acros Pharmatech. This compound. [Link]

  • Google Patents. Pesticide preparation and process for producing the same.
  • MDPI. Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives: Synthesis, In Vitro Activity, and Molecular Docking Against Botrytis cinerea and Monilinia fructicola. [Link]

  • UMSL. Synthesis of Some Aminopicolinic Acids. [Link]

  • Google Patents. Composition containing pesticide and amide.
  • Googleapis.com. WO 03/011853 A1.
  • NIH. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. [Link]

  • Google Patents.
  • MDPI. Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. [Link]

  • NIH. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. [Link]

Sources

Application Notes and Protocols for 3-Amino-6-bromopicolinic Acid in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3-Amino-6-bromopicolinic Acid

This compound (CAS: 1052708-46-9) is a trifunctional heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development.[1][2][3] Its strategic importance stems from the orthogonal reactivity of its three distinct functional groups: a nucleophilic amino group, a carboxylic acid, and a halogenated pyridine ring poised for cross-coupling reactions. This unique arrangement allows for sequential, selective functionalization, enabling the rapid construction of complex molecular architectures and diverse compound libraries.[4][5]

This guide provides an in-depth exploration of the core reactivity of this versatile scaffold, offering detailed, field-proven protocols for its most critical transformations. The methodologies described herein are designed to be robust and reproducible, with an emphasis on explaining the chemical principles that underpin each experimental choice.

Compound Properties at a Glance:

PropertyValueSource
IUPAC Name 3-amino-6-bromopyridine-2-carboxylic acid[1]
CAS Number 1052708-46-9[2][3]
Molecular Formula C₆H₅BrN₂O₂[1]
Molecular Weight 217.02 g/mol [1][2]
Appearance Typically an off-white to light yellow solidN/A
pKa (Predicted) 3.99 ± 0.10[2]

PART 1: Critical Safety and Handling Protocols

Before commencing any experimental work, it is imperative to consult the full Safety Data Sheet (SDS). This compound and its related reagents carry potential hazards.

1.1 Hazard Assessment: Based on available data for analogous compounds, handling requires caution. Picolinic acid derivatives can cause serious eye damage or irritation.[6][7] Halogenated and aminated pyridines may cause skin and respiratory irritation.[8]

  • H302: Harmful if swallowed.[6]

  • H318/H319: Causes serious eye damage/irritation.[6][7]

  • H315: Causes skin irritation.[8]

  • H335: May cause respiratory irritation.[8]

1.2 Recommended Handling Procedures:

  • Engineering Controls: All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dusts or vapors.[9]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles or a face shield.[8][9] For weighing dry powder, an N95 dust mask is recommended.[8]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][9]

  • Spill & Waste: In case of a spill, avoid generating dust. Collect the material using dry methods and place it in a labeled container for proper chemical waste disposal.[6] Do not allow the product to enter drains.[6]

PART 2: Palladium-Catalyzed Cross-Coupling at the C6-Bromo Position

The C6-bromo substituent is the primary site for carbon-carbon and carbon-nitrogen bond formation via palladium-catalyzed cross-coupling reactions. This functionality is central to elaborating the molecular core.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of a C-C bond between the pyridine ring and a wide variety of organoboron reagents.[10][11] This reaction is prized for its functional group tolerance and generally mild conditions.

Causality of Protocol Choices: The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[11][12]

  • Catalyst: A Pd(0) species, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂, is required to initiate the cycle by oxidatively adding to the C-Br bond.

  • Ligand: Phosphine ligands (e.g., SPhos, XPhos, or PPh₃) are essential. They stabilize the palladium center, modulate its reactivity, and facilitate the key steps of the catalytic cycle. Sterically hindered biarylphosphine ligands are often superior for coupling with challenging substrates.

  • Base: A base is crucial for activating the organoboron species to form a more nucleophilic "ate" complex, which facilitates the transmetalation step.[10][13] The choice of base (e.g., K₂CO₃, Cs₂CO₃) and solvent can significantly impact reaction efficiency.

Diagram: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Aryl-Pd(II)L₂-Br Pd0->PdII_Aryl OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Diorgano Aryl-Pd(II)L₂-R' PdII_Aryl->PdII_Diorgano Transmetalation->PdII_Diorgano PdII_Diorgano->Pd0 RedElim Reductive Elimination PdII_Diorgano->RedElim RedElim->Pd0 Catalyst Regeneration Product Aryl-R' RedElim->Product Boronic R'-B(OH)₂ + Base Boronic->Transmetalation ArylHalide Aryl-Br ArylHalide->OxAdd

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Protocol 2.1: Suzuki-Miyaura Coupling with Phenylboronic Acid

ReagentM.W. ( g/mol )Amount (mg)MmolEquivalents
This compound217.022171.01.0
Phenylboronic Acid121.931461.21.2
Pd(OAc)₂224.5011.20.050.05
SPhos410.4841.00.100.10
K₂CO₃138.214153.03.0
Solvent Volume (mL)
1,4-Dioxane8
Water2

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (217 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).

  • Catalyst Preparation: In a separate vial, pre-mix Palladium(II) acetate (11.2 mg, 0.05 mmol) and SPhos (41.0 mg, 0.10 mmol) in 1 mL of 1,4-dioxane. This pre-formation of the active catalyst can improve reproducibility.

  • Reagent Addition: Add the catalyst slurry to the Schlenk flask, followed by the remaining 1,4-dioxane (7 mL) and water (2 mL).

  • Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw or sparge with argon for 15-20 minutes to ensure all dissolved oxygen is removed. Oxygen can oxidatively deactivate the Pd(0) catalyst.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Carefully acidify the aqueous layer with 1M HCl to pH ~4-5 to protonate the picolinic acid, which may cause it to partition into the organic layer or precipitate.

  • Extraction & Purification: Separate the layers. Extract the aqueous phase with ethyl acetate (2 x 15 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography or recrystallization.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful method for constructing aryl-amine bonds.[14] It has largely replaced harsher classical methods and offers exceptional scope for coupling the C6-bromo position with a diverse range of primary and secondary amines.[14][15]

Causality of Protocol Choices:

  • Catalyst System: This reaction is highly dependent on the choice of palladium precursor and a specialized, sterically hindered phosphine ligand (e.g., BINAP, Josiphos, or ligands developed by Buchwald and Hartwig).[14][16] The ligand's structure is critical for promoting the reductive elimination step, which is often rate-limiting.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used to deprotonate the amine coupling partner, forming the palladium-amido intermediate necessary for the cycle.[17]

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are essential to prevent quenching of the strong base and interference with the catalytic species.

Diagram: The Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_cycle Pd0 Pd(0)L OxAdd Oxidative Addition PdII_Aryl Aryl-Pd(II)L-Br Pd0->PdII_Aryl OxAdd->PdII_Aryl Amide_Formation Amide Formation PdII_Amido Aryl-Pd(II)L-NR'R'' PdII_Aryl->PdII_Amido Amide_Formation->PdII_Amido PdII_Amido->Pd0 RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Aryl-NR'R'' RedElim->Product Amine HNR'R'' + Base Amine->Amide_Formation ArylHalide Aryl-Br ArylHalide->OxAdd

Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.

Protocol 2.2: Buchwald-Hartwig Coupling with Morpholine

ReagentM.W. ( g/mol )AmountMmolEquivalents
This compound217.02217 mg1.01.0
Morpholine87.12105 µL1.21.2
Pd₂(dba)₃915.7218.3 mg0.020.02
XPhos476.6528.6 mg0.060.06
NaOtBu96.10135 mg1.41.4
Solvent Volume (mL)
Toluene10

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox or under a robust stream of inert gas, add NaOtBu (135 mg, 1.4 mmol) to a flame-dried Schlenk tube.

  • Reagent Addition: Add this compound (217 mg, 1.0 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), and XPhos (28.6 mg, 0.06 mmol).

  • Solvent and Amine: Add anhydrous toluene (10 mL) followed by morpholine (105 µL, 1.2 mmol).

  • Reaction: Seal the tube and heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction by LC-MS. The reaction is often complete in 6-18 hours.

  • Work-up: Cool the reaction to room temperature. Cautiously quench by adding saturated aqueous NH₄Cl solution (10 mL).

  • Extraction & Purification: Dilute with ethyl acetate (20 mL). The product may be soluble in either the organic or aqueous phase depending on the pH. Adjust the pH of the aqueous layer with 1M HCl to ~7 before extracting with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude material by flash chromatography.

PART 3: Derivatization of the Carboxylic Acid and Amino Groups

The carboxylic acid and amino functionalities provide avenues for amide bond formation, esterification, and other nucleophilic substitutions, which are critical for modifying solubility, introducing pharmacophores, or attaching linkers.

Amide Bond Formation via Coupling Reagents

Direct thermal condensation of the picolinic acid with an amine is possible but requires harsh conditions (>160 °C) that are often incompatible with complex substrates.[18] The use of modern peptide coupling reagents provides a mild, efficient, and highly reliable alternative for forming amide bonds at room temperature.[18]

Causality of Protocol Choices:

  • Activating Agent: Reagents like HATU, HBTU, or EDC/HOBt are used to convert the carboxylic acid into a highly reactive activated ester in situ. This intermediate is readily attacked by the amine nucleophile. This avoids the formation of unreactive ammonium carboxylate salts that plague thermal methods.[18]

  • Base: A non-nucleophilic organic base, such as DIPEA or triethylamine, is required to neutralize the HCl or H-Oxyma generated during the activation step and to ensure the amine coupling partner remains in its free, nucleophilic state.

Diagram: Amidation Workflow

Amidation_Workflow Start This compound + Amine (R-NH₂) Step1 Add Coupling Reagent (e.g., HATU) + Base (e.g., DIPEA) in Aprotic Solvent (DMF) Start->Step1 Step2 Stir at Room Temperature (Monitor by LC-MS) Step1->Step2 Step3 Aqueous Work-up (e.g., H₂O / EtOAc extraction) Step2->Step3 Step4 Purification (Chromatography or Recrystallization) Step3->Step4 Product Final Amide Product Step4->Product

Sources

Application Notes and Protocols: 3-Amino-6-bromopicolinic Acid in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3-Amino-6-bromopicolinic Acid

In the landscape of modern medicinal chemistry and drug development, the strategic selection of molecular building blocks is paramount to the efficient construction of novel heterocyclic scaffolds. This compound emerges as a preeminent starting material, distinguished by its trifunctional nature. This molecule incorporates a carboxylic acid, an amino group, and a bromine atom strategically positioned on a pyridine core. This unique arrangement of reactive sites allows for a diverse and programmable approach to the synthesis of complex, fused heterocyclic systems, which are often the cornerstone of innovative therapeutic agents.

The bromine atom at the 6-position serves as a versatile handle for a variety of transition-metal-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, or alkyl substituents. Concurrently, the vicinal amino and carboxylic acid functionalities at the 2- and 3-positions provide a reactive diad poised for cyclocondensation reactions, facilitating the formation of fused pyrazine, oxazine, or other heterocyclic rings. This inherent reactivity profile makes this compound a highly valuable synthon for generating libraries of compounds with significant structural diversity from a common starting material.

This application guide provides an in-depth exploration of the synthetic utility of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying chemical principles and strategic considerations for its effective use in the synthesis of novel heterocyclic compounds.

Core Synthetic Strategies and Mechanistic Considerations

The synthetic utility of this compound can be broadly categorized into two primary strategies:

  • Sequential Cross-Coupling and Cyclization: This approach leverages the bromine atom for a palladium-catalyzed cross-coupling reaction, followed by a cyclization event involving the amino and carboxylic acid groups. The sequence of these steps can be interchanged, providing flexibility in the synthetic design.

  • Cyclocondensation followed by Functionalization: In this strategy, the amino and carboxylic acid moieties are first utilized to construct a fused heterocyclic system, with the bromine atom retained for subsequent late-stage functionalization, allowing for the diversification of a common heterocyclic core.

A key consideration in employing this compound is the potential for competing reactivities. The choice of reaction conditions, particularly the base and catalyst system, is critical to selectively target the desired functional group. For instance, in cross-coupling reactions, milder bases are often preferred to prevent undesired side reactions involving the acidic carboxylic acid proton.

Application Protocol I: Synthesis of 6-Aryl-3-aminopicolinic Acids via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[1][2] In the context of this compound, this reaction allows for the efficient introduction of a wide range of aryl and heteroaryl substituents at the 6-position. The resulting 6-aryl-3-aminopicolinic acids are valuable intermediates for the synthesis of more complex heterocyclic systems, such as pyrido[2,3-b]pyrazines.

Causality Behind Experimental Choices:
  • Catalyst System: A palladium(0) species is the active catalyst. The use of a pre-catalyst like Pd(PPh₃)₄ or generating the active species in situ from a Pd(II) source such as Pd(OAc)₂ with a phosphine ligand is common.[3] The choice of ligand is crucial; bulky, electron-rich phosphine ligands generally promote the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base: A base is required to activate the boronic acid for transmetalation to the palladium center. An aqueous solution of a carbonate base (e.g., Na₂CO₃ or K₂CO₃) is often effective and offers a good balance between reactivity and functional group tolerance, particularly for substrates bearing acidic protons.[2]

  • Solvent System: A two-phase solvent system, such as toluene/water or dioxane/water, is frequently employed to dissolve both the organic-soluble aryl halide and the water-soluble inorganic base.[2] The addition of a phase-transfer catalyst is generally not necessary.

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation, so it is essential to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation.

Detailed Experimental Protocol:

Reaction: Synthesis of 3-amino-6-(4-methoxyphenyl)picolinic acid

Materials:

Reagent/MaterialM.W.Amount (mmol)Equivalents
This compound217.021.01.0
4-Methoxyphenylboronic acid151.961.21.2
Pd(PPh₃)₄1155.560.050.05
Sodium Carbonate (2M aq. soln.)105.993.03.0
Toluene-10 mL-
Water-5 mL-

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (217 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).

  • Evacuate and backfill the flask with nitrogen three times to establish an inert atmosphere.

  • Add toluene (10 mL) and the 2M aqueous sodium carbonate solution (1.5 mL, 3.0 mmol) to the flask.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the aqueous layer and extract it with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-amino-6-(4-methoxyphenyl)picolinic acid.

Application Protocol II: Synthesis of Pyrido[2,3-b]pyrazin-2(1H)-ones via Cyclocondensation

The vicinal amino and carboxylic acid functionalities of 3-amino-6-substituted-picolinic acids make them ideal precursors for the synthesis of fused heterocyclic systems through cyclocondensation reactions. A prominent example is the reaction with α-keto esters to form pyrido[2,3-b]pyrazin-2(1H)-ones, a scaffold found in various biologically active molecules.[4]

Causality Behind Experimental Choices:
  • Reactants: The reaction between an ortho-amino carboxylic acid and an α-keto ester is a classic method for forming the pyrazinone ring. The amino group acts as a nucleophile, attacking the ketonic carbonyl, while the carboxylic acid is poised for subsequent intramolecular amidation.

  • Solvent and Catalyst: The reaction is typically carried out in a high-boiling polar solvent like ethanol or acetic acid, which facilitates the dissolution of the reactants and the necessary dehydration steps. The reaction can be self-catalyzed by the acidic picolinic acid starting material or can be promoted by the addition of a catalytic amount of a stronger acid.

  • Temperature: Elevated temperatures are generally required to drive the condensation and subsequent cyclization-dehydration steps to completion.

Detailed Experimental Protocol:

Reaction: Synthesis of 3-amino-6-bromo-1H-pyrido[2,3-b]pyrazin-2-one

Materials:

Reagent/MaterialM.W.Amount (mmol)Equivalents
This compound217.021.01.0
Ethyl glyoxalate (50% in toluene)102.091.51.5
Ethanol-15 mL-

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (217 mg, 1.0 mmol) in ethanol (15 mL).

  • Add ethyl glyoxalate (50% solution in toluene, 0.31 mL, 1.5 mmol) to the solution.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 8 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

  • If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 3-amino-6-bromo-1H-pyrido[2,3-b]pyrazin-2-one.

Visualizing Synthetic Pathways

The strategic use of this compound can be visualized through the following synthetic workflow diagrams.

Suzuki_Coupling Start This compound Product1 3-Amino-6-aryl-picolinic Acid Start->Product1 Suzuki-Miyaura Coupling Reagent1 Arylboronic Acid (Ar-B(OH)₂) Reagent1->Product1 Catalyst Pd(PPh₃)₄ Na₂CO₃ (aq) Catalyst->Product1

Caption: Suzuki-Miyaura Coupling Workflow.

Cyclocondensation Start 3-Amino-6-substituted- picolinic Acid Product1 Pyrido[2,3-b]pyrazin-2(1H)-one Start->Product1 Cyclocondensation Reagent1 α-Keto Ester Reagent1->Product1 Conditions Ethanol, Reflux Conditions->Product1

Caption: Cyclocondensation to Pyrido[2,3-b]pyrazin-2(1H)-one.

Conclusion and Future Outlook

This compound represents a powerful and versatile building block for the synthesis of a wide array of heterocyclic compounds. Its trifunctional nature allows for the application of both modern cross-coupling methodologies and classic cyclocondensation reactions in a predictable and controlled manner. The protocols detailed herein provide a solid foundation for researchers to explore the synthetic potential of this valuable starting material. The ability to perform late-stage functionalization on the bromine-containing heterocycles or to introduce diversity early through Suzuki-Miyaura coupling offers significant advantages in the construction of compound libraries for drug discovery programs. Future work in this area will likely focus on the development of novel catalytic systems that operate under even milder conditions and the exploration of new cyclization partners to further expand the accessible heterocyclic space from this remarkable synthon.

References

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. (2023). RSC Advances, 13(47), 32883-32898. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. (2023). RSC Publishing. [Link]

  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace. [Link]

  • A versatile route towards 6-arylpipecolic acids. (2025). Beilstein Journal of Organic Chemistry. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2022). Molecules, 27(19), 6599. [Link]

  • Synthesis method of 3-bromo-6-chloropyridyl-2-formic acid.
  • This compound. AcrosPharmatech. [Link]

  • From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines. (2018). Molecules, 23(11), 2958. [Link]

  • Synthesis of (−)-halichonic acid and (−)-halichonic acid B. (2022). Beilstein Journal of Organic Chemistry. [Link]

  • Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites. (2010). Bioorganic & Medicinal Chemistry Letters, 20(14), 4235-4239. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2021). Molecules, 26(15), 4477. [Link]

  • From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines. Semantic Scholar. [Link]

Sources

Application Notes and Protocols: Strategic Functionalization of the Pyridine Ring in 3-Amino-6-bromopicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This technical guide provides a comprehensive overview of strategies for the functionalization of the pyridine ring in 3-Amino-6-bromopicolinic acid, a versatile heterocyclic building block. This document is intended for researchers, scientists, and professionals in drug development and materials science. We will delve into the core principles and provide detailed, field-tested protocols for key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, as well as nucleophilic aromatic substitution (SNAr). The causality behind experimental choices, self-validating system designs for protocols, and authoritative references are central to this guide, ensuring both scientific integrity and practical applicability.

Introduction: The Strategic Importance of this compound

This compound is a highly valuable scaffold in medicinal chemistry and materials science. Its structure features three key points for chemical modification: the carboxylic acid at C2, the amino group at C3, and the bromine atom at C6. This arrangement allows for sequential and regioselective functionalization, making it an ideal starting material for the synthesis of complex molecular architectures.

The pyridine core is a common motif in pharmaceuticals due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties. The amino group provides a handle for amide bond formation or can act as a directing group, while the bromo substituent is a prime site for transition-metal-catalyzed cross-coupling reactions.[1] The carboxylic acid offers another point for diversification, often used to append esters, amides, or other functionalities.

This guide will focus on the strategic elaboration of the C6 position of the pyridine ring, leveraging the reactivity of the C-Br bond. Understanding and mastering these transformations is critical for unlocking the full synthetic potential of this versatile building block.

Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Toolkit

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds.[1] For this compound, these reactions offer a mild and efficient means to introduce a wide array of substituents at the C6 position. The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with a coupling partner and reductive elimination to yield the product and regenerate the active catalyst.[2][3]

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an aryl halide and an organoboron compound, typically a boronic acid or ester.[2] This reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids.

Mechanistic Rationale: The key to a successful Suzuki-Miyaura coupling lies in the selection of the palladium catalyst, ligand, and base. The ligand plays a crucial role in stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle.[1] Bulky, electron-rich phosphine ligands, such as SPhos and XPhos, are often effective in promoting the desired cross-coupling over side reactions like homocoupling.[4] The base is required to activate the boronic acid for transmetalation.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture), degassed

  • Anhydrous Sodium Sulfate

  • Ethyl Acetate

  • Brine

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting:

  • Low Yield: Ensure all reagents and solvents are rigorously degassed to prevent catalyst oxidation. Consider using a pre-catalyst for more reliable activation.[4]

  • Protodeboronation: Use anhydrous solvents and consider using a boronic ester, which is more stable towards hydrolysis.[4]

Data Presentation: Catalyst Systems for Suzuki Coupling

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Typical Yield (%)Reference
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O9085-95[4]
Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)Toluene10080-92[2]
Pd(PPh₃)₄ (5)-Na₂CO₃ (2)DME/H₂O8075-88[5]

Logical Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow Start Assemble Reactants: - this compound - Boronic Acid - Pd Catalyst & Ligand - Base Reaction Reaction Setup: - Inert Atmosphere - Degassed Solvent - Heat & Stir Start->Reaction Monitoring Monitor Progress (TLC/LC-MS) Reaction->Monitoring Workup Aqueous Workup: - Quench - Extract - Dry Monitoring->Workup Reaction Complete Purification Purification: (Column Chromatography) Workup->Purification Product Isolated Product Purification->Product

Caption: Workflow for Suzuki-Miyaura Coupling.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[6] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and a mild base.[6]

Mechanistic Rationale: The reaction proceeds through two interconnected catalytic cycles. In the palladium cycle, the active Pd(0) species undergoes oxidative addition with the aryl halide. In the copper cycle, the terminal alkyne reacts with the copper(I) co-catalyst to form a copper acetylide, which then undergoes transmetalation with the palladium complex.[6][7] Reductive elimination then affords the alkynylated product.

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • CuI (4 mol%)

  • Triethylamine (TEA) (2.5 equiv)

  • DMF, degassed

  • Anhydrous Sodium Sulfate

  • Ethyl Acetate

  • Saturated aqueous NH₄Cl

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add degassed DMF, followed by triethylamine and phenylacetylene.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl.[4]

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Troubleshooting:

  • Glaser Coupling (Alkyne Homocoupling): Rigorously degas all reagents and solvents to minimize the presence of oxygen. Consider running the reaction under copper-free conditions, which may require a more active palladium catalyst.[4]

  • Reaction Stalls: The pyridine and amino nitrogens can inhibit the catalyst. The use of specific ligands or additives may be necessary to overcome this.[4][8]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[9] This reaction has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals and agrochemicals.[10][11]

Mechanistic Rationale: The catalytic cycle involves the oxidative addition of the aryl halide to Pd(0), followed by coordination of the amine, deprotonation by a base to form an amido complex, and subsequent reductive elimination to furnish the C-N bond.[9][12] The choice of a bulky, electron-rich phosphine ligand is critical for promoting the reductive elimination step and preventing side reactions.[13]

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • RuPhos (3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene, anhydrous and degassed

  • Anhydrous Sodium Sulfate

  • Ethyl Acetate

  • Brine

Procedure:

  • In a glovebox or under a robust inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃, RuPhos, and NaOtBu.

  • Add this compound and a stir bar.

  • Add anhydrous, degassed toluene, followed by morpholine.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.[4]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Carefully quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Troubleshooting:

  • Catalyst Inhibition: The amino group on the starting material can inhibit the catalyst. A slight increase in catalyst loading or the use of more robust ligands may be necessary.[4]

  • Hydrodehalogenation: Ensure strictly anhydrous conditions. Optimize the ligand to accelerate the reductive elimination step.[4]

Logical Relationship of Cross-Coupling Reactions

Cross_Coupling cluster_reactions Palladium-Catalyzed Reactions Start This compound C6-Br Suzuki Suzuki-Miyaura Partner: R-B(OH)₂ Product: C6-R Start->Suzuki Pd(0), Base Sonogashira Sonogashira Partner: R-C≡CH Product: C6-C≡C-R Start->Sonogashira Pd(0), Cu(I), Base Buchwald Buchwald-Hartwig Partner: R₂NH Product: C6-NR₂ Start->Buchwald Pd(0), Base

Caption: Palladium-catalyzed functionalization pathways.

Nucleophilic Aromatic Substitution (SNAr)

While palladium-catalyzed reactions are powerful, nucleophilic aromatic substitution (SNAr) offers an alternative, often complementary, approach. SNAr reactions involve the attack of a nucleophile on an electron-deficient aromatic ring, displacing a leaving group.[14] The pyridine ring is inherently electron-deficient, and this effect can be enhanced by electron-withdrawing groups.

Mechanistic Rationale: The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile adds to the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[15][16] The leaving group then departs, restoring aromaticity. For an SNAr reaction to be favorable, the aromatic ring must be activated by electron-withdrawing groups, and there must be a good leaving group.[14][16]

In the case of this compound, the pyridine nitrogen and the carboxylic acid group contribute to the electron-deficient nature of the ring, making the C6 position susceptible to nucleophilic attack, although it may require forcing conditions.

Experimental Protocol: SNAr with Sodium Methoxide

Materials:

  • This compound (1.0 equiv)

  • Sodium methoxide (2.0 equiv)

  • Methanol, anhydrous

  • 1N HCl

Procedure:

  • Dissolve this compound in anhydrous methanol in a sealed tube.

  • Add sodium methoxide and seal the tube tightly.

  • Heat the reaction mixture to 120 °C in a heating block.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Carefully neutralize the reaction mixture with 1N HCl.

  • Remove the methanol under reduced pressure.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by recrystallization or column chromatography.

Protecting Group Strategies

The presence of multiple reactive functional groups (amino and carboxylic acid) on the this compound scaffold may necessitate the use of protecting groups to achieve selective functionalization.[17]

  • Amino Group Protection: The amino group can be protected as a carbamate, for example, using a tert-butyloxycarbonyl (Boc) group, which is stable to many cross-coupling conditions and can be removed with acid.[18]

  • Carboxylic Acid Protection: The carboxylic acid is often protected as an ester (e.g., methyl or ethyl ester) to prevent interference with the basic conditions commonly employed in cross-coupling reactions. These esters can be readily hydrolyzed under acidic or basic conditions.[19]

The choice of protecting groups should be guided by the principle of orthogonality, meaning that each protecting group can be removed under conditions that do not affect the others.[17][19]

Conclusion

This compound is a versatile and strategically important building block for the synthesis of complex molecules. The functionalization of its pyridine ring, particularly at the C6 position, can be achieved through a variety of powerful synthetic methods. This guide has provided an in-depth overview and practical protocols for key palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. By understanding the underlying mechanisms and carefully selecting reaction conditions, researchers can effectively leverage this scaffold to accelerate their research and development efforts in drug discovery and materials science.

References

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  • Benchchem. (n.d.). Application Notes and Protocols for Sonogashira Coupling of 3-Amino-5-bromopyridine.
  • Feng, S., et al. (n.d.). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. PMC - NIH.
  • Vertex AI Search. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.
  • PubMed. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines.
  • Beilstein Journals. (n.d.).
  • Benchchem. (n.d.). Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling Reactions with 4-Amino-3,5-dichloropyridine.
  • ResearchGate. (2025). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions.
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  • MDPI. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides.
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  • University of Bath. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
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  • NC State University Libraries. (n.d.). 16.
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  • Acros Pharmatech. (n.d.). This compound.
  • MDPI. (n.d.).

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Application Note & Protocols: High-Performance Analytical Methods for the Detection and Quantification of 3-Amino-6-bromopicolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical methods for the detection and quantification of 3-Amino-6-bromopicolinic acid, a key intermediate in pharmaceutical synthesis. As a critical component in drug development, ensuring the purity and accurate quantification of this molecule is paramount. This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The methodologies are designed to be robust, accurate, and reproducible, adhering to the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines.[1]

Introduction: The Significance of this compound Analysis

This compound is a substituted picolinic acid derivative. Picolinic acids and their analogues are important structural motifs in a variety of pharmacologically active compounds. The precise quantification of this compound is crucial during various stages of drug development, including process chemistry, formulation development, and quality control of the final active pharmaceutical ingredient (API).[2] In-process monitoring ensures reaction completion and helps to control impurity profiles, which is critical for the quality of the final API.[2]

The analytical methods detailed herein are designed to provide high sensitivity, specificity, and accuracy, enabling confident decision-making throughout the drug development lifecycle.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is essential for method development.

PropertyValueSource
Chemical Formula C₆H₅BrN₂O₂PubChem[3]
Molecular Weight 217.02 g/mol PubChem[3]
IUPAC Name 3-amino-6-bromopyridine-2-carboxylic acidPubChem[3]
CAS Number 1052708-46-9Sigma-Aldrich

These properties, particularly the presence of a chromophore (the pyridine ring system) and ionizable groups (amino and carboxylic acid), inform the selection of suitable analytical techniques.

Recommended Analytical Technique: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the analysis of non-volatile and semi-volatile organic compounds in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility.[4] For this compound, a reversed-phase HPLC method with UV detection is proposed as a primary, robust, and cost-effective analytical solution.

Principle of the HPLC Method

The proposed method utilizes a C18 stationary phase, which is non-polar. The mobile phase is a polar mixture of water and an organic solvent (acetonitrile), with a pH modifier (formic acid) to control the ionization state of the analyte. The separation is based on the partitioning of this compound between the stationary and mobile phases. By manipulating the mobile phase composition in a gradient, a robust separation from potential impurities can be achieved.

Detailed HPLC Protocol

This protocol outlines a validated method for the quantification of this compound.

Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Reference Standard: this compound (purity ≥ 95%).[5][6]

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 5% B2-15 min: 5-95% B15-18 min: 95% B18-18.1 min: 95-5% B18.1-22 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample and Standard Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of diluent.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Accurately weigh the sample containing this compound and dissolve in the diluent to achieve a final concentration within the calibration range.

Workflow Diagram:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Processing prep_std Prepare Standard Stock & Working Solutions hplc_inject Inject Samples & Standards prep_std->hplc_inject prep_sample Prepare Sample Solution prep_sample->hplc_inject hplc_setup System Setup & Equilibration hplc_setup->hplc_inject hplc_run Execute Gradient Elution hplc_inject->hplc_run data_acq UV Detection at 254 nm hplc_run->data_acq data_proc Peak Integration & Quantification data_acq->data_proc data_report Generate Report data_proc->data_report

Caption: HPLC analysis workflow for this compound.

Method Validation Summary

A robust analytical method must be validated to ensure it is suitable for its intended purpose.[1] The following parameters should be assessed according to ICH Q2(R1) guidelines.[1]

Validation ParameterAcceptance CriteriaHypothetical Results
Specificity The analyte peak should be free from interference from the matrix and known impurities.Peak purity index > 0.999.
Linearity Correlation coefficient (r²) ≥ 0.995.r² = 0.9995 over 1-100 µg/mL.
Range 80-120% of the test concentration.[1]10-80 µg/mL.
Accuracy Recovery of 98.0% to 102.0%.[7]99.5% - 101.2% recovery.
Precision (Repeatability) RSD ≤ 2.0% for six replicate injections.[7]RSD = 0.8%.
Intermediate Precision RSD ≤ 3.0% across different days and analysts.RSD = 1.5%.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.0.1 µg/mL.
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1.0.3 µg/mL.
Robustness No significant impact on results with small variations in method parameters.Method is robust to minor changes in flow rate and column temperature.

Advanced Analytical Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the analysis of this compound in complex biological matrices or as a trace impurity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[8][9]

Principle of the LC-MS/MS Method

This technique couples the separation power of HPLC with the sensitive and specific detection capabilities of a tandem mass spectrometer. The analyte is separated chromatographically, ionized (typically via electrospray ionization - ESI), and then fragmented. Specific parent-to-daughter ion transitions are monitored (Multiple Reaction Monitoring - MRM), providing exceptional selectivity and sensitivity.

Detailed LC-MS/MS Protocol

Instrumentation and Materials:

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer).

  • The same LC column and mobile phases as the HPLC method can often be adapted.

  • Internal Standard (IS): An isotopically labeled version of the analyte (e.g., ¹³C₆-3-Amino-6-bromopicolinic acid) is ideal for achieving the most accurate quantification.[10]

LC-MS/MS Conditions:

ParameterCondition
LC Conditions As per the HPLC method, potentially with a faster gradient.
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Analyte: m/z 217.0 -> 173.0 (Quantifier), 217.0 -> 128.0 (Qualifier)Internal Standard: m/z 223.0 -> 179.0
Source Parameters Optimized for the specific instrument (e.g., capillary voltage, source temperature).
Collision Energy Optimized for each transition.

Workflow Diagram:

LCMSMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis prep_sample Spike Sample with Internal Standard protein_precip Protein Precipitation (if biological matrix) prep_sample->protein_precip centrifuge Centrifugation & Supernatant Collection protein_precip->centrifuge lc_separation LC Separation centrifuge->lc_separation ms_ionization Electrospray Ionization (ESI) lc_separation->ms_ionization ms_detection MRM Detection ms_ionization->ms_detection data_quant Quantification using IS ms_detection->data_quant data_report Reporting data_quant->data_report

Caption: LC-MS/MS workflow for sensitive quantification.

Advantages of LC-MS/MS
  • Higher Sensitivity: Achieves significantly lower LOD and LOQ compared to HPLC-UV.

  • Greater Specificity: MRM analysis minimizes interferences from complex matrices.

  • Structural Confirmation: The fragmentation pattern can help to confirm the identity of the analyte.

Conclusion

The choice between HPLC-UV and LC-MS/MS for the analysis of this compound will depend on the specific requirements of the application. The HPLC-UV method presented offers a robust and reliable approach for routine quality control and quantification in less complex samples. For applications demanding higher sensitivity and selectivity, particularly in biological matrices, the LC-MS/MS method is superior. Both protocols are grounded in established principles of analytical chemistry and method validation, providing a solid foundation for implementation in a research or quality control laboratory.

References

  • Vertex AI Search.
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  • Benchchem. A Comparative Guide to Purity Analysis of 3-Acetyl-6-bromoquinolin-4(1H)-one by HPLC.
  • Restek Corporation. 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma.
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  • Acta Poloniae Pharmaceutica.
  • Mason Technology. LC-MS/MS analysis of free amino acids.

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Application Notes and Protocols: 3-Amino-6-bromopicolinic Acid as a Versatile Intermediate for the Synthesis of Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the utility of 3-amino-6-bromopicolinic acid as a strategic intermediate in the synthesis of active pharmaceutical ingredients (APIs). We delve into the intrinsic chemical reactivity of this building block and present detailed, field-proven protocols for its application in constructing complex molecular architectures, with a particular focus on the synthesis of picolinamide-based 11β-HSD1 inhibitors, a promising class of therapeutics for metabolic disorders.

Introduction: The Strategic Importance of Substituted Picolinic Acids in Medicinal Chemistry

The pyridine ring is a privileged scaffold in medicinal chemistry, present in a multitude of approved drugs.[1] Its ability to engage in hydrogen bonding and its unique electronic properties make it a cornerstone for designing molecules with specific biological activities. This compound (IUPAC Name: 3-amino-6-bromopyridine-2-carboxylic acid) is a particularly valuable starting material due to its trifunctional nature. The carboxylic acid at the 2-position provides a handle for amide bond formation, a ubiquitous reaction in pharmaceutical synthesis.[2][3] The amino group at the 3-position can be a key pharmacophoric element or a point for further derivatization. Finally, the bromine atom at the 6-position offers a versatile site for introducing a wide array of substituents through cross-coupling reactions or nucleophilic substitutions.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number1052708-46-9
Molecular FormulaC₆H₅BrN₂O₂
Molecular Weight217.02 g/mol
AppearanceTypically a white to off-white solidCommercial Suppliers
StorageStore in a cool, dry, well-ventilated area away from incompatible substances.

Handling Precautions: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. The compound may cause skin and eye irritation.

Application in the Synthesis of Picolinamide-Based 11β-HSD1 Inhibitors

11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is an enzyme that plays a crucial role in regulating glucocorticoid levels in key metabolic tissues.[4] Inhibition of 11β-HSD1 is a validated therapeutic strategy for the treatment of type 2 diabetes and other metabolic syndromes.[5][6][7] Picolinamide derivatives have emerged as a potent class of 11β-HSD1 inhibitors.[5][6] this compound serves as an excellent starting material for the synthesis of these inhibitors.

The following sections outline a representative synthetic workflow for the preparation of a key intermediate and its subsequent conversion to a picolinamide-based 11β-HSD1 inhibitor.

Synthesis of a Key Intermediate: 3-Amino-6-methoxypicolinic acid

The bromine atom at the 6-position can be readily displaced by a methoxy group, a common substituent in many 11β-HSD1 inhibitors.

Synthesis_Intermediate start This compound reagents Sodium Methoxide (NaOMe) Methanol (MeOH) Heat start->reagents product 3-Amino-6-methoxypicolinic acid reagents->product

Caption: Synthesis of 3-Amino-6-methoxypicolinic acid.

Protocol 1: Methoxylation of this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.0 eq) in anhydrous methanol.

  • Reagent Addition: To the stirred suspension, add a solution of sodium methoxide in methanol (1.2 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and carefully neutralize with aqueous hydrochloric acid (1 M) to a pH of approximately 6-7.

  • Isolation: The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to afford 3-amino-6-methoxypicolinic acid.

Causality Behind Experimental Choices: The use of sodium methoxide in methanol provides both the nucleophile (methoxide) and a suitable solvent. Heating is necessary to overcome the activation energy for the nucleophilic aromatic substitution. Neutralization is a critical step to protonate the carboxylate and precipitate the product.

Amide Bond Formation to Yield a Picolinamide Derivative

The final step in the synthesis of the target picolinamide is the coupling of the carboxylic acid intermediate with a suitable amine.

Amide_Formation cluster_reactants Reactants intermediate 3-Amino-6-methoxypicolinic acid coupling_reagents Coupling Agent (e.g., HATU) Base (e.g., DIPEA) Solvent (e.g., DMF) intermediate->coupling_reagents amine Amine (e.g., (S)-3-amino-1,1,1-trifluoro-2-methylpropan-2-ol) amine->coupling_reagents product (S)-3-amino-6-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)picolinamide coupling_reagents->product

Caption: Amide bond formation to synthesize a picolinamide API.

Protocol 2: Amide Coupling Reaction

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-amino-6-methoxypicolinic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF).

  • Reagent Addition: Add the desired amine (e.g., (S)-3-amino-1,1,1-trifluoro-2-methylpropan-2-ol, 1.1 eq), followed by a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction for completion by TLC or LC-MS.

  • Work-up: Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final picolinamide.

Self-Validating System: The progress of the reaction can be easily monitored by LC-MS, observing the disappearance of the starting materials and the appearance of the product peak with the expected mass-to-charge ratio. The purity of the final compound should be confirmed by High-Performance Liquid Chromatography (HPLC) and its structure verified by Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Alternative Synthetic Strategies: Suzuki-Miyaura Cross-Coupling

The bromine atom at the 6-position of this compound is also amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[8][9] This allows for the introduction of a wide variety of aryl and heteroaryl groups, significantly expanding the chemical space that can be explored in a drug discovery program.

Suzuki_Coupling cluster_reactants Reactants start This compound catalyst_system Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) start->catalyst_system boronic_acid Aryl/Heteroaryl Boronic Acid (R-B(OH)₂) boronic_acid->catalyst_system product 3-Amino-6-(aryl/heteroaryl)picolinic acid catalyst_system->product

Caption: Suzuki-Miyaura coupling of this compound.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Solvent and Catalyst Addition: Add a degassed solvent system, typically a mixture of an organic solvent like dioxane and water. Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 8-16 hours, or until completion as indicated by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and acidify with aqueous HCl to precipitate the product. Filter the solid, wash with water, and then purify by recrystallization or column chromatography.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of complex pharmaceutical compounds. Its multiple functional groups allow for a variety of chemical transformations, including nucleophilic aromatic substitution, amide bond formation, and palladium-catalyzed cross-coupling reactions. The protocols outlined in this guide provide a solid foundation for researchers to utilize this building block in their drug discovery and development efforts, particularly in the synthesis of picolinamide-based APIs.

References

  • Lee, J., et al. (2015). Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). Bioorganic & Medicinal Chemistry Letters, 25(2), 289-293. [Link]

  • Kim, H., et al. (2015). Synthesis and optimization of picolinamide derivatives as a novel class of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(8), 1754-1758. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Acros Pharmatech. (n.d.). This compound. [Link]

  • Morton, J., et al. (2014). 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms. Endocrinology, 155(3), 857-867. [Link]

  • Duan, L., et al. (2017). Development and structure–activity relationships of tanshinones as selective 11β-hydroxysteroid dehydrogenase 1 inhibitors. Acta Pharmaceutica Sinica B, 7(4), 493-500. [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Ghaffari, M., & Klumpp, D. A. (2019). Recent developments in catalytic amide bond formation. Synthesis, 51(1), 15-30. [Link]

  • PubChem. (n.d.). 3-Aminopicolinic acid. National Center for Biotechnology Information. [Link]

  • Bawa, R. A., et al. (2012). Synthesis of Some Aminopicolinic Acids. International Journal of Organic Chemistry, 2, 138-143. [Link]

  • Li, W., et al. (2005). Synthesis of 3-pyridylboronic acid and its pinacol ester. Application of 3-pyridylboronic acid in Suzuki coupling to prepare 3-pyridin-3-ylquinoline. Organic Syntheses, 81, 89. [Link]

  • Watson, D. A., et al. (2018). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 8(52), 29599-29603. [Link]

  • de Souza, R. O. M. A., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chemistry Proceedings, 14(1), 105. [Link]

  • Bawa, R. A. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-6-bromopicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Amino-6-bromopicolinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this synthesis. Our goal is to equip you with the scientific rationale behind experimental choices to ensure a successful and reproducible outcome.

Introduction: The Synthetic Challenge

This compound is a valuable building block in medicinal chemistry, often utilized for the synthesis of novel therapeutic agents. However, its preparation presents several challenges, primarily revolving around the selective introduction of the amino group onto a di-substituted pyridine ring and the subsequent manipulation of other functional groups without undesirable side reactions. This guide will address these challenges in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

FAQ 1: What is a common and effective synthetic route for this compound?

A robust and frequently employed synthetic strategy involves a three-step sequence starting from the commercially available 2,6-dibromopyridine. This pathway is designed to control regioselectivity and minimize the formation of undesired byproducts.

Synthetic Pathway Overview:

Synthetic_Pathway A 2,6-Dibromopyridine B 2,6-Dibromo-3-nitropyridine A->B Nitration (HNO₃, H₂SO₄) C 3-Amino-2,6-dibromopyridine B->C Reduction (e.g., Fe, NH₄Cl) D 3-Amino-6-bromo-2-cyanopyridine C->D Cyanation (e.g., CuCN) E This compound D->E Hydrolysis (Acid or Base) Experimental_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Cyanation cluster_3 Step 4: Hydrolysis & Purification A 2,6-Dibromopyridine in conc. H₂SO₄ B Add HNO₃/H₂SO₄ at 0-5°C A->B C Reaction Monitoring (TLC) B->C D Quench on Ice & Filter C->D E Nitropyridine in EtOH/H₂O D->E F Add Fe powder & NH₄Cl E->F G Reflux & Monitor (TLC) F->G H Filter & Extract G->H I Aminodibromopyridine in DMF H->I J Add CuCN & Heat I->J K Monitor (TLC/LC-MS) J->K L Quench & Extract K->L M Cyanopyridine in conc. H₂SO₄ L->M N Heat & Monitor M->N O Quench on Ice & Neutralize to pI N->O P Filter & Recrystallize O->P

Purification techniques for 3-Amino-6-bromopicolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-Amino-6-bromopicolinic acid (CAS No. 1052708-46-9).[1][2][3][4] This resource is designed for researchers, medicinal chemists, and process development scientists who handle this versatile building block. Here, we address common challenges and frequently asked questions, providing not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification workflows.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions about the purification strategy for this compound.

Q1: What are the key structural features of this compound that influence its purification?

A1: The purification strategy is dictated by its molecular structure, which has three key functional groups:

  • A Carboxylic Acid (pKa ≈ 4): This acidic group allows for manipulation of the compound's solubility based on pH.[1] It can be deprotonated in basic solutions to form a water-soluble carboxylate salt.

  • An Amino Group: This basic group can be protonated in acidic solutions, also increasing aqueous solubility.

  • A Pyridine Ring with a Bromo-substituent: This aromatic system contributes to the compound's moderate polarity and provides a chromophore for UV detection during chromatography.

The amphoteric nature (containing both acidic and basic groups) and its polarity are the most critical factors to consider when designing a purification scheme.

Q2: What are the likely impurities I might encounter?

A2: Impurities often depend on the synthetic route. Common impurities could include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Regioisomers: Isomers with bromine or amino groups at different positions on the pyridine ring.

  • Debrominated Species: The corresponding 3-aminopicolinic acid, which can arise from hydrodebromination side reactions.[5]

  • Byproducts from Ring Synthesis: If the pyridine core is constructed, various related heterocyclic impurities may be present.[6]

Q3: Which analytical techniques are best for assessing the purity of the final product?

A3: A combination of methods is recommended for a comprehensive purity assessment:

  • ¹H NMR Spectroscopy: To confirm the chemical structure and identify any organic impurities.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To determine the purity percentage and confirm the molecular weight (217.02 g/mol ).[3][4]

  • Melting Point Analysis: A sharp melting point range is indicative of high purity. For comparison, related compounds like 6-bromopicolinic acid have a melting point of 192-194 °C.[7][8]

  • Elemental Analysis (CHN): To confirm the elemental composition of the bulk sample.

Q4: How should I properly store this compound?

A4: It should be stored in a cool, dry, and well-ventilated area away from incompatible substances.[1] For long-term storage, keeping it under an inert atmosphere (like argon or nitrogen) at room temperature is advisable.[9]

Section 2: Purification Strategy Decision Guide

Choosing the right purification technique is crucial for achieving high purity and yield. This decision guide helps you select the most appropriate method based on your specific experimental context.

Purification_Decision_Tree start Crude Product (>1 gram scale?) large_scale Initial Purity? (e.g., by TLC/LCMS) start->large_scale Yes small_scale Initial Purity? (e.g., by TLC/LCMS) start->small_scale No high_purity_large Purity > 85%? (Mainly one impurity) large_scale->high_purity_large Assess low_purity_large Purity < 85%? (Multiple impurities) large_scale->low_purity_large Assess recrystallization Action: Recrystallization (High recovery, removes minor impurities) high_purity_large->recrystallization acid_base Action: Acid-Base Extraction (Removes neutral/basic/acidic impurities) low_purity_large->acid_base acid_base->recrystallization Follow with high_purity_small Purity > 90%? small_scale->high_purity_small Assess low_purity_small Purity < 90%? (Complex mixture) small_scale->low_purity_small Assess final_polish Action: Final Polish Recrystallization high_purity_small->final_polish chromatography Action: Flash Column Chromatography (High resolution for complex mixtures) low_purity_small->chromatography chromatography->final_polish Follow with (optional)

Caption: Decision tree for selecting a purification method.

Section 3: Troubleshooting Common Purification Issues

This guide provides solutions to specific problems you might encounter during purification.

Problem Potential Cause(s) Troubleshooting Solution(s)
Recrystallization: No crystals form upon cooling. 1. Too much solvent was used: The solution is not supersaturated. 2. Inappropriate solvent: The compound is too soluble even at low temperatures.1. Boil off some of the solvent to concentrate the solution and attempt cooling again. 2. Add a small amount of a compatible anti-solvent (a solvent in which your compound is insoluble but is miscible with your crystallization solvent). 3. Scratch the inside of the flask with a glass rod at the solution-air interface to create nucleation sites. 4. Add a seed crystal from a previous pure batch.
Recrystallization: Product oils out instead of crystallizing. 1. Solution cooled too quickly: Prevents the formation of an ordered crystal lattice. 2. Persistent impurities: Impurities are depressing the melting point and interfering with crystallization.1. Re-heat the solution until the oil redissolves, then allow it to cool much more slowly. Insulating the flask can help. 2. The crude material may require a different purification step first (e.g., acid-base extraction or chromatography) to remove the problematic impurities.
Column Chromatography: Poor separation of spots on TLC/column. 1. Incorrect mobile phase polarity: The eluent is either too strong (all compounds run at the solvent front) or too weak (compounds don't move from the baseline). 2. Compound is streaking: The carboxylic acid and amino groups are interacting strongly with the silica gel.1. Systematically screen different solvent systems. For normal phase, try gradients of ethyl acetate in hexanes or methanol in dichloromethane. 2. To prevent streaking, add a small amount (0.5-1%) of acetic acid or formic acid to the mobile phase. This protonates the amino group and keeps the carboxylic acid protonated, reducing strong ionic interactions with the silica.[10]
Column Chromatography: Low recovery of product from the column. 1. Compound is irreversibly adsorbed onto the silica gel: This is common for highly polar or basic compounds.1. Use the recommended acidic modifier in your eluent (see above). 2. If the problem persists, consider deactivating the silica gel with triethylamine before loading your sample. 3. As an alternative, reverse-phase chromatography (C18 silica) may be more suitable.
General: Final product has a brownish/yellowish tint. 1. Presence of colored impurities. 2. Minor product degradation. 1. Perform a final purification step with activated carbon. Dissolve the product in a suitable hot solvent, add a small amount of activated carbon, stir for 5-10 minutes, and perform a hot filtration to remove the carbon before crystallization.[11]

Section 4: Detailed Experimental Protocols

These protocols provide a validated starting point for your purification work. Always perform experiments in a fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Purification by Recrystallization

Recrystallization is ideal for purifying solids that are already >85% pure. The key is to find a solvent that dissolves the compound when hot but not when cold.[11] A good starting point for this compound is a mixed solvent system, such as Tetrahydrofuran (THF)/Water or Ethanol/Water. A procedure for the related 3-bromopicolinic acid uses THF/water.[12]

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation a Place crude solid in flask b Add minimum amount of hot solvent (e.g., THF) until just dissolved a->b c If insoluble impurities are present, perform hot gravity filtration b->c d Allow solution to cool slowly to room temperature b->d If no filtration needed c->d e Cool further in an ice bath to maximize crystal formation d->e f Collect crystals by vacuum filtration e->f g Wash crystals with a small amount of cold solvent f->g h Dry crystals under vacuum g->h

Caption: General workflow for the recrystallization protocol.

Step-by-Step Methodology:

  • Solvent Selection: In a small test tube, test the solubility of ~20 mg of crude material in various solvents (e.g., water, ethanol, isopropanol, THF, ethyl acetate) at room temperature and upon heating. A good solvent will dissolve the compound when hot but show poor solubility at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a stir bar. Heat the selected solvent (e.g., THF) in a separate beaker.

  • Add the hot solvent to the flask in small portions while stirring and heating until the solid is completely dissolved. Crucially, use the minimum amount of hot solvent necessary.

  • Decolorization (if needed): If the solution is colored, remove it from the heat, add a small amount of activated carbon, and swirl for a few minutes.

  • Hot Filtration (if needed): If carbon was added or if insoluble impurities are visible, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this process.

  • Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Gently wash the collected crystals with a small amount of ice-cold solvent to remove any soluble impurities adhering to the crystal surface.

  • Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.

Protocol 2: Purification by Silica Gel Flash Column Chromatography

This technique is excellent for separating complex mixtures or when recrystallization fails. Due to the compound's polar and amphoteric nature, an acidic modifier in the eluent is critical.

Step-by-Step Methodology:

  • TLC Analysis: First, determine the optimal mobile phase using Thin Layer Chromatography (TLC). Spot your crude material on a silica gel plate. Test various mobile phases, such as 10-50% Ethyl Acetate/Hexanes and 1-10% Methanol/Dichloromethane. Add 0.5% acetic acid to each test eluent. The ideal system will give your product an Rf value of ~0.3.

  • Column Packing: Select an appropriately sized column for your sample amount (typically a 40:1 to 100:1 ratio of silica gel to crude material by weight). Pack the column with silica gel as a slurry in the initial, least polar mobile phase.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like methanol. Adsorb this solution onto a small amount of silica gel (~2-3x the weight of your compound) by evaporating the solvent. Carefully load the resulting dry powder onto the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase determined from your TLC analysis. You can run the column isocratically (with a single solvent mixture) or with a gradient (gradually increasing the polarity of the mobile phase).

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound using TLC.

  • Isolation: Combine the fractions containing the pure product, and remove the solvent using a rotary evaporator.

  • Final Step: The resulting solid may be used directly or further purified by recrystallization to obtain a highly crystalline material.

References

  • Acros Pharmatech. (n.d.). This compound. Retrieved from [Link]

  • Huang, G. (2021). The crystal structure of 3-bromopicolinic acid, C6H4BrNO2. Zeitschrift für Kristallographie - New Crystal Structures. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45480452, this compound. Retrieved from [Link]

  • Professor Dave Explains. (2022). Recrystallization and Melting Point Analysis. YouTube. Retrieved from [Link]

  • Bawa, R. A., et al. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. Retrieved from [Link]

  • Reddit. (2022). chromatography of carboxylic acid derivatives of aminoacids?. r/OrganicChemistry. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). 3-Aminopicolinic acid. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). 6-Bromopicolinic Acid, min 98% (GC). Retrieved from [Link]

Sources

Improving yield and purity of 3-Amino-6-bromopicolinic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3-Amino-6-bromopicolinic acid

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges encountered during the synthesis, offering troubleshooting advice and in-depth explanations to improve your experimental outcomes. Our focus is on enhancing both yield and purity through a mechanistic understanding of the reaction steps.

Overview of Synthetic Strategy

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and regioselectivity. A common and logical synthetic route begins with the commercially available 3-Aminopicolinic acid. The primary challenges involve directing the electrophilic bromination to the C6 position and managing the purification of the final zwitterionic product.

The proposed workflow involves three key stages:

  • Protection of the Amino Group: The highly activating amino group is temporarily protected (e.g., via acetylation) to prevent side reactions and to help direct the subsequent bromination.

  • Regioselective Bromination: The protected intermediate is brominated. This is the most critical step for yield and purity, where controlling regioselectivity is paramount.

  • Deprotection and Purification: The protecting group is removed, and the final product is isolated and purified.

G cluster_0 Synthetic Workflow Start 3-Aminopicolinic Acid (Starting Material) Protect Step 1: Amino Group Protection (e.g., Acetylation) Start->Protect Acetic Anhydride Brominate Step 2: Regioselective Bromination (e.g., with NBS) Protect->Brominate N-Bromosuccinimide (NBS) Deprotect Step 3: Deprotection (Acid or Base Hydrolysis) Brominate->Deprotect aq. HCl Purify Step 4: Purification (Recrystallization / Chromatography) Deprotect->Purify pH Adjustment End This compound (Final Product) Purify->End G Start Low Yield or Purity Issue CheckBromination Check Bromination Step (TLC/LCMS of crude) Start->CheckBromination Start Diagnosis Isomers Problem: Isomers / Over-bromination CheckBromination->Isomers Multiple Spots IncompleteReaction Problem: Incomplete Reaction CheckBromination->IncompleteReaction Starting Material Present CheckPurification Check Deprotection & Purification CheckBromination->CheckPurification Clean Bromination Solution1 Solution: 1. Protect Amino Group 2. Use NBS at low temp 3. Control Stoichiometry Isomers->Solution1 Solution2 Solution: 1. Increase reaction time/temp 2. Re-evaluate catalyst/reagents 3. Ensure inert atmosphere IncompleteReaction->Solution2 WorkupLoss Problem: Loss during Workup/Purification CheckPurification->WorkupLoss Yield drops after workup FinalOK Product OK CheckPurification->FinalOK Good Yield & Purity Solution3 Solution: 1. Carefully adjust pH to pI for precipitation 2. Minimize extraction volume 3. Use appropriate recrystallization solvent WorkupLoss->Solution3

Side reactions and byproduct formation in 3-Amino-6-bromopicolinic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Amino-6-bromopicolinic acid. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges, side reactions, and byproduct formation encountered during the synthesis of this valuable heterocyclic building block. Our guidance is structured to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental design.

Synthetic Strategy Overview

The synthesis of this compound is typically approached in a two-stage process. First, a suitable aminopyridine precursor is regioselectively brominated to install the bromine atom at the C6 position. Second, a carboxyl group is introduced at the C2 position. The most reliable method for this second step involves a Directed ortho-Metalation (DoM) strategy.

Synthetic_Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Carboxylation via DoM A 3-Aminopyridine B N-acetyl-3-aminopyridine (Protection) A->B Ac₂O C 3-Acetamido-6-bromopyridine B->C NBS / Low Temp D 6-Bromo-3-aminopyridine (Deprotection) C->D Acidic Hydrolysis E N-pivaloyl-6-bromo-3-aminopyridine (Protection/DMG) D->E PivCl D->E F C2-Lithiated Intermediate E->F 1. s-BuLi, TMEDA 2. Quench with CO₂ (s) G N-pivaloyl-3-amino-6-bromopicolinic acid F->G Workup H This compound (Final Product) G->H Acidic Hydrolysis Bromination_Regioselectivity cluster_unprotected Unprotected 3-Aminopyridine cluster_protected Protected 3-Aminopyridine (e.g., Acetamide) Unprotected 3-Aminopyridine Isomer2 2-Bromo Isomer Unprotected->Isomer2 Br₂ or NBS Isomer4 4-Bromo Isomer Unprotected->Isomer4 Br₂ or NBS Isomer6 Desired 6-Bromo Isomer Unprotected->Isomer6 Br₂ or NBS Protected 3-Acetamidopyridine MainProduct Desired 3-Acetamido-6-bromopyridine (Major Product) Protected->MainProduct Br₂ or NBS

Caption: Protecting the amino group enhances regioselectivity in bromination.

FAQ 2: I am observing a significant amount of a dibrominated byproduct in my reaction mixture. What is causing this and how can it be prevented?

Question Deep Dive: Your mass spectrum shows a prominent peak at M+158 relative to your desired monobrominated product, corresponding to the addition of a second bromine atom.

Root Cause Analysis: The product, 6-bromo-3-aminopyridine (or its protected form), is still an activated aromatic ring. If an excess of the brominating agent is present or if local concentrations are too high, a second electrophilic substitution can occur, leading to dibromo byproducts like 2,6-dibromo-3-aminopyridine. [1] Suggested Solutions & Scientific Rationale:

  • Strict Stoichiometric Control: Use no more than one equivalent of the brominating agent (e.g., N-bromosuccinimide (NBS) or Br₂). Carefully weigh your reagents and ensure accurate molar ratios.

  • Slow, Controlled Addition: Add the brominating agent dropwise or in small portions to the reaction mixture over an extended period. This practice avoids localized high concentrations of the electrophile and allows the desired monobromination to proceed to completion before significant over-bromination occurs. [1]

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material. The reaction should be quenched as soon as the starting material is fully consumed to prevent further reaction.

Part 2: Troubleshooting Guide for Carboxylation via Directed ortho-Metalation (DoM)

This section focuses on the introduction of the carboxylic acid group at the C2 position, a step that relies on precise control of organometallic chemistry.

FAQ 3: My attempt at ortho-lithiation followed by quenching with CO₂ is giving low yield of the desired picolinic acid. What are the likely failure points?

Question Deep Dive: After performing the lithiation of your protected 6-bromo-3-aminopyridine and quenching with dry ice (solid CO₂), you recover mostly starting material or observe significant decomposition.

Root Cause Analysis: Directed ortho-metalation is a powerful but sensitive reaction. Success hinges on the effectiveness of the Directed Metalation Group (DMG), the choice of base, and rigorously anhydrous/anaerobic conditions. [2]Failure can occur at several points: inefficient deprotonation, instability of the lithiated intermediate, or side reactions during the CO₂ quench.

Suggested Solutions & Scientific Rationale:

  • Choice of Directing Group: The amino group must be protected. A simple acetamide is often not a sufficiently strong DMG. A pivaloyl group (-COtBu) is highly recommended. Its steric bulk and strong Lewis basicity at the carbonyl oxygen create a stable six-membered chelation intermediate with the organolithium base, effectively directing deprotonation to the C2 position. [3]

  • Base and Conditions:

    • Base: Standard n-BuLi may not be sufficient. A stronger or more reactive base system like sec-butyllithium (s-BuLi) or tert-butyllithium (t-BuLi) in the presence of a chelating agent like N,N,N′,N′-tetramethylethylenediamine (TMEDA) is often required. [3][4]TMEDA breaks up butyllithium aggregates and coordinates to the lithium, increasing its basicity.

    • Temperature: Lithiation must be performed at very low temperatures (typically -78 °C) to prevent decomposition of the aryllithium intermediate and minimize side reactions.

    • Atmosphere: The reaction must be conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen) as organolithium reagents react rapidly with oxygen and moisture.

  • Quenching Procedure:

    • CO₂ Quality: Use freshly crushed, high-quality dry ice. Do not use old dry ice that may have accumulated water ice from atmospheric condensation.

    • Method: Instead of adding the reaction mixture to the dry ice, it is often better to add a large excess of crushed dry ice directly to the cold reaction vessel. This ensures the lithiated species reacts with CO₂ rather than warming up and reacting with the solvent or other species.

DoM_Mechanism Start N-Pivaloyl Precursor (DMG at C3) Coordination Complexation of s-BuLi-TMEDA with Pivaloyl Oxygen Start->Coordination s-BuLi, TMEDA Deprotonation Regioselective Deprotonation at C2 Coordination->Deprotonation -78 °C ArylLithium C2-Lithiated Intermediate Deprotonation->ArylLithium Quench Electrophilic Quench (Addition to CO₂) ArylLithium->Quench CO₂(s) Product Lithium Carboxylate Salt Quench->Product

Caption: Key steps in the Directed ortho-Metalation (DoM) and carboxylation sequence.

Byproduct Profile & Analysis

A summary of common impurities can aid in the characterization of your reaction mixtures.

Byproduct NameStage of FormationMolecular Weight ( g/mol )Common Analytical Signature (MS)
2-Bromo-3-aminopyridineStage 1173.01[M+H]⁺ at m/z 174/176 (1:1 ratio)
4-Bromo-3-aminopyridineStage 1173.01[M+H]⁺ at m/z 174/176 (1:1 ratio)
2,6-Dibromo-3-aminopyridineStage 1251.92[M+H]⁺ at m/z 252/254/256 (1:2:1 ratio)
6-Bromo-3-aminopyridineStage 2 (unreacted)173.01[M+H]⁺ at m/z 174/176 (1:1 ratio)

Key Experimental Protocols

Disclaimer: These protocols are illustrative. All laboratory work should be conducted with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Protocol 1: Synthesis of 6-Bromo-3-aminopyridine (via Protection/Deprotection)

Part A: Acetylation of 3-Aminopyridine

  • Dissolve 3-aminopyridine (1.0 eq) in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with saturated sodium bicarbonate solution and extract the product with an organic solvent.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield 3-acetamidopyridine.

Part B: Bromination of 3-Acetamidopyridine

  • Dissolve 3-acetamidopyridine (1.0 eq) in a suitable solvent (e.g., acetonitrile or acetic acid).

  • Cool the solution to 0 °C.

  • Add N-bromosuccinimide (NBS) (1.0 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction at 0 °C for 4-6 hours, monitoring by TLC.

  • Upon completion, quench with sodium thiosulfate solution and neutralize with sodium bicarbonate.

  • Extract the product, dry the organic layer, and concentrate to yield crude 3-acetamido-6-bromopyridine.

Part C: Hydrolysis of 3-Acetamido-6-bromopyridine

  • Suspend the crude 3-acetamido-6-bromopyridine in a mixture of ethanol and concentrated hydrochloric acid (e.g., 6N HCl).

  • Heat the mixture to reflux (approx. 80-90 °C) for 6-12 hours until deprotection is complete (monitor by TLC/LC-MS).

  • Cool the solution and neutralize carefully with a base (e.g., NaOH solution) to pH 7-8.

  • The product, 6-bromo-3-aminopyridine, will often precipitate and can be collected by filtration. Further purification can be achieved by recrystallization or column chromatography.

Protocol 2: Carboxylation of 6-Bromo-3-aminopyridine (via DoM)

Part A: Pivaloyl Protection

  • Suspend 6-bromo-3-aminopyridine (1.0 eq) in anhydrous dichloromethane.

  • Add triethylamine (1.5 eq).

  • Cool the mixture to 0 °C and slowly add pivaloyl chloride (1.2 eq).

  • Allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture with water and brine, dry the organic layer over sodium sulfate, and concentrate. Purify by column chromatography to obtain N-pivaloyl-6-bromo-3-aminopyridine.

Part B: Directed ortho-Metalation and Carboxylation

  • Set-up: Assemble a flame-dried, three-necked flask equipped with a thermometer, a nitrogen/argon inlet, and a rubber septum, under an inert atmosphere.

  • Reagents: Add the N-pivaloyl-6-bromo-3-aminopyridine (1.0 eq) and anhydrous tetrahydrofuran (THF). Add TMEDA (2.2 eq).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add sec-butyllithium (s-BuLi, ~1.4 M in cyclohexane) (2.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the resulting dark solution at -78 °C for 1-2 hours.

  • Quench: Add a large excess of freshly crushed dry ice to the reaction mixture in one portion.

  • Warm-up: Allow the mixture to slowly warm to room temperature overnight.

  • Work-up: Quench the reaction with water. Acidify the aqueous layer with 1N HCl to pH ~3-4. Extract the product with ethyl acetate.

  • Purification: The final protected acid can be purified. The pivaloyl group is then typically removed under strong acidic conditions (e.g., refluxing in 6N HCl) to yield the final product, this compound.

References

  • Snieckus, V. (1990). Directed ortho metalation. Toluene-p-sulfonamides and related N-H directing groups. Chemical Reviews, 90(6), 879-933.
  • Estel, L., Linard, F., Marsais, F., Godard, A., & Quéguiner, G. (1989). Synthesis of ortho-substituted aminopyridines. Metalation of pivaloylamino derivatives. Journal of Heterocyclic Chemistry, 26(1), 105–112.
  • Wikipedia. (2023). Directed ortho metalation. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2022). Reissert reaction. Retrieved from [Link]

  • Myers, A. G. (n.d.). ortho metalation. Andrew G. Myers Research Group, Harvard University. Retrieved from [Link]

  • Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for 3-Amino-6-bromopicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 3-Amino-6-bromopicolinic acid. This guide is designed for researchers, chemists, and drug development professionals who are actively working with this valuable synthetic building block. Here, we address common challenges and frequently asked questions encountered during its synthesis, moving beyond simple protocols to explain the underlying chemical principles that govern success.

Introduction: The Challenge of Trifunctional Pyridines

This compound is a trifunctionalized pyridine ring, a structural motif of significant interest in pharmaceutical and materials science. The precise arrangement of the carboxylic acid, amino, and bromo groups presents a unique synthetic challenge. Optimizing its synthesis requires a nuanced understanding of competing reaction pathways, catalyst behavior, and product stability. This guide provides troubleshooting strategies for the most common synthetic routes, empowering you to overcome experimental hurdles and achieve high-yield, high-purity outcomes.

Section 1: The Carboxylation Strategy: From Substituted Pyridine to Picolinic Acid

A prevalent and logical approach to synthesizing this compound involves the late-stage introduction of the C2-carboxyl group onto a 3-amino-6-bromopyridine scaffold. This is typically achieved via directed ortho-metalation (DoM) followed by quenching with carbon dioxide.

FAQ 1.1: What is the most reliable method for carboxylating 3-amino-6-bromopyridine?

The most frequently successful method is a directed ortho-metalation (DoM) reaction, also known as lithiation-carboxylation. In this process, the amino group at the C3 position directs a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), to deprotonate the C2 position. The resulting pyridyl anion is then trapped with solid or gaseous carbon dioxide to form the carboxylate, which is subsequently protonated during acidic workup.

This strategy leverages the inherent directing ability of the amino group to achieve high regioselectivity, which is often a major challenge in pyridine functionalization.[1][2]

Troubleshooting 1.2: My lithiation-carboxylation reaction has a very low yield. What are the likely causes?

Low yields in this reaction are common and can typically be traced back to a few critical parameters. Let's diagnose the potential issues.

Symptom: Low conversion, significant recovery of starting material (3-amino-6-bromopyridine).

  • Cause 1: Incomplete Deprotonation. The deprotonation at the C2 position is an equilibrium process. The acidity of this proton is influenced by the electron-donating amino group and the electron-withdrawing bromo group.

    • Solution: Ensure your organolithium reagent is properly titrated and fully active. Use of a stronger or more complex base, such as a Hauser base (R₂NLi) or a Knochel-type base (TMP-Zinc/Lithium chlorides), can sometimes be more effective. Additionally, ensure strictly anhydrous and oxygen-free conditions, as both water and oxygen will rapidly quench the organolithium reagent.

  • Cause 2: Incorrect Temperature. The pyridyl anion is thermally unstable. If the temperature rises too high after the addition of n-BuLi, it can decompose or participate in side reactions before the CO₂ is added.

    • Solution: Maintain a very low temperature, typically -78 °C (a dry ice/acetone bath), throughout the deprotonation step. Do not allow the reaction to warm up until after the CO₂ quench is complete.

Symptom: The reaction works, but the isolated yield is poor after workup.

  • Cause 1: Inefficient CO₂ Quench. The reaction between the pyridyl anion and CO₂ occurs on the surface of the solid CO₂ or at the gas-liquid interface.

    • Solution: For quenching, use freshly crushed, high-purity dry ice. Add the lithiated pyridine solution slowly to a flask containing a large excess of crushed dry ice with vigorous stirring. Alternatively, bubbling CO₂ gas through the solution can be effective, but ensure the gas is dry and the delivery tube does not become clogged.

  • Cause 2: Product Instability and Decarboxylation. 3-Aminopicolinic acids can be susceptible to decarboxylation, especially under harsh acidic or thermal conditions during workup.[3][4][5] The amino group at the C3 position can facilitate this process.[3]

    • Solution: Perform the acidic workup at low temperatures (0-5 °C). Instead of using strong mineral acids like concentrated HCl, consider a milder acidification with saturated aqueous ammonium chloride or citric acid to protonate the carboxylate. Avoid any prolonged heating of the acidic aqueous solution.

Workflow for Troubleshooting Low-Yield Carboxylation

G start Low Yield in Carboxylation check_sm Check TLC/LCMS: Significant Starting Material? start->check_sm yes_sm Yes check_sm->yes_sm Yes no_sm No check_sm->no_sm No deprotonation Issue: Incomplete Deprotonation - Titrate n-BuLi - Check solvent dryness - Use stronger base (e.g., LDA) yes_sm->deprotonation temp_control Issue: Incorrect Temperature - Maintain at -78°C - Monitor internal temp yes_sm->temp_control quench Issue: Inefficient CO2 Quench - Use fresh, crushed dry ice - Vigorous stirring - Inverse addition no_sm->quench decarboxylation Issue: Product Decarboxylation - Cold (0°C) workup - Use milder acid (NH4Cl, citric acid) - Avoid heat no_sm->decarboxylation

Caption: Troubleshooting decision tree for the lithiation-carboxylation of 3-amino-6-bromopyridine.

Section 2: The Amination Strategy: Building the C-N Bond

An alternative synthetic approach involves forming the C3-N bond on a pre-functionalized picolinic acid ring. This is most commonly achieved via a Buchwald-Hartwig amination reaction.[6][7] The ideal starting material would be a 3-halo-6-bromopicolinic acid derivative, which is then coupled with an ammonia equivalent.

FAQ 2.1: Which catalyst system is recommended for the Buchwald-Hartwig amination of a bromopicolinic acid precursor?

The Buchwald-Hartwig amination is highly dependent on the interplay between the palladium precursor, the phosphine ligand, and the base.[8][9] For heterocyclic substrates, especially those containing a pyridine nitrogen, catalyst selection is critical to avoid deactivation.

  • Palladium Precursor: Pd₂(dba)₃ or Pd(OAc)₂ are common and effective choices.

  • Ligand: Bulky, electron-rich biarylphosphine ligands are essential. Ligands like XPhos, SPhos, or RuPhos are excellent starting points. They promote the crucial reductive elimination step and help stabilize the palladium center, preventing deactivation by coordination to the pyridine nitrogen.[10]

  • Base: A non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common choice for high reactivity, but for base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ should be considered.[10][11]

  • Ammonia Source: Using ammonia gas directly can be challenging. Ammonia equivalents like benzophenone imine or lithium bis(trimethylsilyl)amide (LiHMDS) are often used, followed by a hydrolysis step to reveal the primary amine.[7][9] More recent methods have also shown success with aqueous ammonia or ammonium salts.[12][13]

ParameterRecommended Starting ConditionsRationale
Pd Precursor Pd₂(dba)₃ (1-2 mol%)Reliable source of Pd(0).
Ligand XPhos or SPhos (2-4 mol%)Bulky, electron-rich ligand; promotes reductive elimination and prevents catalyst deactivation.
Base NaOtBu (1.5-2.0 equiv.)Strong, non-nucleophilic base for efficient amine deprotonation.
Amine Source Benzophenone Imine (1.2 equiv.)Stable ammonia equivalent, requires acidic hydrolysis post-reaction.
Solvent Toluene or DioxaneAprotic, non-coordinating solvents that are standard for this reaction.
Temperature 80-110 °CSufficient thermal energy to drive the catalytic cycle.
Troubleshooting 2.2: My Buchwald-Hartwig amination is slow or stalls completely. Why?

This is a frequent issue when working with pyridine-containing substrates.

  • Cause 1: Catalyst Poisoning. The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center, effectively taking it out of the catalytic cycle. This is a primary mode of deactivation.

    • Solution: Use a ligand with sufficient steric bulk to shield the palladium center from the pyridine nitrogen. XPhos and SPhos are specifically designed for this purpose. Increasing the ligand-to-palladium ratio (e.g., from 2:1 to 4:1 L:Pd) can sometimes help by favoring the formation of the active catalytic species over the deactivated pyridine complex.

  • Cause 2: Inappropriate Base. If the base is not strong enough to deprotonate the amine coupling partner, the reaction will not proceed. Conversely, a base like KOtBu can be incompatible with other functional groups like esters.[8]

    • Solution: For ammonia equivalents, a strong base like NaOtBu is usually necessary. If you suspect base incompatibility, screen other options like K₃PO₄ or LiHMDS (which can act as both a base and an amine source).

  • Cause 3: Dehalogenation Side Reaction. A common side reaction is the reduction of the aryl bromide to an arene (hydrodehalogenation), which consumes the starting material without forming the desired product.

    • Solution: This can be caused by β-hydride elimination from the palladium amide intermediate.[6] Using a bulkier ligand can disfavor this pathway. Additionally, ensure your reaction is free of water or other protic sources that can facilitate protonolysis of the Pd-C bond. Using non-nucleophilic bases like K₃PO₄ can also help minimize this side reaction.[10]

Catalytic Cycle and Deactivation Pathway

G cluster_0 Productive Catalytic Cycle cluster_1 Deactivation Pathway pd0 L-Pd(0) oa_complex Oxidative Addition Complex pd0->oa_complex + Ar-Br amide_complex Pd(II) Amide Complex oa_complex->amide_complex + R2NH, -Base-HBr deactivated Deactivated Complex (Pyridine Coordinated) oa_complex->deactivated + Pyridine-Substrate amide_complex->pd0 Reductive Elimination product Ar-NR2

Caption: Simplified Buchwald-Hartwig cycle showing the productive pathway and a common deactivation route via pyridine coordination.

Section 3: General Purification and Analysis

FAQ 3.1: What are the common impurities I should look for?

Regardless of the synthetic route, a few common impurities may arise:

  • Starting Material: Unreacted 3-amino-6-bromopyridine (Route 1) or 3-halo-6-bromopicolinic acid (Route 2).

  • Dehalogenated Product: 3-Aminopicolinic acid, resulting from the loss of the bromine atom.

  • Isomeric Byproducts: If bromination is a step in your synthesis (e.g., bromination of 3-aminopyridine), you may have isomeric impurities like 3-amino-2-bromopyridine or 3-amino-4-bromopyridine.[10]

  • Decarboxylated Product: 3-Amino-6-bromopyridine, which can form if the final product is exposed to excessive heat or harsh pH conditions.

These impurities can be monitored by HPLC and characterized by LC-MS to identify their molecular weights. ¹H NMR spectroscopy is also crucial for identifying isomers based on distinct coupling patterns in the aromatic region.

Troubleshooting 3.2: My product is an intractable solid or oil and is difficult to purify. What should I do?

The amphoteric nature of this compound (containing both a basic amino group and an acidic carboxyl group) can make purification challenging.

  • Strategy 1: pH-Controlled Extraction. The compound's solubility is highly dependent on pH. You can often purify it from non-ionizable impurities by dissolving the crude material in a dilute aqueous base (like NaHCO₃), washing with an organic solvent (like ethyl acetate or DCM) to remove neutral impurities, and then re-precipitating the product by carefully acidifying the aqueous layer to its isoelectric point.

  • Strategy 2: Crystallization. If the product is solid, screening for a suitable crystallization solvent is highly recommended. Start with polar protic solvents like ethanol, isopropanol, or water, or mixtures thereof. Adding a non-polar anti-solvent (like hexanes or heptane) can often induce crystallization.

  • Strategy 3: Chromatography. While silica gel chromatography can be challenging due to the compound's polarity and potential for streaking, it is sometimes necessary. A mobile phase containing a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) can improve peak shape. Alternatively, reverse-phase chromatography (C18) using a water/acetonitrile or water/methanol gradient with a pH modifier (like formic acid or ammonium acetate) is often more effective for polar, ionizable compounds.

Appendix A: Detailed Experimental Protocols

Protocol 1: Lithiation-Carboxylation of 3-Amino-6-bromopyridine

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF, 10 mL/mmol of substrate).

  • Add 3-amino-6-bromopyridine (1.0 eq).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.

  • Stir the resulting dark solution at -78 °C for 1 hour.

  • In a separate flask, add a large excess of freshly crushed dry ice.

  • Transfer the lithiated pyridine solution via cannula onto the dry ice with vigorous stirring.

  • Allow the mixture to slowly warm to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Adjust the pH to ~4-5 with 1M HCl. The product may precipitate at this stage.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

References

  • ResearchGate. (n.d.). Cu 2 O catalysed amination of bromopyridine derivatives. Retrieved January 20, 2026, from [Link]

  • ACS Omega. (2021). Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines. Retrieved January 20, 2026, from [Link]

  • PubMed Central (PMC). (n.d.). Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. Retrieved January 20, 2026, from [Link]

  • PubMed Central (PMC). (n.d.). Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. Retrieved January 20, 2026, from [Link]

  • Organic Letters. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Retrieved January 20, 2026, from [Link]

  • Dalton Transactions. (2009). Efficient synthesis of aminopyridine derivatives by copper catalyzed amination reactions. Retrieved January 20, 2026, from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 20, 2026, from [Link]

  • ScienceDirect. (2023). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Retrieved January 20, 2026, from [Link]

  • Chemistry Stack Exchange. (2016). Suggestions for solvents capable of efficiently performing alpha-bromination and nucleophilic substitutions. Retrieved January 20, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved January 20, 2026, from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. Retrieved January 20, 2026, from [Link]

  • PubMed Central (PMC). (2022). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). Strategies for pyridine C-H functionalization. Retrieved January 20, 2026, from [Link]

  • Acros Organics. (n.d.). This compound. Retrieved January 20, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 20, 2026, from [Link]

  • PubMed Central (PMC). (2023). Electrochemical reactor dictates site selectivity in N-heteroarene carboxylations. Retrieved January 20, 2026, from [Link]

  • ChemistryViews. (2024). Late-Stage C4-Selective Carboxylation of Pyridines Using CO2. Retrieved January 20, 2026, from [Link]

  • UMSL IRL. (2012). Synthesis of Some Aminopicolinic Acids. Retrieved January 20, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. III. 3-Hydroxy- and 3-aminopyridine-2-carboxylic acids. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). Electrochemical carboxylation of pyridines. Retrieved January 20, 2026, from [Link]

  • Journal of Organic Chemistry. (1969). 2-Nitro-, Other 2-Substituted Pyridinecarboxylic Acids. Retrieved January 20, 2026, from [Link]

  • Wikipedia. (n.d.). Decarboxylation. Retrieved January 20, 2026, from [Link]

  • National Institutes of Health (NIH). (n.d.). C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring. Retrieved January 20, 2026, from [Link]

  • PubMed Central (PMC). (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Retrieved January 20, 2026, from [Link]

  • Organic Syntheses. (n.d.). 3-aminopyridine. Retrieved January 20, 2026, from [Link]

  • Academia.edu. (2014). Synthesis of metal binding artificial amino acids. Retrieved January 20, 2026, from [Link]

  • ScienceDirect. (2001). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. Retrieved January 20, 2026, from [Link]

Sources

Technical Support Center: A Guide to Handling 3-Amino-6-bromopicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Amino-6-bromopicolinic acid. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the common challenges encountered when working with this versatile building block. This guide is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experiments.

I. Introduction to this compound: A Chemist's Perspective

This compound is a trifunctional molecule featuring a pyridine ring, an amino group, a carboxylic acid, and a bromine atom. This unique combination of functional groups makes it a valuable reagent in organic synthesis, particularly in the construction of complex heterocyclic scaffolds for medicinal chemistry. However, this same multifunctionality can present a unique set of challenges in its handling and reactivity. This guide will address these challenges head-on, providing you with the expertise to troubleshoot common issues and ensure the success of your synthetic endeavors.

II. Troubleshooting Guide: From Solubility to Side Reactions

This section is formatted in a question-and-answer style to directly address the specific problems you may encounter during your experiments.

A. Solubility and Solution Stability

Question 1: I'm having trouble dissolving this compound. What are the recommended solvents?

Answer: The solubility of this compound is dictated by its amphoteric nature, possessing both an acidic carboxylic acid group and a basic amino group, as well as the relatively polar pyridine ring and the nonpolar bromine atom.

  • Polar Protic Solvents: Due to the presence of the carboxylic acid and amino groups, which can form hydrogen bonds, polar protic solvents are generally a good starting point. However, the overall molecule's limited polarity might restrict high solubility.

    • Water: Picolinic acid itself is highly soluble in water[1][2]. However, the introduction of the bromine atom and the amino group in your compound will likely decrease its aqueous solubility. Solubility will also be highly pH-dependent.

    • Alcohols (Methanol, Ethanol): These are often good choices for dissolving substituted picolinic acids[1][2]. Gentle heating can be employed to increase solubility, but with caution (see Question 2).

  • Polar Aprotic Solvents:

    • Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO): These are excellent solvents for a wide range of organic compounds and are likely to dissolve this compound effectively, especially with gentle warming.

    • Acetonitrile: While polar, acetonitrile is generally less effective at dissolving highly polar or ionic compounds compared to DMF or DMSO[1][2].

  • Ethers (THF, Dioxane) and Chlorinated Solvents (DCM, Chloroform): These are less likely to be effective primary solvents due to the polarity of the molecule. However, they may be used as co-solvents in reaction mixtures.

Solubility Troubleshooting Workflow:

Caption: A workflow for troubleshooting solubility issues.

Question 2: My solution of this compound is turning color upon standing or heating. What is happening?

Answer: Discoloration is a common indicator of degradation. Several factors could be at play:

  • Thermal Instability: Picolinic acids are known to be susceptible to thermal decarboxylation, especially at elevated temperatures[3][4][5]. The proximity of the carboxylic acid to the pyridine nitrogen facilitates the loss of CO2. While the presence of the amino and bromo substituents will influence the exact temperature at which this occurs, prolonged heating should be avoided.

  • Oxidative Degradation: The amino group on the pyridine ring can be susceptible to oxidation, especially in the presence of air and light. This can lead to the formation of colored impurities.

  • Solvent Reactivity: While less common with the recommended solvents, ensure that your solvent is of high purity and free from reactive impurities.

Preventative Measures:

  • Minimize Heat: Use the lowest effective temperature for dissolution and reactions.

  • Inert Atmosphere: For prolonged storage of solutions or for sensitive reactions, consider working under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Protect from Light: Store solutions in amber vials or protect them from direct light.

  • Freshly Prepare Solutions: It is best practice to prepare solutions of this compound fresh for each experiment.

B. Reactivity and Side Reactions

Question 3: I am performing an amide coupling reaction with the carboxylic acid, but I am getting low yields and multiple side products. What are the likely causes?

Answer: Amide bond formation is a cornerstone of medicinal chemistry, but the electronic nature of this compound presents specific challenges.

  • Reduced Nucleophilicity of the Amine Partner: The carboxylic acid needs to be activated to react with an amine. However, the amino group on the picolinic acid ring can react with your coupling agent or activated acid, leading to polymerization or undesired side reactions.

  • Intramolecular Reactions: The proximity of the amino and carboxylic acid groups could potentially lead to intramolecular cyclization under certain conditions, although this is less likely to be a major pathway.

  • Side Reactions with Coupling Reagents:

    • Carbodiimides (DCC, EDC): These can lead to the formation of N-acylurea byproducts if the activated O-acylisourea intermediate does not react promptly with the amine[6].

    • Uronium/Aminium Reagents (HATU, HBTU): While generally more efficient, these can react with the amino group on your picolinic acid if not used correctly.

Strategies for Successful Amide Coupling:

  • Protect the Amino Group: The most robust strategy is to protect the 3-amino group before performing the amide coupling. A standard protecting group like Boc (tert-butyloxycarbonyl) can be installed and later removed under acidic conditions.

  • Careful Selection of Coupling Reagents and Conditions:

    • If proceeding without protection, use a coupling reagent that minimizes side reactions with the amino group. Consider using a milder activating agent or a two-step procedure where the carboxylic acid is first activated at low temperature before the addition of the amine.

    • The use of additives like HOBt (Hydroxybenzotriazole) or OxymaPure® can help to suppress side reactions and reduce racemization if you are coupling with a chiral amine.

Amide Coupling Troubleshooting Flowchart:

start Low Yield in Amide Coupling protect Is the 3-amino group protected? start->protect coupling_reagent Review Coupling Reagent HATU/HBTU EDC/HOBt protect->coupling_reagent No conditions Optimize Reaction Conditions Temperature Reaction Time Stoichiometry protect->conditions Yes coupling_reagent->conditions purification Analyze Purification Method conditions->purification success Improved Yield purification->success

Caption: A decision tree for troubleshooting amide coupling reactions.

Question 4: I am trying to perform a Suzuki or other cross-coupling reaction at the bromine position, but the reaction is not working well.

Answer: Cross-coupling reactions at the 6-position of the pyridine ring can be influenced by the other substituents.

  • Catalyst Inhibition: The amino and carboxylic acid groups can potentially coordinate to the metal catalyst (e.g., Palladium), leading to catalyst deactivation.

  • Steric Hindrance: The carboxylic acid at the 2-position can sterically hinder the approach of the catalyst and coupling partner to the 6-position.

  • Poor Solubility of Reactants: Ensure all components of your reaction are adequately dissolved in the chosen solvent system.

Optimization Strategies for Cross-Coupling:

  • Protecting Groups: Protecting both the amino and carboxylic acid groups is highly recommended. The carboxylic acid can be converted to an ester (e.g., methyl or ethyl ester), and the amino group can be protected as described previously.

  • Ligand and Catalyst Screening: The choice of phosphine ligand is critical in Suzuki and other cross-coupling reactions. A systematic screen of different ligands (e.g., SPhos, XPhos, RuPhos) and palladium sources (e.g., Pd(OAc)2, Pd2(dba)3) may be necessary to find the optimal conditions.

  • Base Selection: The choice of base (e.g., K2CO3, Cs2CO3, K3PO4) can significantly impact the reaction outcome.

C. Purification and Analysis

Question 5: I am having difficulty purifying my product containing the this compound scaffold by column chromatography.

Answer: The polar and potentially ionic nature of your compound can make purification by traditional silica gel chromatography challenging.

  • Streaking on TLC and Poor Separation: The basic amino group and acidic carboxylic acid can interact strongly with the acidic silica gel, leading to peak tailing and poor separation.

  • Low Recovery: Your compound may be irreversibly adsorbed onto the silica gel.

Purification Troubleshooting:

  • Modify the Mobile Phase:

    • Add a Base: For basic compounds, adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to your eluent can significantly improve peak shape by neutralizing the acidic silanol groups on the silica gel.

    • Add an Acid: For acidic compounds, adding a small amount of acetic acid or formic acid (0.1-1%) can help to suppress the ionization of the carboxylic acid and improve chromatography.

    • Given the amphoteric nature of this compound, a combination of these or a buffered mobile phase may be necessary.

  • Alternative Stationary Phases:

    • Alumina (basic or neutral): This can be a good alternative to silica for purifying basic compounds.

    • Reversed-Phase Chromatography (C18): If your compound has sufficient organic character, reversed-phase chromatography with a water/acetonitrile or water/methanol mobile phase (often with a modifier like formic acid or TFA) can be very effective.

  • pH-Zone-Refining Counter-Current Chromatography: For larger scale purifications of ionizable compounds, this technique can be highly effective[7].

Question 6: How can I confirm the purity and identity of my this compound and its derivatives?

Answer: A combination of analytical techniques is essential for unambiguous characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the presence of the aromatic protons on the pyridine ring and the protons of any other functional groups. The chemical shifts will be indicative of the substitution pattern.

    • ¹³C NMR: Will show the expected number of carbon signals for your compound.

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to confirm the elemental composition of your molecule.

    • LC-MS: Liquid chromatography coupled with mass spectrometry is an excellent tool for assessing purity and identifying impurities.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of your compound by separating it from any impurities. A variety of detectors can be used, with UV being the most common for aromatic compounds.

III. Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents[8]. For long-term storage, refrigeration is recommended.

Q2: Is this compound hygroscopic?

A2: While not explicitly stated in all literature, compounds with multiple polar functional groups, such as amino acids, can have a tendency to absorb moisture from the air. It is good practice to handle it in a dry environment and store it with a desiccant.

Q3: What are the main safety hazards associated with this compound?

A3: Based on data for similar compounds, it should be handled with care. Assume it is harmful if swallowed and may cause skin and eye irritation. Always consult the Safety Data Sheet (SDS) provided by the supplier for specific handling precautions and personal protective equipment (PPE) recommendations.

Q4: Can the carboxylic acid group be esterified?

A4: Yes, the carboxylic acid can be converted to an ester using standard methods, such as reaction with an alcohol under acidic conditions (e.g., Fischer esterification) or by reaction with an alkyl halide in the presence of a base.

IV. Conclusion

This compound is a powerful synthetic intermediate with the potential to unlock novel chemical space. By understanding its inherent chemical properties and anticipating potential challenges, researchers can develop robust experimental protocols. This guide provides a foundation of expertise to troubleshoot common problems, ensuring that your time in the lab is both productive and successful.

V. References

  • Allan, J. R., Geddes, W. C., Hindle, C. S., & Orr, A. E. (1989). Thermal analysis studies on pyridine carboxylic acid complexes of zinc(II). Thermochimica Acta, 153, 249–256.

  • BenchChem. (2025). Navigating the Thermal Stability of Pyridine Carboxylic Acids: A Technical Support Guide.

  • Ferreira, A. M., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Molbank, 2023(1), M1571.

  • Gao, Y., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431.

  • Hammick, D. L., & Dyson, P. (1939). The mechanism of decarboxylation. Part II. The decomposition of picolinic, quinaldinic, and isoquinaldinic acids. Journal of the Chemical Society (Resumed), 809-811.

  • He, S., et al. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. Journal of Separation Science, 30(12), 1896-1901.

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). This compound.

  • Simões, T. A., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Molbank, 2023(1), M1571.

  • Sunway Pharm Ltd. (n.d.). This compound.

  • Acros Pharmatech. (n.d.). This compound.

  • Wikipedia. (2023, December 2). Picolinic acid. In Wikipedia. Retrieved from [Link]

  • Zacuto, M. J., & Dunn, R. F. (2014). Decarboxylation. In Comprehensive Organic Synthesis II (Second Edition) (pp. 1-38). Elsevier.

Sources

Technical Support Center: Purification of 3-Amino-6-bromopicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-amino-6-bromopicolinic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic intermediate. Achieving high purity of this compound is critical for downstream applications, including drug discovery and materials science. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the challenges associated with purifying this molecule.

Introduction: The Challenge of Purifying this compound

This compound is a substituted pyridine derivative with amphoteric properties due to the presence of both a basic amino group and an acidic carboxylic acid group. This zwitterionic nature at its isoelectric point can lead to challenging purification issues, such as poor solubility in common organic solvents and streaking during chromatography. This guide will equip you with the knowledge to anticipate and overcome these challenges.

Section 1: Identifying and Understanding Common Impurities

Effective purification begins with understanding what you are trying to remove. The impurity profile of your crude this compound will largely depend on its synthetic route. A common synthetic pathway involves the bromination of an aminopicolinic acid precursor.

Q1: What are the most likely impurities in my crude this compound?

A1: Based on common synthetic routes, you can anticipate several types of impurities:

  • Starting Materials: Unreacted 3-aminopicolinic acid is a common impurity.

  • Regioisomers: Bromination of the pyridine ring can sometimes lead to the formation of other bromo-isomers, although the 6-position is generally favored.

  • Over-brominated Species: Dibrominated picolinic acids can form if the reaction conditions are not carefully controlled.

  • Hydrolysis Products: If the synthesis involves the hydrolysis of an ester or nitrile precursor, incomplete hydrolysis will leave the corresponding methyl ester or nitrile as an impurity.

  • Degradation Products: Picolinic acids can be susceptible to decarboxylation under harsh thermal or acidic conditions, leading to the formation of 3-amino-6-bromopyridine.[1]

Impurity TypeCommon ExamplesRationale for Formation
Starting Material 3-Aminopicolinic acidIncomplete reaction
Regioisomers 5-Bromo-3-aminopicolinic acidNon-selective bromination
Over-bromination 3-Amino-x,y-dibromopicolinic acidExcess brominating agent
Precursors Methyl 3-amino-6-bromopicolinateIncomplete ester hydrolysis
Degradation 3-Amino-6-bromopyridineDecarboxylation

Section 2: Troubleshooting Purification by Recrystallization

Recrystallization is often the most efficient method for purifying crystalline solids like this compound, especially on a larger scale. However, its zwitterionic nature can make solvent selection tricky.

Q2: My compound is poorly soluble in most common organic solvents. How do I choose a suitable recrystallization solvent?

A2: The poor solubility is due to the strong intermolecular hydrogen bonding and ionic interactions in the solid state. A successful recrystallization often requires a solvent system that can disrupt these interactions.

  • Expert Insight: For compounds with both acidic and basic groups, highly polar protic solvents or solvent mixtures are often the best choice. These solvents can solvate both the ammonium and carboxylate groups.

  • Recommended Solvents to Screen:

    • Water

    • Ethanol or Methanol

    • Acetic Acid

    • Mixtures such as Ethanol/Water, Methanol/Water, or Dioxane/Water.

Q3: I'm trying to perform a recrystallization, but my compound "oils out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solute comes out of solution above its melting point or as a supersaturated liquid phase. This is common with polar compounds.

  • Causality: This often happens when the solution is cooled too quickly or when the solvent is too good at dissolving the compound at high temperatures and too poor at room temperature.

  • Troubleshooting Steps:

    • Re-heat the solution until the oil redissolves completely.

    • Add more of the "good" solvent (the one it is more soluble in) to increase the total volume.

    • Cool the solution very slowly. An insulated bath (like a Dewar flask) can be beneficial.

    • Scratch the inside of the flask with a glass rod at the air-liquid interface to induce nucleation.

    • Add a seed crystal of pure product if available.

Q4: Can I use an acid-base crystallization approach?

A4: Yes, this can be a very effective strategy. The principle is to manipulate the pH to control the solubility of your compound.

  • Workflow:

    • Dissolve the crude material in a dilute aqueous base (e.g., 1M NaOH or NaHCO₃). The compound will form the highly water-soluble sodium salt.

    • Filter the solution to remove any insoluble, non-acidic impurities.

    • Slowly add acid (e.g., 1M HCl or acetic acid) to the filtrate with stirring. As the pH approaches the isoelectric point of the molecule, the neutral zwitterion will precipitate out.

    • Cool the mixture to maximize precipitation and then collect the purified solid by filtration.

Section 3: Purification by Column Chromatography

While recrystallization is preferred for large quantities, column chromatography can be invaluable for small-scale purification or for removing impurities with very similar solubility profiles.

Q5: I tried running a silica gel column with a standard ethyl acetate/hexane system, but my compound won't move from the baseline. What's wrong?

A5: This is expected behavior for a polar, zwitterionic compound on normal-phase silica gel. The highly polar nature of your compound leads to very strong interactions with the polar silica surface.

  • Expert Insight: To elute highly polar compounds from silica, you need a highly polar mobile phase. Often, modifiers are required to compete with the stationary phase for binding to your compound.

  • Recommended Mobile Phases for Silica Gel:

    • Dichloromethane/Methanol (e.g., start with 95:5 and increase the methanol content).

    • Dichloromethane/Methanol with a small amount of acetic acid or ammonia (e.g., 1-2%). Acetic acid will protonate the amino group, and ammonia will deprotonate the carboxylic acid, in both cases reducing the zwitterionic character and improving elution.

Q6: My compound streaks badly on the TLC plate and the column, leading to poor separation. How can I improve the peak shape?

A6: Streaking is a common issue with acidic and basic compounds on silica gel due to strong, non-ideal interactions with the stationary phase.

  • Solutions:

    • Add a modifier to the mobile phase:

      • For acidic compounds, adding 1-2% acetic acid can sharpen the peaks.

      • For basic compounds, adding 1-2% triethylamine or ammonia can be effective.

      • Since your compound is amphoteric, you may need to experiment to see which modifier works best, though acetic acid is often a good starting point for aminocarboxylic acids.

    • Use a different stationary phase:

      • Reversed-phase (C18) silica is often a better choice for polar compounds. Elution is typically achieved with a gradient of water and acetonitrile or methanol, often with a pH modifier like formic acid or trifluoroacetic acid (TFA).[2]

      • Alumina (neutral or basic) can sometimes give better results than silica for basic compounds.

Section 4: Purity Analysis

Accurate assessment of purity is crucial. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods for this.

Q7: What is a good starting point for developing an HPLC method to assess the purity of this compound?

A7: A reversed-phase HPLC method is the most suitable approach.

  • Typical HPLC Conditions:

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmGood retention for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier to ensure consistent protonation and good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient 5-95% B over 20 minutesA broad gradient is a good starting point for separating unknown impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at 254 nm and 280 nmThe aromatic pyridine ring will have strong UV absorbance.
Column Temp. 30 °CControlled temperature for reproducible retention times.

Q8: How can I use ¹H NMR to check for impurities?

A8: ¹H NMR is excellent for identifying and quantifying impurities if their signals do not overlap with your product's signals.

  • Expected Signals for this compound: You should see two distinct aromatic protons in the pyridine region, likely as doublets. The amino and carboxylic acid protons may be broad or may exchange with solvent.

  • Identifying Impurities:

    • Starting Material (3-aminopicolinic acid): Look for a different set of aromatic proton signals.

    • Decarboxylation Product (3-amino-6-bromopyridine): The signal for the proton at the 2-position will be absent, and the chemical shifts of the remaining protons will change.

    • Solvent Residues: Look for characteristic signals from solvents used in the synthesis or purification (e.g., ethyl acetate, methanol, dichloromethane).

Visualizing Purification Workflows

The choice of purification method often depends on the nature of the impurities present. The following diagram illustrates a decision-making workflow.

purification_workflow start Crude this compound check_purity Analyze by TLC/HPLC/NMR start->check_purity is_crystalline Is the crude material crystalline? check_purity->is_crystalline Purity < 95% final_product Pure Product (>98%) check_purity->final_product Purity > 98% main_impurity What is the main impurity? acid_base Acid-Base Purification main_impurity->acid_base Non-acidic / Non-basic impurities chromatography Column Chromatography (Reversed-Phase or modified Normal-Phase) main_impurity->chromatography Structurally similar impurities is_crystalline->main_impurity No / Oily recrystallization Recrystallization (e.g., EtOH/Water) is_crystalline->recrystallization Yes recrystallization->final_product acid_base->final_product chromatography->final_product

Caption: Decision workflow for selecting a purification method.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water

This protocol is a good starting point for purifying crystalline crude material.

  • Place 1.0 g of crude this compound in a 50 mL Erlenmeyer flask with a magnetic stir bar.

  • Add ethanol (approx. 10 mL) and heat the mixture to a gentle boil with stirring.

  • Slowly add deionized water dropwise until the solid just dissolves. Note the approximate ratio of ethanol to water.

  • If the solution is colored, you may add a small amount of activated charcoal and boil for a few minutes.

  • Hot-filter the solution through a fluted filter paper into a clean, pre-warmed flask to remove the charcoal or any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature. If crystallization does not occur, scratch the inside of the flask or add a seed crystal.

  • Once crystallization appears complete, cool the flask in an ice bath for 30 minutes to maximize the yield.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water (same ratio as used for dissolution), and then with a small amount of cold diethyl ether.

  • Dry the purified crystals under vacuum.

Protocol 2: Purification via Acid-Base Extraction

This method is effective for removing neutral or basic impurities.

  • Dissolve 1.0 g of crude material in 20 mL of 1M aqueous sodium hydroxide.

  • If any solid remains, extract the aqueous solution with 20 mL of dichloromethane or ethyl acetate to remove neutral impurities. Discard the organic layer.

  • Cool the aqueous layer in an ice bath.

  • With vigorous stirring, slowly add 6M HCl dropwise until the pH of the solution is approximately 4-5 (check with pH paper). A precipitate should form.

  • Continue stirring in the ice bath for 30 minutes to allow for complete precipitation.

  • Collect the solid by vacuum filtration.

  • Wash the solid with cold deionized water (2 x 10 mL).

  • Dry the purified product under high vacuum.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of amino pyridine bromide compound.
  • Chemistry LibreTexts. (2022, April 7). Acid-Base Extraction. Retrieved from [Link]

  • Biotage. (2023, February 10). Purifying ionic compounds by flash column chromatography. Retrieved from [Link]

  • ResearchGate. (2020, February 20). How to desalt zwitterions? Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027.

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Technical Support Center: Characterizing 3-Amino-6-bromopicolinic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analytical characterization of 3-amino-6-bromopicolinic acid and its derivatives. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis. The complex nature of these halogenated aminopicolinic acid compounds often presents unique hurdles in chromatographic and spectroscopic methods. This guide offers practical, field-tested insights to help you navigate these challenges effectively.

Section 1: High-Performance Liquid Chromatography (HPLC) & Ultra-High-Performance Liquid Chromatography (UHPLC)

The separation of this compound and its derivatives by HPLC/UHPLC is fundamental to their analysis. However, issues such as poor peak shape, retention time shifts, and low sensitivity are common. This section addresses these critical problems.

FAQ 1: Why am I observing significant peak tailing for my this compound derivative?

Answer: Peak tailing for this class of compounds is frequently due to strong interactions between the basic amino group and acidic silanol groups on the surface of traditional silica-based C18 columns. The acidic nature of the picolinic acid moiety can also contribute to mixed-mode interactions.

Troubleshooting Steps:

  • Mobile Phase Modification:

    • Increase Ionic Strength: Add a low concentration of an acidic modifier, such as 0.1% formic acid or acetic acid, to the mobile phase. This protonates the silanol groups, minimizing their interaction with the protonated amino group of the analyte.

    • Competitive Amines: Introduce a small amount of a competing base, like triethylamine (TEA), into the mobile phase. TEA will preferentially interact with the active sites on the stationary phase, improving the peak shape of the target analyte.

  • Column Selection:

    • End-Capped Columns: Ensure you are using a high-quality, end-capped C18 column. End-capping neutralizes a majority of the residual silanol groups.

    • Alternative Stationary Phases: Consider using a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer alternative selectivities and reduced silanol interactions.

  • Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample to see if the peak shape improves.

Workflow for Diagnosing Peak Tailing

Caption: A logical workflow for troubleshooting peak tailing in HPLC analysis.

FAQ 2: My retention times are shifting between injections. What is the likely cause?

Answer: Retention time instability for these polar, ionizable compounds is often linked to insufficient column equilibration, mobile phase variability, or temperature fluctuations.

Troubleshooting Steps:

  • Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run. For gradient methods, allow for a sufficient re-equilibration period at the initial conditions between injections.

  • Mobile Phase Preparation:

    • Prepare fresh mobile phase daily. The pH of buffered mobile phases can change over time due to the absorption of atmospheric CO2.

    • Thoroughly degas the mobile phase to prevent bubble formation in the pump, which can cause flow rate inconsistencies.

  • Temperature Control: Use a column oven to maintain a constant temperature. Even minor fluctuations in ambient temperature can affect retention times.

  • System Leaks: Check for any leaks in the HPLC system, as this can lead to pressure and flow rate fluctuations.

Section 2: Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for the identification and quantification of this compound derivatives. However, the presence of bromine and the compound's inherent properties can lead to specific challenges.

FAQ 3: I'm having trouble interpreting the mass spectrum of my compound due to the bromine isotope pattern. How can I confirm the presence of bromine?

Answer: Bromine has two major isotopes, 79Br and 81Br, which are present in an approximate 1:1 ratio.[1][2] This results in a characteristic isotopic pattern for any bromine-containing ion, with two peaks of nearly equal intensity separated by 2 m/z units. The molecular ion peak (M+) will appear as a doublet (M+ and M+2).[1]

Troubleshooting and Confirmation:

  • Isotopic Pattern Recognition: Look for the characteristic doublet pattern for the molecular ion and any fragment ions that retain the bromine atom. The presence of this pattern is a strong indicator of a bromine-containing compound.

  • High-Resolution Mass Spectrometry (HRMS): HRMS can provide a highly accurate mass measurement, allowing you to confirm the elemental composition of your ion, including the presence of bromine.

Table 1: Expected Isotopic Patterns for Bromine-Containing Ions
Number of Bromine AtomsIsotopic PeaksApproximate Intensity Ratio
1M, M+21:1
2M, M+2, M+41:2:1
3M, M+2, M+4, M+61:3:3:1
FAQ 4: What are the expected fragmentation patterns for this compound in MS/MS analysis?

Answer: The fragmentation of this compound is influenced by the functional groups present. Common fragmentation pathways include:

  • Decarboxylation: Loss of the carboxylic acid group (–COOH) as CO2 (44 Da).

  • Loss of Bromine: Cleavage of the C-Br bond, resulting in the loss of a bromine radical (79/81 Da).

  • Ring Cleavage: Fragmentation of the pyridine ring, although this often requires higher collision energies.

The relative abundance of these fragment ions will depend on the ionization technique (e.g., ESI, EI) and the collision energy used.[3]

Diagram of Fragmentation Pathways

Fragmentation_Pathways parent [M+H]+ loss_co2 [M+H - CO2]+ parent->loss_co2 - CO2 loss_br [M+H - Br]+ parent->loss_br - Br ring_fragment Ring Fragments loss_co2->ring_fragment Further Fragmentation

Caption: Common fragmentation pathways for this compound in MS/MS.

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for the structural elucidation of novel this compound derivatives. However, solubility and signal interpretation can be challenging.

FAQ 5: I'm struggling to dissolve my this compound derivative for NMR analysis. What solvents should I try?

Answer: The amphoteric nature of these compounds (containing both an acidic carboxylic acid and a basic amino group) can make them difficult to dissolve in common NMR solvents.

Solvent Selection Strategy:

  • Polar Aprotic Solvents: Start with polar aprotic solvents like DMSO-d6 or DMF-d7. These are often effective at dissolving polar, functionalized molecules.

  • Acidic/Basic Solvents:

    • If solubility is still an issue, try acidic solvents like CD3OD with a drop of DCl, or basic solvents like D2O with a drop of NaOD. The formation of a salt can significantly improve solubility.

    • Be aware that using acidic or basic solvents can cause the exchange of labile protons (e.g., -NH2, -COOH), which may lead to the disappearance of their corresponding signals in the 1H NMR spectrum.

FAQ 6: The aromatic signals in my 1H NMR spectrum are complex. How can I simplify the interpretation?

Answer: The substitution pattern on the pyridine ring can lead to complex splitting patterns.

Strategies for Spectral Interpretation:

  • 2D NMR Techniques:

    • COSY (Correlation Spectroscopy): Use a COSY experiment to identify which protons are coupled to each other. This will help you trace the connectivity of the protons on the pyridine ring.

    • HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment will show you which protons are directly attached to which carbon atoms, aiding in the assignment of both 1H and 13C signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment reveals long-range correlations between protons and carbons (typically 2-3 bonds), which is invaluable for confirming the overall structure and the position of substituents.

  • Solvent Effects: Acquiring spectra in different solvents can sometimes change the chemical shifts of protons, which can help to resolve overlapping signals.

Section 4: Sample Stability and Handling

FAQ 7: Are there any stability concerns I should be aware of when working with this compound derivatives?

Answer: Yes, these compounds can be susceptible to degradation under certain conditions.

Key Stability Considerations:

  • Light Sensitivity: Some aromatic amines and halogenated compounds can be light-sensitive. It is good practice to store samples in amber vials or protected from light to prevent photodegradation.

  • Oxidative Stability: The amino group can be susceptible to oxidation. Store samples under an inert atmosphere (e.g., nitrogen or argon) if long-term stability is required.

  • pH Stability: The stability of the compound in solution can be pH-dependent. It is advisable to conduct stability studies at different pH values if you are developing a quantitative assay.

Storage Recommendations:

  • Solid Form: Store in a cool, dry, and dark place.

  • In Solution: If possible, prepare solutions fresh. If storage is necessary, store at low temperatures (-20°C or -80°C) and protect from light.

References

  • Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed. (2014).
  • Synthesis of Some Aminopicolinic Acids - IRL @ UMSL. (2012).
  • TROUBLESHOOTING GUIDE.
  • Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs. Related Aromatic Ketones - Benchchem.
  • 3-Aminopicolinic acid | C6H6N2O2 | CID 73836 - PubChem.
  • Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. (2025).
  • CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018) - CHEMISTRY 1000.
  • This compound 95% | CAS: 1052708-46-9 | AChemBlock.
  • This compound | C6H5BrN2O2 | CID 45480452 - PubChem.
  • This compound.
  • CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes.
  • 3-Picoline(108-99-6) 1H NMR spectrum - ChemicalBook.
  • This compound | 1052708-46-9 - Sigma-Aldrich.
  • Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples. (2025).
  • Peak Perfection: A Guide to GC Troubleshooting - Agilent. (2025).

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Validation & Comparative

A Comparative Analysis of 3-Amino-6-bromopicolinic Acid and Its Analogs in Modern Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth comparative analysis of 3-Amino-6-bromopicolinic acid and its structurally related analogs. Designed for researchers, scientists, and professionals in drug and agrochemical development, this document provides a technical examination of the synthesis, biological activity, and performance of these compounds, supported by experimental data and protocols. As a Senior Application Scientist, my goal is to blend technical precision with practical, field-tested insights to inform your research and development endeavors.

The picolinic acid scaffold is a cornerstone in the development of synthetic auxin herbicides. These compounds mimic the effects of the natural plant hormone indole-3-acetic acid (IAA), but at much higher concentrations, leading to unregulated and disorganized plant growth and ultimately, death in susceptible species. The strategic substitution on the pyridine ring of picolinic acid is a key determinant of their herbicidal efficacy, selectivity, and environmental fate. This compound serves as a valuable building block in the synthesis of more complex and potent herbicidal molecules.

Structural and Mechanistic Overview

At the heart of the biological activity of these compounds is their ability to bind to and activate specific auxin receptors in plants, primarily the F-box proteins such as TIR1 (Transport Inhibitor Response 1) and AFB (Auxin Signaling F-Box). This binding event leads to the degradation of Aux/IAA transcriptional repressor proteins, thereby activating auxin-responsive genes and causing the physiological effects associated with auxin overload.

The specific substitutions on the picolinic acid ring dictate the binding affinity and selectivity of the molecule for the auxin receptors in different plant species. For instance, the presence of an amino group at the 3- or 4-position and a halogen at the 6-position are common features in many potent synthetic auxin herbicides.

Comparative Analysis of Key Analogs

To understand the structure-activity relationships, we will compare this compound with several commercially significant analogs: Picloram, Clopyralid, and Aminopyralid.

CompoundStructureMolecular WeightKey Features
This compound 3-amino-6-bromo-2-pyridinecarboxylic acid217.03 g/mol A foundational scaffold with an amino group for potential derivatization and a bromine atom influencing its electronic properties.
Picloram 4-amino-3,5,6-trichloropicolinic acid241.46 g/mol Highly effective against broadleaf weeds, but also exhibits soil persistence. The trichloro-substitution pattern is key to its high potency.
Clopyralid 3,6-dichloropicolinic acid192.01 g/mol Known for its high efficacy on weeds from the Asteraceae, Fabaceae, and Polygonaceae families. Lacks the 4-amino group found in other potent auxins.
Aminopyralid 4-amino-3,6-dichloropicolinic acid207.04 g/mol Offers excellent control of many broadleaf weeds, particularly invasive species, with a more favorable environmental profile than Picloram.

Synthesis and Derivatization Potential

The synthesis of these analogs often involves multi-step processes starting from pyridine precursors. The strategic introduction of amino and halogen substituents is crucial for the final product's activity. This compound, with its reactive amino and bromo groups, is an excellent starting material for generating a diverse library of analogs through reactions such as nucleophilic substitution, Suzuki coupling, or Buchwald-Hartwig amination.

Below is a generalized workflow for the synthesis and evaluation of novel picolinic acid derivatives, starting from a scaffold like this compound.

G cluster_0 Synthesis & Characterization cluster_1 Biological Screening cluster_2 Advanced Characterization Scaffold This compound Scaffold Derivatization Chemical Derivatization (e.g., Suzuki Coupling) Scaffold->Derivatization Purification Purification & Structural Analysis (NMR, MS) Derivatization->Purification Primary_Screen Primary Bioassay (e.g., Seedling Growth Assay) Purification->Primary_Screen Dose_Response Dose-Response & EC50 Determination Primary_Screen->Dose_Response Selectivity Selectivity Testing (Crop vs. Weed) Dose_Response->Selectivity Mechanism Mechanism of Action Studies (e.g., Receptor Binding) Selectivity->Mechanism Metabolism Metabolism & Environmental Fate Mechanism->Metabolism Lead Lead Compound Identification Metabolism->Lead

Figure 1: High-level workflow for the development of novel picolinic acid-based herbicides.

Experimental Protocols

Protocol 1: Seedling Growth Bioassay for Herbicidal Activity

This protocol is a foundational method for assessing the herbicidal efficacy of picolinic acid analogs.

1. Preparation of Test Solutions:

  • Dissolve the test compounds (this compound and its analogs) in a suitable solvent (e.g., DMSO) to create stock solutions.
  • Prepare a series of dilutions in a buffered aqueous solution containing a surfactant to achieve the desired final concentrations.

2. Plant Material and Growth Conditions:

  • Use seeds of a susceptible indicator species (e.g., Arabidopsis thaliana or a common weed species).
  • Sterilize seeds and place them on agar plates or in petri dishes with filter paper moistened with the test solutions.
  • Incubate the plates/dishes in a controlled growth chamber with a defined light/dark cycle and temperature.

3. Data Collection and Analysis:

  • After a set period (e.g., 7-14 days), measure relevant growth parameters such as root length, shoot length, and overall biomass.
  • Calculate the half-maximal effective concentration (EC50) for each compound by fitting the dose-response data to a suitable model.

Comparative Performance Data

The following table summarizes hypothetical, yet representative, performance data for the discussed picolinic acid derivatives based on their known activities.

CompoundTarget Weed SpectrumRelative Potency (EC50)Soil Half-life (t1/2)
Picloram Broadleaf weeds, woody plants++++Long
Clopyralid Asteraceae, Fabaceae, Polygonaceae+++Moderate
Aminopyralid Broadleaf weeds, especially invasives++++Moderate
This compound (as a scaffold) N/A (requires derivatization)N/AN/A

Conclusion

This compound represents a versatile scaffold for the synthesis of novel, biologically active molecules. By understanding the structure-activity relationships of existing analogs like Picloram, Clopyralid, and Aminopyralid, researchers can strategically design new compounds with improved efficacy, selectivity, and environmental profiles. The experimental protocols outlined in this guide provide a starting point for the evaluation of these next-generation picolinic acid derivatives. The continuous exploration of this chemical space is vital for the development of new tools for sustainable agriculture and land management.

References

  • Picloram. National Center for Biotechnology Information. PubChem Compound Database. [Link]

  • Clopyralid. National Center for Biotechnology Information. PubChem Compound Database. [Link]

  • Aminopyralid. National Center for Biotechnology Information. PubChem Compound Database. [Link]

  • This compound. National Center for Biotechnology Information. PubChem Compound Database. [Link]

A Comparative Guide to the Structural Validation of 3-Amino-6-bromopicolinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals on the robust structural validation of 3-Amino-6-bromopicolinic acid derivatives. We will move beyond simple procedural lists to explore the underlying rationale for a multi-technique, orthogonal approach, ensuring the highest degree of confidence in your molecular architecture. The methodologies described herein are designed to create a self-validating system, where data from disparate techniques converge to provide an unambiguous structural assignment.

The Imperative of Unambiguous Validation

This compound serves as a crucial scaffold in modern medicinal chemistry. Its derivatives are explored for a wide range of therapeutic applications due to the versatile substitution patterns possible on the picolinic acid core. However, this synthetic versatility introduces a significant challenge: the potential for generating closely related positional isomers. For instance, reactions intended to modify the C4 or C5 positions can sometimes lead to mixtures or unexpected rearrangements. Relying on a single analytical technique can be misleading and jeopardizes the integrity of downstream biological and pharmacological studies. Therefore, a rigorous, multi-faceted validation strategy is not just best practice; it is a scientific necessity.

The Orthogonal Validation Workflow

An effective validation strategy does not treat analytical techniques as a checklist but as an interconnected, logical workflow. Each step provides a piece of the puzzle, and the final picture is only clear when all pieces fit together perfectly. This workflow ensures that the weaknesses of one technique are compensated for by the strengths of another.

G cluster_0 Initial Assessment cluster_1 Core Structure Elucidation cluster_2 Definitive 3D Structure MS Mass Spectrometry (MS) Confirms MW & Formula NMR_1D 1D NMR ('H, 'C) Proton/Carbon Environment MS->NMR_1D FTIR FTIR Spectroscopy Confirms Functional Groups FTIR->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) Connectivity & Spatial Proximity NMR_1D->NMR_2D Assign framework XRAY Single Crystal X-Ray Absolute 3D Structure NMR_2D->XRAY Requires Absolute Proof or Crystal Available Validation Validated Structure NMR_2D->Validation High Confidence XRAY->Validation Gold Standard Proof Synthesis Synthesized Derivative Synthesis->MS Is MW correct? Synthesis->FTIR Are key groups present?

Caption: Orthogonal workflow for structural validation.

Comparative Analysis of Key Validation Techniques

The choice of analytical techniques should be deliberate, leveraging the unique strengths of each to build a comprehensive data package. Below, we compare the primary methods used in the structural elucidation of this compound derivatives.

Technique Information Provided Strengths Limitations Role in Workflow
High-Resolution Mass Spectrometry (HRMS) Exact mass-to-charge ratio (m/z), elemental formula.Highly accurate for molecular formula determination; requires minimal sample.Provides no information on connectivity or isomerism; fragmentation can be complex.Step 1: Essential initial check to confirm the expected molecular formula.
FTIR Spectroscopy Presence of key functional groups (e.g., -NH₂, -COOH, C=O, C-Br).Fast, non-destructive, and excellent for identifying expected chemical bonds.Provides limited information on the overall molecular skeleton; cannot distinguish isomers.Step 1: Quick verification of successful reaction (e.g., appearance/disappearance of bands).
1D NMR Spectroscopy ('H, '³C) Chemical environment of each proton and carbon atom.Provides critical information on the number and type of protons/carbons, and their electronic environment.Can be difficult to assign without 2D data, especially in complex regions of the spectrum.Step 2: Foundation of the structural analysis, defining the core components.
2D NMR Spectroscopy (COSY, HSQC, HMBC) Connectivity between atoms ('H-'H, 'H-'³C).Unambiguously establishes bond connectivity and long-range correlations, crucial for distinguishing isomers.Requires more sample and longer acquisition times; data interpretation is more complex.Step 2: The primary tool for piecing together the molecular framework.
Single Crystal X-Ray Crystallography Absolute 3D atomic arrangement in the solid state.The "gold standard" for structure proof, providing definitive bond lengths, angles, and stereochemistry.Requires a suitable single crystal, which can be difficult or impossible to grow.Step 3: Ultimate confirmation when ambiguity persists or absolute stereochemistry is required.

Detailed Experimental Protocols

The quality of the data is entirely dependent on the rigor of the experimental execution. The following protocols represent best practices for acquiring high-quality data for this class of compounds.

Protocol 1: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve ~0.1 mg of the purified derivative in 1 mL of a suitable solvent (e.g., Methanol, Acetonitrile). The solvent should be high-purity (LC-MS grade).

  • Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap.

  • Acquisition Parameters (Positive Ion Mode Example):

    • Ionization Mode: ESI+

    • Mass Range: 100 - 1000 m/z

    • Capillary Voltage: 3.5 - 4.5 kV

    • Source Temperature: 120 - 150 °C

    • Data Analysis: Compare the measured monoisotopic mass of the [M+H]+ ion with the theoretically calculated mass. The mass error should ideally be less than 5 ppm to confidently assign the elemental composition.

Protocol 2: 2D NMR (HMBC) for Isomer Differentiation

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most powerful NMR technique for distinguishing positional isomers of substituted aromatic rings. It detects correlations between protons and carbons that are separated by 2 or 3 bonds.

  • Sample Preparation: Dissolve 5-10 mg of the highly pure, dry sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for picolinic acids as it can solubilize the compound and allows for the observation of exchangeable protons (NH₂ and COOH).

  • Instrumentation: A 400 MHz (or higher) spectrometer equipped with a probe capable of inverse detection.

  • Acquisition Parameters:

    • Experiment: hmbcgplpndqf (or equivalent pulse program).

    • Spectral Widths: Calibrate for the full proton and carbon chemical shift ranges.

    • HMBC Correlation Delay (¹JCH): Set to optimize for a long-range coupling constant of ~8-10 Hz. This is a critical parameter for detecting multi-bond correlations.

  • Data Analysis & Causality:

    • The Logic: Protons on the picolinic ring will show correlations to carbons that are 2 and 3 bonds away, but not to the carbon they are directly attached to (which is seen in an HSQC experiment).

    • Example: For a substituent at the C4 position, the proton at C5 (H5) should show a ³J correlation to the carbon of the substituent at C4, as well as to C3 and C6. The proton at C3 (H3) would show a correlation to C5 and C4. By systematically mapping these long-range correlations, you can definitively piece together the substitution pattern, a task that is often impossible with 1D NMR alone.

Caption: Logic flow for HMBC data interpretation.

Synthesizing the Data: A Self-Validating Conclusion

The ultimate confidence in a structure comes not from a single "perfect" experiment but from the corroboration of all data points.

  • Does the molecular formula from HRMS match the structure proposed by NMR?

  • Are the functional groups identified by FTIR consistent with the NMR structure?

  • Do the 'H-'H couplings seen in the COSY spectrum align with the connectivity determined by HMBC?

  • If an X-ray structure is obtained, does it perfectly match the NMR solution-state assignment?

When the answer to all these questions is yes, the structure is considered validated with the highest degree of scientific rigor. This orthogonal, self-validating approach minimizes the risk of incorrect structural assignment and ensures the integrity of your research from the molecule up.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. - URL: [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. - URL: [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. - URL: [Link]

  • IUPAC. Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). - URL: [Link]

A Senior Application Scientist's Guide to the Biological Activity of Compounds Derived from 3-Amino-6-bromopicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the pyridine ring is a cornerstone, forming the backbone of numerous therapeutic agents. The strategic functionalization of this core structure can profoundly influence its biological activity. 3-Amino-6-bromopicolinic acid emerges as a particularly compelling scaffold for drug discovery. The presence of three key functional groups—a carboxylic acid, an amino group, and a bromine atom—at positions that are critical for interaction with biological targets, offers a rich platform for chemical modification and the exploration of diverse biological activities. The electron-withdrawing nature of the bromine atom and the hydrogen-bonding capabilities of the amino and carboxylic acid groups can be leveraged to fine-tune the pharmacokinetic and pharmacodynamic properties of derivative compounds.

This guide provides a comparative analysis of the potential biological activities of compounds derived from this compound, with a primary focus on their anticancer and antimicrobial properties. While direct literature on derivatives of this specific trifunctionalized scaffold is emerging, we can infer and project its potential by examining the well-documented activities of structurally related picolinamide and bromo-substituted heterocyclic compounds. This guide is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical experimental protocols to facilitate further investigation into this promising class of molecules.

I. Anticancer Activity: Targeting Key Regulators of Cell Proliferation

The picolinamide scaffold is a well-established pharmacophore in the design of anticancer agents, particularly kinase inhibitors. Kinases are crucial enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of cancer. Derivatives of picolinic acid have shown promise as inhibitors of key kinases involved in tumor growth and angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Aurora kinases.

A. Comparative Analysis of Picolinamide-Based Kinase Inhibitors

To illustrate the potential of the picolinamide core, the following table summarizes the in vitro anticancer activity of several reported picolinamide derivatives against various human cancer cell lines. While these compounds are not direct derivatives of this compound, they provide a strong rationale for investigating this scaffold for similar activities.

Compound IDTarget KinaseCancer Cell LineIC50 (µM)Reference
8j VEGFR-2A549 (Lung)12.5[1]
HepG2 (Liver)20.6[1]
8l VEGFR-2A549 (Lung)13.2[1]
HepG2 (Liver)18.2[1]
7h VEGFR-2A549 (Lung)0.087[2]
9a VEGFR-2A549 (Lung)0.027[2]
9l VEGFR-2A549 (Lung)0.094[2]
Sorafenib (Control) VEGFR-2A549 (Lung)19.3[1]
HepG2 (Liver)29.0[1]
Axitinib (Control) VEGFR-2A549 (Lung)22.4[1]
HepG2 (Liver)38.7[1]
B. Key Signaling Pathways

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1][3] Inhibition of VEGFR-2 can starve tumors of their blood supply, leading to a reduction in growth and proliferation.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P_VEGFR2 P-VEGFR-2 (Dimerization & Autophosphorylation) VEGFR2->P_VEGFR2 PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K RAF Raf P_VEGFR2->RAF Proliferation Cell Proliferation, Survival, Migration PLCg->Proliferation AKT Akt PI3K->AKT AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Picolinamide_Derivative Picolinamide-based Inhibitor Picolinamide_Derivative->P_VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and point of inhibition.

Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis, including chromosome segregation and cytokinesis.[4][5] Their overexpression is common in many cancers, making them attractive therapeutic targets.[4]

Aurora_Kinase_Pathway cluster_mitosis Mitosis G2_Phase G2 Phase M_Phase M Phase G2_Phase->M_Phase Cytokinesis Cytokinesis M_Phase->Cytokinesis Aurora_Kinases Aurora Kinases (A, B, C) Aurora_Kinases->G2_Phase Aurora_Kinases->M_Phase Aurora_Kinases->Cytokinesis Histone_H3 Histone H3 Aurora_Kinases->Histone_H3 Phosphorylates Spindle_Assembly Spindle Assembly Checkpoint Aurora_Kinases->Spindle_Assembly P_Histone_H3 Phospho-Histone H3 Histone_H3->P_Histone_H3 Chromosome_Segregation Proper Chromosome Segregation P_Histone_H3->Chromosome_Segregation Spindle_Assembly->Chromosome_Segregation Picolinamide_Derivative Picolinamide-based Inhibitor Picolinamide_Derivative->Aurora_Kinases Inhibits

Caption: Role of Aurora kinases in mitosis and inhibition point.

C. Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[6][7]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (derived from this compound) in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7]

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until a purple precipitate is visible.[6]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[6][7]

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

This protocol describes a general luminescence-based assay to measure the inhibition of a specific kinase.

Principle: The assay measures the amount of ATP remaining after a kinase reaction. A lower ATP level corresponds to higher kinase activity.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare the kinase, substrate, and ATP in a suitable kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Compound Dilution: Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • Kinase Reaction: In a 96-well plate, add the test compound, the kinase enzyme, and the substrate.

  • Initiation: Start the kinase reaction by adding ATP. Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • ATP Detection: Add a commercial ATP detection reagent (e.g., Kinase-Glo®) that contains luciferase and luciferin. The luminescent signal is proportional to the amount of ATP present.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.

II. Antimicrobial Activity: A New Frontier for Picolinic Acid Derivatives

While the anticancer properties of picolinamide derivatives are more extensively studied, the structural features of this compound suggest potential for antimicrobial activity. The presence of a bromine atom can enhance lipophilicity, facilitating membrane transport, and both the amino and pyridine nitrogen atoms can act as hydrogen bond donors and acceptors, crucial for interacting with microbial enzymes or cellular components. Indeed, various bromo-substituted heterocyclic compounds have demonstrated significant antibacterial and antifungal properties.[8][9][10]

A. Comparative Analysis of Related Antimicrobial Compounds

The following table presents the antimicrobial activity of quinazolinone derivatives, which share some structural similarities with picolinamide derivatives, highlighting the potential of the bromo- and amino-substitutions.

Compound IDMicroorganismZone of Inhibition (mm)Reference
Compound 2 (6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one) Staphylococcus aureusHigh[10][11]
Bacillus speciesHigh[10][11]
Escherichia coliHigh[10][11]
Klebsiella pneumoniaHigh[10][11]
Ciprofloxacin (Control) Staphylococcus aureusStandard[10][11]
B. Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Protocol:

  • Microorganism Preparation: Prepare an inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth and adjust the turbidity to a 0.5 McFarland standard.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

C. General Workflow for Antimicrobial Screening

Antimicrobial_Screening_Workflow Start Synthesized 3-Amino-6-bromopicolinic Acid Derivatives Primary_Screening Primary Screening (e.g., Agar Disc Diffusion) Start->Primary_Screening MIC_Determination MIC Determination (Broth Microdilution) Primary_Screening->MIC_Determination Active Compounds MBC_Determination MBC Determination MIC_Determination->MBC_Determination Mechanism_of_Action Mechanism of Action Studies (e.g., Membrane Permeability, DNA Gyrase Inhibition) MIC_Determination->Mechanism_of_Action Lead_Compound Lead Compound Identification MBC_Determination->Lead_Compound Mechanism_of_Action->Lead_Compound

Caption: Workflow for antimicrobial screening and lead identification.

III. Synthesis and Derivatization

The commercial availability of starting materials like 3-Amino-6-bromopicolinamide suggests that the synthesis of a diverse library of derivatives is highly feasible. The carboxylic acid and amino groups provide convenient handles for derivatization through standard amide coupling and other functional group transformations.

A plausible synthetic route for generating a library of amide derivatives from this compound is outlined below.

Synthesis_Scheme Start This compound COOH NH2 Br Activation Carboxylic Acid Activation (e.g., SOCl2, HATU) Start->Activation Product 3-Amino-6-bromopicolinamide Derivative CONHR NH2 Br Activation->Product Amine R-NH2 (Various Amines) Amine->Product Library Library of Diverse Amide Derivatives Product->Library

Caption: General scheme for the synthesis of amide derivatives.

IV. Conclusion and Future Directions

Compounds derived from the this compound scaffold represent a promising, yet underexplored, area for drug discovery. Based on the robust biological activities of related picolinamides and bromo-substituted heterocycles, it is reasonable to hypothesize that derivatives of this scaffold will exhibit potent anticancer and antimicrobial properties. The multifunctional nature of the starting material allows for the creation of diverse chemical libraries, enabling a thorough investigation of structure-activity relationships.

Future research should focus on the systematic synthesis of a library of this compound derivatives and their comprehensive biological evaluation. High-throughput screening against a panel of cancer cell lines and microbial strains will be crucial for identifying lead compounds. Subsequent mechanistic studies, including kinase profiling and investigation of antimicrobial modes of action, will be essential for optimizing these leads and developing novel therapeutic agents. The insights and protocols provided in this guide offer a solid foundation for initiating such research endeavors.

V. References

  • Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. MedChemComm (RSC Publishing).

  • Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. PMC - PubMed Central.

  • Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors. PubMed.

  • Application Notes and Protocols for Kinase Activity Assays. Benchchem.

  • MTT Assay Protocol for Cell Viability and Proliferation.

  • Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis,in vitrobiological evaluation and molecular docking. Sci-Hub.

  • MTT assay protocol. Abcam.

  • MTT Cell Proliferation Assay. ATCC.

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics.

  • In vitro kinase assay. Protocols.io.

  • Kinase assays. BMG LABTECH.

  • InhibiScreen Kinase Inhibitor Assay Technical Video. YouTube.

  • Kinase Assay Kit. Sigma-Aldrich.

  • Advances in Targeting BCR-ABL T315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. MDPI.

  • Identification of a lead small-molecule inhibitor of the Aurora kinases using a structure-assisted, fragment-based approach. PubMed.

  • Small molecule aurora kinases inhibitors. PubMed.

  • Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. PubMed.

  • Structural studies of B-type Aurora kinase inhibitors using computational methods. PMC.

  • PHA-680632, a novel Aurora kinase inhibitor with potent antitumoral activity. PubMed.

  • 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers.

  • Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis. PMC - NIH.

  • 3-Amino-6-bromopicolinamide. Sigma-Aldrich.

  • Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h).

  • Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors. NIH.

  • Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. MDPI.

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. PMC - NIH.

  • Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. MDPI.

  • Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. PMC - NIH.

  • This compound. PubChem.

  • Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h).

  • Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. MDPI.

  • Design, Synthesis and Antiproliferative Activity of Novel 2-Substituted-4-amino-6-halogenquinolines. MDPI.

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A Comparative Guide to the Structure-Activity Relationship of 3-Amino-6-bromopicolinic Acid Derivatives as Synthetic Auxin Herbicides

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 3-amino-6-bromopicolinic acid derivatives, a class of compounds with significant potential in the development of novel herbicides. By leveraging the principles of synthetic auxin mimicry, these molecules can selectively control weed growth, offering valuable tools for agriculture. This document will dissect the key structural features influencing their biological activity, compare them with relevant alternatives, and provide the experimental framework for their evaluation.

Introduction: The Significance of 3-Aminopicolinic Acids in Herbicide Development

The 3-aminopicolinic acid scaffold is a cornerstone in the development of synthetic auxin herbicides. These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), leading to unregulated growth and ultimately, the death of susceptible plants.[1] Their mode of action involves binding to specific auxin receptors, primarily the F-box proteins of the TIR1/AFB family, which are components of the SCF E3 ubiquitin ligase complex.[2][3] This binding event triggers the degradation of Aux/IAA transcriptional repressors, leading to the overexpression of auxin-responsive genes and subsequent phytotoxicity.[3][4]

The 6-position of the picolinic acid ring has been a focal point for medicinal chemists to modulate the herbicidal activity and spectrum of these compounds. While extensive research has been conducted on aryl and pyrazolyl substitutions at this position, the role of halogenation, particularly with bromine, is a critical aspect of SAR studies.[5][6] This guide will specifically explore the impact of a bromo-substituent at the 6-position in comparison to other chemical modifications.

The Auxin Signaling Pathway: Mechanism of Action

To understand the SAR of these compounds, it is essential to first grasp their mechanism of action at a molecular level. Synthetic auxins like the this compound derivatives exert their effects by hijacking the plant's natural auxin signaling pathway.

Auxin_Signaling_Pathway cluster_nucleus Cell Nucleus Auxin Synthetic Auxin (e.g., this compound) SCFTIR1_AFB SCF-TIR1/AFB (Auxin Receptor Complex) Auxin->SCFTIR1_AFB Binds to Aux_IAA Aux/IAA Repressor SCFTIR1_AFB->Aux_IAA Recruits & Ubiquitinates ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription mRNA mRNA Auxin_Genes->mRNA Proteins Proteins mRNA->Proteins Cellular_Response Uncontrolled Growth & Phytotoxicity Proteins->Cellular_Response Root_Growth_Assay Seed_Sterilization Seed Sterilization (e.g., bleach, ethanol) Plating Plating on Agar Medium (with test compounds) Seed_Sterilization->Plating Vernalization Vernalization (e.g., 4°C for 2-3 days) Plating->Vernalization Incubation Incubation (Controlled light & temperature) Vernalization->Incubation Measurement Root Length Measurement (Image analysis) Incubation->Measurement Data_Analysis Data Analysis (IC50 determination) Measurement->Data_Analysis

Caption: Workflow for the Arabidopsis thaliana root growth inhibition assay.

Step-by-Step Protocol:

  • Seed Sterilization: Arabidopsis thaliana seeds are surface-sterilized to prevent microbial contamination. This is typically achieved by washing with ethanol followed by a bleach solution and then rinsing with sterile water. [7]2. Plating: Sterilized seeds are plated on a sterile agar medium (e.g., Murashige and Skoog medium) in Petri dishes. The medium is supplemented with a range of concentrations of the test compound (e.g., this compound derivatives) and appropriate controls (e.g., a known herbicide like picloram and a solvent control). [6]3. Vernalization: The plates are kept at a low temperature (e.g., 4°C) for 2-3 days in the dark to synchronize germination. [8]4. Incubation: The plates are then transferred to a growth chamber with controlled light and temperature conditions (e.g., 22°C, 16-hour light/8-hour dark cycle) and placed vertically to allow for root growth along the surface of the agar. [8]5. Measurement and Analysis: After a set period (e.g., 7-10 days), the plates are photographed, and the primary root length of the seedlings is measured using image analysis software. The percentage of root growth inhibition is calculated relative to the solvent control. The data is then used to determine the half-maximal inhibitory concentration (IC50), which is a quantitative measure of the compound's potency. [9]

Post-Emergence Herbicidal Activity Assay

This assay evaluates the efficacy of the compounds on whole plants, mimicking real-world application.

Step-by-Step Protocol:

  • Plant Growth: Various weed species (e.g., Amaranthus retroflexus, Chenopodium album) and crop species are grown in pots in a greenhouse to a specific growth stage (e.g., 2-4 true leaves). [6]2. Compound Application: The test compounds are formulated as a spray solution and applied to the plants at different dosages (e.g., grams per hectare). [5]3. Evaluation: The plants are returned to the greenhouse and observed over a period of time (e.g., 14-21 days). Herbicidal injury is visually assessed and scored on a scale (e.g., 0% = no effect, 100% = plant death). [10]

Conclusion and Future Perspectives

The structure-activity relationship of 3-aminopicolinic acid derivatives is a rich field of study with significant implications for the development of new herbicides. The 6-position of the picolinic acid ring is a key modulator of activity, with halogenation, particularly with bromine, offering a viable strategy for creating effective auxin mimics. The introduction of aryl and heterocyclic groups at this position has led to the discovery of highly potent herbicides, providing valuable benchmarks for comparison.

Future research should focus on obtaining direct comparative data for a series of 6-halo-3-aminopicolinic acids to precisely elucidate the role of each halogen in receptor binding and overall herbicidal activity. Furthermore, exploring novel substitutions at other positions of the picolinic acid ring, in combination with optimized 6-substituents, may lead to the discovery of next-generation herbicides with improved efficacy, selectivity, and environmental profiles.

References

  • Todd, O., Figueiredo, M., Morran, S., Soni, N., Preston, C., Kubes, M., Napier, R., & Gaines, T. (2020). Synthetic auxin herbicides: finding the lock and key to weed resistance. Plant Science, 299, 110631. [Link]

  • Mithila, J., & Hall, J. C. (2013). Auxinic herbicides, mechanisms of action, and weed resistance. Planta Daninha, 31(1), 201-210. [Link]

  • Todd, O., et al. (2020). Synthetic auxin herbicides: finding the lock and key to weed resistance. CORE. [Link]

  • Grossmann, K. (2010). Auxin Herbicide Action: Lifting the Veil Step by Step. Journal of Plant Growth Regulation, 29(3), 257-261. [Link]

  • Sterling, T., Namuth, D., Steele, J., & Kasinadhuni, S. (n.d.). Overall Mechanism(s) of Auxin Effects. Plant and Soil Sciences eLibrary. [Link]

  • Feng, T., Liu, Q., Xu, Z. Y., Li, H. T., & Liu, S. Z. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431. [Link]

  • Purdue University. (n.d.). arabidopsis root transformation assays seed sterilization. Biological Sciences - Purdue. [Link]

  • Winkel, L. V., et al. (2021). A Seedling Growth Inhibition Assay to Measure Phytocytokine Activity. Methods in Molecular Biology, 2301, 13-21. [Link]

  • Singh, P. (2023). Molecular descriptors in quantitative relationship with herbicidal activity of novel derivatives of 6-(5-aryl- substituted-1-pyrazolyl)-2- picolinic acid. Drug Discovery. [Link]

  • Ristova, D., & Barbez, E. (Eds.). (2020). Root Development: Methods and Protocols. Methods in Molecular Biology. [Link]

  • Li, H., et al. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. Molecules, 29(2), 333. [Link]

  • Feng, T., et al. (2023). Structures of various picolinic acid auxin herbicides and... ResearchGate. [Link]

  • Armstrong, C., et al. (2008). New auxin analogs with growth-promoting effects in intact plants reveal a chemical strategy to improve hormone delivery. PNAS, 105(39), 15152-15157. [Link]

  • Feng, T., et al. (2023). Structures of picolinic acid and 6-aryl-2-picolinate synthetic auxin... ResearchGate. [Link]

  • Yang, Z., et al. (2021). Design, synthesis and mode of action of novel 3-chloro-6-pyrazolyl picolinate derivatives as herbicide candidates. Pest Management Science, 77(5), 2252-2263. [Link]

  • Sheen, J. (2021). Optimizing Protocols for Arabidopsis Shoot and Root Protoplast Cultivation. Plants, 10(2), 338. [Link]

  • Li, H., et al. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 28(4), 1845. [Link]

  • Li, H., et al. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. PMC. [Link]

  • Li, H., et al. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. ResearchGate. [Link]

  • ABRC. (n.d.). Handling Arabidopsis Plants: Growth, Preservation of Seeds, Transformation, and Genetic Crosses. ABRC. [Link]

  • Feng, T., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. ResearchGate. [Link]

  • Muller, J. F., et al. (1993). Comparison of the Growth Promoting Activities and Toxicities of Various Auxin Analogs on Cells Derived from Wild Type and a Nonrooting Mutant of Tobacco. Plant Physiology, 103(2), 379-388. [Link]

  • Li, Y., et al. (2023). Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Quinazolinone—Phenoxypropionate Hybrids Containing a Diester Moiety. Molecules, 28(4), 1801. [Link]

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Benchmarking New Synthetic Routes for 3-Amino-6-bromopicolinic Acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical building blocks is a cornerstone of innovation. 3-Amino-6-bromopicolinic acid, a vital scaffold in the development of novel pharmaceuticals, presents a compelling case for the critical evaluation of its synthetic pathways. This guide provides an in-depth, objective comparison of potential synthetic routes to this important molecule, offering experimental insights and data to inform strategic decisions in the laboratory.

The inherent functionality of this compound, featuring a carboxylic acid, an amino group, and a bromine atom on a pyridine ring, makes it a versatile precursor for a wide array of complex molecules. However, the specific arrangement of these functional groups poses a challenge for straightforward synthesis. This guide will explore and benchmark plausible synthetic strategies, focusing on reaction efficiency, accessibility of starting materials, and overall practicality.

Comparative Overview of Proposed Synthetic Routes

This guide will focus on two principal, logically derived approaches:

  • Route 1: Nitration and Reduction of 6-Bromopicolinic Acid. This classic approach leverages the well-established chemistry of electrophilic aromatic substitution (nitration) followed by reduction of the nitro group to an amine.

  • Route 2: Functionalization of a Dihalogenated Pyridine. This strategy begins with a readily available dihalogenated pyridine and involves sequential steps to introduce the carboxylic acid and amino functionalities.

The following sections will delve into the theoretical and practical considerations of each route, supported by experimental data from analogous transformations.

FeatureRoute 1: Nitration & ReductionRoute 2: Functionalization of Dihalogenated Pyridine
Starting Material 6-Bromopicolinic Acid2,6-Dibromopyridine
Key Transformations Electrophilic Nitration, Nitro Group ReductionOrtho-lithiation/Carboxylation, Nucleophilic Aromatic Substitution (Amination)
Plausible Yield Moderate to Good (estimated)Variable, potentially lower due to multiple steps
Key Advantages Potentially shorter route, well-understood reactions.Readily available and cost-effective starting material.
Potential Challenges Regioselectivity of nitration, harsh reaction conditions.Multiple protection/deprotection steps may be needed, lithiation can have side reactions.

Route 1: Synthesis via Nitration and Reduction of 6-Bromopicolinic Acid

This proposed route is predicated on the direct functionalization of a pre-existing picolinic acid framework. The key steps involve the introduction of a nitro group at the 3-position, followed by its reduction to the desired amine.

Conceptual Workflow

Caption: Proposed workflow for the synthesis of this compound via nitration and reduction.

Experimental Rationale and Supporting Data

The cornerstone of this route is the selective nitration of 6-bromopicolinic acid at the C-3 position. The directing effects of the substituents on the pyridine ring are crucial. The carboxylic acid group at C-2 is a deactivating meta-director, while the bromine atom at C-6 is a deactivating ortho-, para-director. This combination should favor nitration at the C-3 and C-5 positions. While specific data for the nitration of 6-bromopicolinic acid is scarce, studies on the nitration of analogous pyridine derivatives provide valuable insights. For instance, the nitration of picolinic acid N-oxide has been shown to yield 4-nitropicolinic acid N-oxide, demonstrating the feasibility of nitrating the pyridine ring of a picolinic acid derivative.[1][2][3] The subsequent reduction of the nitro group is a well-established and generally high-yielding transformation. The synthesis of 3-aminopyridine-2-carboxylic acid from 3-nitropyridine-2-carboxylic acid via catalytic hydrogenation with Pd/C proceeds with a 67% yield.[4]

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 6-Bromo-3-nitropicolinic Acid

  • To a stirred solution of concentrated sulfuric acid (50 mL) cooled to 0°C, cautiously add 6-bromopicolinic acid (10.0 g, 49.5 mmol).

  • Slowly add a mixture of fuming nitric acid (15 mL) and concentrated sulfuric acid (15 mL) dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat at 60°C for 4 hours.

  • Cool the reaction mixture and pour it carefully onto crushed ice (200 g).

  • Collect the resulting precipitate by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to yield 6-bromo-3-nitropicolinic acid.

Step 2: Synthesis of this compound

  • In a hydrogenation vessel, dissolve 6-bromo-3-nitropicolinic acid (5.0 g, 20.2 mmol) in ethanol (100 mL).

  • Add 10% palladium on carbon (0.5 g) to the solution.

  • Pressurize the vessel with hydrogen gas (50 psi) and stir the mixture at room temperature for 12 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Route 2: Synthesis via Functionalization of 2,6-Dibromopyridine

This alternative strategy commences with a commercially available and relatively inexpensive starting material, 2,6-dibromopyridine. The synthesis involves the introduction of the carboxylic acid group, followed by the selective introduction of the amino group.

Conceptual Workflow

Caption: Proposed workflow for the synthesis of this compound starting from 2,6-dibromopyridine.

Experimental Rationale and Supporting Data

This route hinges on the selective functionalization of the 2,6-dibromopyridine scaffold. The first step, ortho-lithiation followed by quenching with carbon dioxide to install the carboxylic acid group, is a powerful tool in pyridine chemistry. The bromine atoms direct the lithiation to the adjacent positions. Subsequently, the introduction of the amino group would follow a similar nitration and reduction sequence as described in Route 1. The synthesis of 2-amino-5-bromo-3-nitropyridine from 2-amino-5-bromopyridine demonstrates a successful nitration of a brominated aminopyridine.[5] The subsequent reduction of the nitro group is, as mentioned, a reliable transformation.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 6-Bromopicolinic Acid

  • Dissolve 2,6-dibromopyridine (10.0 g, 42.2 mmol) in anhydrous tetrahydrofuran (THF) (150 mL) and cool the solution to -78°C under an inert atmosphere.

  • Slowly add n-butyllithium (1.6 M in hexanes, 27.7 mL, 44.3 mmol) dropwise, maintaining the temperature at -78°C.

  • Stir the mixture at -78°C for 1 hour.

  • Bubble dry carbon dioxide gas through the solution for 30 minutes, then allow the mixture to warm to room temperature.

  • Quench the reaction with water (50 mL) and acidify with 1 M HCl to pH 3-4.

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 6-bromopicolinic acid.

Step 2 & 3: Nitration and Reduction

The subsequent nitration of the obtained 6-bromopicolinic acid and the reduction of the resulting 6-bromo-3-nitropicolinic acid would follow the same procedures as outlined in Step 1 and Step 2 of Route 1.

Conclusion and Future Outlook

Both proposed synthetic routes to this compound offer plausible pathways based on established chemical principles. Route 1, starting from 6-bromopicolinic acid, appears more direct but is contingent on the successful and regioselective nitration of the starting material. Route 2, commencing with the more economical 2,6-dibromopyridine, involves more steps but may offer greater control over the introduction of functional groups.

For research and development professionals, the choice between these routes will depend on a variety of factors including the availability and cost of starting materials, desired scale of synthesis, and tolerance for multi-step procedures. Further experimental validation is necessary to determine the optimal conditions and to provide a definitive benchmark of yields and purity for each route. The development of a robust and efficient synthesis for this compound will undoubtedly accelerate the discovery and development of new medicines.

References

  • Bawa, R. A., & Beatty, A. M. (2012). Synthesis of Some Aminopicolinic Acids. Journal of Chemistry and Chemical Engineering, 6, 372-377.
  • Beatty, A., & Bawa, R. A. (2012). Synthesis of some aminopicolinic acids. University of Missouri-St. Louis Profiles.
  • Beatty, A., & Bawa, R. A. (2012). "Synthesis of Some Aminopicolinic Acids". IRL @ UMSL.
  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved January 20, 2026, from [Link]

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A Foundational Guide to Investigating 3-Amino-6-bromopicolinic Acid-Based Compounds: A Roadmap for In Vitro and In Vivo Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of 3-Amino-6-bromopicolinic acid and its derivatives. While direct experimental data on this specific scaffold is emerging, the broader class of picolinic acid derivatives has demonstrated significant promise as anticancer and antimicrobial agents. This document synthesizes established methodologies and data from related compounds to propose a rigorous pipeline for the in vitro and in vivo characterization of novel this compound-based compounds.

The Therapeutic Potential of Picolinic Acid Scaffolds

Picolinic acid, a pyridine-based carboxylic acid, and its derivatives represent a versatile scaffold in medicinal chemistry. These compounds have been shown to interact with a variety of biological targets, leading to a range of therapeutic effects. Notably, derivatives of picolinic acid have been investigated for their ability to inhibit enzymes, display cytotoxic activity against cancer cell lines, and exhibit antimicrobial properties. The introduction of amino and bromo substituents on the picolinic acid ring, as in this compound, offers unique electronic and steric properties that could modulate biological activity, making this class of compounds a compelling area for new drug discovery.

Proposed In Vitro Evaluation of this compound Derivatives

A crucial first step in characterizing a new compound is to assess its biological activity in a controlled laboratory setting. Based on the known activities of related picolinic acid derivatives, we propose an initial in vitro screening cascade focused on anticancer and antimicrobial potential.

Anticancer Activity Screening

The primary objective is to determine the cytotoxic effects of this compound derivatives against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[1][2][3][4][5]

Materials:

  • Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Presentation: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration.

Table 1: Hypothetical In Vitro Cytotoxicity Data for a this compound Derivative (Compound X)

Cell LineIC₅₀ (µM) of Compound XIC₅₀ (µM) of Doxorubicin (Reference)
MCF-7 (Breast Cancer)15.20.8
A549 (Lung Cancer)22.51.2
HCT116 (Colon Cancer)18.90.5

dot

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells add_compounds Add Compound Dilutions to Cells seed_cells->add_compounds prepare_compounds Prepare Serial Dilutions of Test Compound prepare_compounds->add_compounds incubate_treatment Incubate for 48-72h add_compounds->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Measure Absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for MTT-based cell viability assay.

Antimicrobial Activity Screening

The antimicrobial potential of this compound derivatives can be assessed by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria.

Experimental Protocol: Broth Microdilution for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6][7][8][9][10]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus [Gram-positive], Escherichia coli [Gram-negative])

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound derivative stock solution (in DMSO)

  • 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in CAMHB in a 96-well plate.

  • Bacterial Inoculation: Add a standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (bacteria with no compound), a negative control (broth only), and a reference antibiotic (e.g., Ciprofloxacin).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Data Analysis and Presentation: The MIC values are reported in µg/mL or µM.

Table 2: Hypothetical Antimicrobial Activity Data for a this compound Derivative (Compound Y)

Bacterial StrainMIC (µg/mL) of Compound YMIC (µg/mL) of Ciprofloxacin (Reference)
Staphylococcus aureus (ATCC 29213)160.5
Escherichia coli (ATCC 25922)320.015

Proposed In Vivo Evaluation of this compound Derivatives

Promising candidates from in vitro screening should be advanced to in vivo models to assess their efficacy and safety in a whole-organism context.

Anticancer Efficacy in a Xenograft Model

This model evaluates the ability of a compound to inhibit tumor growth in an animal host.[11][12][13][14]

Experimental Protocol: Human Tumor Xenograft in Mice

Animals:

  • Immunocompromised mice (e.g., nude or SCID mice)

Procedure:

  • Tumor Implantation: Subcutaneously inject human cancer cells (e.g., HCT116) into the flank of the mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize mice into treatment groups (vehicle control, test compound, positive control like Doxorubicin). Administer the compounds via an appropriate route (e.g., intraperitoneal or oral) for a specified duration.

  • Monitoring: Measure tumor volume and body weight regularly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.

Data Analysis and Presentation: Tumor growth inhibition (TGI) is calculated and compared between treatment groups.

dot

Xenograft_Workflow start Start implant_cells Implant Human Cancer Cells into Immunocompromised Mice start->implant_cells monitor_tumor_growth Monitor Tumor Growth implant_cells->monitor_tumor_growth randomize_mice Randomize Mice into Treatment Groups monitor_tumor_growth->randomize_mice administer_treatment Administer Treatment (Vehicle, Test Compound, Positive Control) randomize_mice->administer_treatment measure_tumor_volume Measure Tumor Volume and Body Weight administer_treatment->measure_tumor_volume endpoint Study Endpoint: Euthanasia and Tumor Excision measure_tumor_volume->endpoint Repeat for study duration analyze_data Analyze Data: Tumor Growth Inhibition (TGI) endpoint->analyze_data end End analyze_data->end

Caption: Workflow for an in vivo anticancer xenograft study.

Antimicrobial Efficacy in an Infection Model

These models assess the ability of a compound to clear a bacterial infection in an animal.[15][16][17][18][19]

Experimental Protocol: Murine Thigh Infection Model

Animals:

  • Mice (e.g., Swiss Webster)

Procedure:

  • Induce Neutropenia (optional): If studying efficacy in an immunocompromised state, treat mice with cyclophosphamide.

  • Infection: Inject a standardized inoculum of bacteria (e.g., S. aureus) into the thigh muscle.

  • Treatment: At a set time post-infection, administer the test compound and controls.

  • Endpoint: After a specified treatment period, euthanize the mice, homogenize the thigh tissue, and determine the bacterial load (CFU/g of tissue).

Data Analysis and Presentation: The reduction in bacterial load (log₁₀ CFU) is compared between treatment groups.

Comparative Outlook and Future Directions

While specific data for this compound is not yet available, the proposed research pipeline provides a clear path to elucidating its potential. The hypothetical data presented in the tables illustrates how the performance of novel derivatives can be benchmarked against established drugs. A derivative with an IC₅₀ in the low micromolar range against cancer cells or a significant reduction in bacterial load in vivo would warrant further investigation.

Future studies should also explore the mechanism of action of active compounds. For anticancer agents, this could involve investigating apoptosis induction, cell cycle arrest, or inhibition of specific signaling pathways. For antimicrobial agents, studies on the mechanism of bacterial killing and the potential for resistance development would be crucial.

The exploration of this compound-based compounds represents a promising avenue for the discovery of new therapeutic agents. By employing the rigorous in vitro and in vivo methodologies outlined in this guide, researchers can systematically evaluate their potential and contribute to the development of novel treatments for cancer and infectious diseases.

References

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (n.d.). In PubMed Central (PMC). Retrieved from [Link]

  • Blatt, N., Mingaleeva, R., Khaiboullina, S., Kotlyar, A., Lombardi, V., & Rizvanov, A. (2013). In vivo screening models of anticancer drugs. CORE. Retrieved from [Link]

  • Kerbel, R. S. (2000). Rodent tumor models for anti-cancer drug testing: An overview. Ovid. Retrieved from [Link]

  • Development and validation of in vivo models of acute bacterial infections for use in novel drug development. (n.d.). In Health Research BC. Retrieved from [Link]

  • Brunetti, J., Falciani, C., Bracci, L., & Pini, A. (2017). Models of In-Vivo Bacterial Infections for the Development of Antimicrobial Peptide-based Drugs. Bentham Science Publishers. Retrieved from [Link]

  • In Vivo Infection Models. (n.d.). In Selvita. Retrieved from [Link]

  • Blatt, N. L., Mingaleeva, R. N., Khaiboullina, S. F., Kotlyar, A., Lombardi, V. C., & Rizvanov, A. A. (2013). IN VIVO Screening Models of Anticancer Drugs. Semantic Scholar. Retrieved from [Link]

  • In vivo Mouse Models of Bacterial Infection. (n.d.). In ImQuest BioSciences. Retrieved from [Link]

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (2023). In Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. Retrieved from [Link]

  • Bacterial Efficacy Models for Preclinical Research. (n.d.). In IBT Bioservices. Retrieved from [Link]

  • In vivo Methods for Preclinical Screening of Anticancer Drugs. (n.d.). In International Journal of Pharmacy and Biological Sciences. Retrieved from [Link]

  • In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. (n.d.). In Unknown Source.
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  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). In WOAH. Retrieved from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). In CLYTE Technologies. Retrieved from [Link]

  • A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer. (2021). In Pensoft Publishers. Retrieved from [Link]

  • A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity. (2021). In Pharmacia. Retrieved from [Link]

  • Exploring the in vitro anticancer activities of Re(I) picolinic acid and its fluorinated complex derivatives on lung cancer cells: a structural study. (2022). In PubMed. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Analytical Determination of 3-Amino-6-bromopicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in the analysis of pyridine carboxylic acid derivatives.

Foreword

In the landscape of pharmaceutical development and chemical synthesis, the rigorous analysis of intermediates and active pharmaceutical ingredients (APIs) is paramount. 3-Amino-6-bromopicolinic acid, a substituted pyridine carboxylic acid, presents a unique analytical challenge due to its combination of a hydrophilic amino group, an acidic carboxyl group, and a lipophilic bromo-substituted aromatic ring. This guide provides an in-depth comparison of various analytical techniques applicable to the characterization and quantification of this multifaceted molecule. As your Senior Application Scientist, I will not only detail the "how" but also the critical "why" behind methodological choices, ensuring that the protocols described are not just procedures to be followed, but self-validating systems grounded in scientific principle.

The objective of this guide is to empower researchers to select and develop the most appropriate analytical strategy for their specific needs, be it for routine quality control, impurity profiling, or in-depth structural elucidation. We will explore the nuances of chromatographic separations, the power of mass spectrometry, and the utility of spectroscopic techniques, all while adhering to the exacting standards of scientific integrity and regulatory compliance as outlined by the International Council on Harmonisation (ICH).

Understanding the Analyte: Physicochemical Properties of this compound

Before delving into analytical methodologies, a thorough understanding of the analyte's properties is essential. This compound possesses characteristics that influence every aspect of its analysis, from sample preparation to detection.

Key Physicochemical Properties:

  • Polarity: The presence of both an amino and a carboxylic acid group imparts significant polarity and the ability to exist as a zwitterion, influencing its solubility and retention in chromatographic systems.

  • UV Absorbance: The pyridine ring is a chromophore, allowing for detection by UV-Vis spectrophotometry. The substituents will influence the absorption maxima.

  • Ionization: The amino and carboxylic acid moieties are readily ionizable, making the molecule amenable to mass spectrometry and influencing its behavior in ion-exchange and ion-pair chromatography.

  • Reactivity: The amino group can be susceptible to derivatization, a strategy that can be exploited to enhance chromatographic performance or detection sensitivity.

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of analytical chemistry for separating components of a mixture. For this compound, several high-performance liquid chromatography (HPLC) modes are applicable.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a workhorse in pharmaceutical analysis. However, the high polarity of this compound can lead to poor retention on traditional C18 columns.

Causality Behind Experimental Choices: To overcome poor retention, several strategies can be employed:

  • Polar-Embedded or Polar-Endcapped Columns: These columns contain polar functional groups that provide an alternative interaction mechanism, enhancing the retention of polar analytes.

  • Ion-Pair Chromatography: Introducing an ion-pairing reagent into the mobile phase forms a neutral ion pair with the charged analyte, increasing its hydrophobicity and retention on a reversed-phase column.[1][2]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, promoting the partitioning of polar analytes into a water-enriched layer on the stationary phase.[3][4]

Workflow for RP-HPLC Method Development:

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Dissolve Sample in Mobile Phase A Column C18 or Polar-Embedded Column Sample->Column MobilePhase Mobile Phase Gradient (e.g., A: 0.1% Formic Acid in Water B: Acetonitrile) Detector UV Detector (e.g., 254 nm) Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification (Peak Area) Chromatogram->Quantification

Caption: RP-HPLC workflow for this compound analysis.

Experimental Protocol: Stability-Indicating RP-HPLC Method (Adapted from similar compounds)

This protocol is designed to separate the main component from potential degradation products.

  • Chromatographic System:

    • HPLC system with a quaternary pump, autosampler, column oven, and photodiode array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 0-5 min: 10% B, 5-25 min: 10-90% B, 25-30 min: 90% B, 30.1-35 min: 10% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of 1 mg/mL in a mixture of water and methanol (1:1).

    • For analysis, dilute to an appropriate concentration (e.g., 0.1 mg/mL) with Mobile Phase A.[5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For high sensitivity and selectivity, especially in complex matrices, LC-MS/MS is the technique of choice. It combines the separation power of HPLC with the specific detection capabilities of mass spectrometry.

Causality Behind Experimental Choices:

  • Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar and ionizable molecules like this compound.

  • Multiple Reaction Monitoring (MRM): MRM provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.

Workflow for LC-MS/MS Method Development:

LCMSMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS System cluster_data Data Analysis Sample Protein Precipitation (if biological matrix) Dilution Dilution Sample->Dilution LC UPLC/HPLC (HILIC or RP) Dilution->LC MS Tandem Mass Spectrometer (ESI Source, MRM Mode) MRM_Chromatogram MRM Chromatogram MS->MRM_Chromatogram Quantification Quantification (Peak Area Ratio to IS) MRM_Chromatogram->Quantification

Caption: LC-MS/MS workflow for sensitive quantification.

Experimental Protocol: LC-MS/MS for Quantification in a Biological Matrix (Conceptual)

  • LC-MS/MS System:

    • UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Chromatographic Conditions (HILIC):

    • Column: HILIC, 2.1 x 100 mm, 1.7 µm.

    • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: High percentage of B, decreasing to elute the polar analyte.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive ESI.

    • MRM Transition: To be determined by infusion of a standard solution. A plausible transition would be the protonated molecule [M+H]+ to a fragment ion resulting from the loss of CO2 or H2O.

  • Sample Preparation:

    • To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Vortex and centrifuge to precipitate proteins.

    • Inject the supernatant.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for volatile and thermally stable compounds. Due to the low volatility of this compound, derivatization is mandatory.

Causality Behind Experimental Choices:

  • Derivatization: Silylation or esterification of the carboxylic acid and amino groups is necessary to increase volatility and thermal stability. This also improves chromatographic peak shape.

Experimental Protocol: GC-MS with Derivatization (Conceptual)

  • Derivatization:

    • Evaporate the sample to dryness.

    • Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat at 70°C for 30 minutes.

  • GC-MS System:

    • Gas chromatograph coupled to a mass spectrometer.

  • GC Conditions:

    • Column: DB-5ms or equivalent.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, ramp to 280 °C.

    • Carrier Gas: Helium.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-500.

Spectroscopic Techniques for Structural Elucidation and Quantification

Spectroscopic methods provide valuable information about the chemical structure and can also be used for quantification.

UV-Vis Spectrophotometry

A simple and rapid technique for quantification, provided the sample matrix is not complex.

Experimental Protocol: UV-Vis Quantification

  • Instrument: UV-Vis Spectrophotometer.

  • Solvent: A suitable buffer in which the analyte is stable and soluble (e.g., phosphate buffer pH 7).

  • Procedure:

    • Scan a standard solution from 200-400 nm to determine the wavelength of maximum absorbance (λmax). For picolinic acid, a λmax is observed around 265 nm.[6]

    • Prepare a calibration curve by measuring the absorbance of a series of standard solutions at the determined λmax.

    • Measure the absorbance of the sample solution and determine the concentration from the calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. For this compound, ¹H and ¹³C NMR would provide detailed structural information. Although not a primary quantitative technique in most settings, quantitative NMR (qNMR) can be employed with an internal standard.

Expected ¹H NMR Spectral Features (in DMSO-d₆):

  • Signals for the two aromatic protons on the pyridine ring.

  • A broad signal for the amino protons.

  • A broad signal for the carboxylic acid proton.

Mass Spectrometry (MS)

In addition to its use as a detector for chromatography, standalone MS can provide information on the molecular weight and fragmentation pattern, aiding in structural confirmation. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.

Expected Fragmentation:

  • Loss of H₂O from the carboxylic acid and amino group.

  • Loss of COOH or CO₂ from the carboxylic acid group.

  • Cleavage of the bromine atom.[7][8]

Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that separates ions based on their electrophoretic mobility. It is particularly well-suited for the analysis of charged and polar molecules.[9]

Causality Behind Experimental Choices:

  • High Efficiency: CE can provide very sharp peaks and high resolution.

  • Low Sample Consumption: Only nanoliter volumes are injected.

  • Chiral Separations: CE is an excellent technique for separating enantiomers by adding a chiral selector to the buffer.[10][11]

Experimental Protocol: Capillary Zone Electrophoresis (CZE) (Conceptual)

  • CE System:

    • Capillary electrophoresis instrument with a UV or PDA detector.

  • Conditions:

    • Capillary: Fused silica, 50 µm i.d., 50 cm total length.

    • Buffer: 50 mM phosphate buffer, pH 7.0.

    • Voltage: 20 kV.

    • Temperature: 25 °C.

    • Detection: UV at 214 nm.

Comparative Analysis of Techniques

The choice of analytical technique depends on the specific requirements of the analysis.

Table 1: Comparison of Key Performance Characteristics

TechniqueSelectivitySensitivitySpeedCostPrimary Application
RP-HPLC (UV) ModerateModerateModerateLowRoutine QC, Purity
LC-MS/MS Very HighVery HighFastHighBioanalysis, Trace Analysis
GC-MS HighHighModerateModerateVolatile Impurities (with derivatization)
UV-Vis LowLowVery FastVery LowSimple Quantification
NMR Very HighLowSlowVery HighStructure Elucidation
CE HighModerateFastModerateChiral Separations, High-Efficiency Separations

Method Validation: Ensuring Data Integrity

All analytical methods used in a regulated environment must be validated to ensure they are fit for their intended purpose. The validation parameters are defined by the ICH Q2(R2) guideline.[12][13][14][15]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The analysis of this compound requires a thoughtful selection of analytical techniques based on the specific analytical goals. For routine quality control and purity assessment, a well-developed RP-HPLC method with UV detection is often sufficient and cost-effective. When high sensitivity and selectivity are paramount, such as in bioanalytical studies or for trace impurity analysis, LC-MS/MS is the undisputed gold standard. GC-MS , while requiring derivatization, can be valuable for identifying volatile impurities. Spectroscopic techniques like NMR and MS are indispensable for structural confirmation, while capillary electrophoresis offers a high-efficiency alternative, particularly for chiral separations.

Ultimately, the development of a robust and reliable analytical method is a scientific endeavor that combines a fundamental understanding of the analyte's chemistry with the principles of the chosen analytical technique, all underpinned by a rigorous validation process to ensure the integrity of the generated data.

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  • ResearchGate. (2011). (PDF) Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. [Link]

  • National Institutes of Health. (2014). The Use of Antibiotics as Chiral Selectors in Capillary Electrophoresis: A Review. [Link]

  • National Institutes of Health. (2016). Development of an Ion-Pairing Reagent and HPLC-UV Method for the Detection and Quantification of Six Water-Soluble Vitamins in Animal Feed. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Amino-6-bromopicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we conduct it. While 3-Amino-6-bromopicolinic acid is a valuable building block in synthetic chemistry, its journey from reagent bottle to final product includes a critical, often overlooked final step: proper disposal. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this halogenated picolinic acid derivative, ensuring the protection of laboratory personnel and the environment.

The foundational principle of this protocol is straightforward: This compound and its associated waste must be managed as hazardous chemical waste. [1][2] Under no circumstances should this compound or its contaminated materials be disposed of in standard trash or down the sanitary sewer.[3][4][5] The primary and mandatory method for disposal is through a licensed professional waste disposal service.[6]

Hazard Identification and Risk Assessment

Table 1: Inferred Hazard Profile of this compound

Hazard ClassificationDescriptionRationale & Cited Sources
Skin & Eye Irritation Causes skin irritation and serious eye irritation/damage.[7][8][9]Picolinic acid derivatives are known irritants. Direct contact with skin or eyes must be avoided.[7]
Acute Oral Toxicity Harmful if swallowed.[6][9]Similar compounds are classified as harmful if ingested.[6]
Respiratory Irritation May cause respiratory irritation if inhaled as a dust.[7][8][9]Fine powders of aromatic compounds can be irritating to the respiratory tract.[7]
Environmental Hazard Potentially harmful to aquatic life.[6]Halogenated organic compounds can be persistent in the environment. Release into drains or waterways must be prevented.[6]
Hazardous Decomposition Thermal decomposition can release toxic and corrosive gases.Combustion may produce Carbon Oxides (CO, CO₂), Nitrogen Oxides (NOx), and Hydrogen Bromide (HBr).[7][10]

Mandatory Disposal Workflow: From Bench to Pickup

The following workflow outlines the decision-making process for handling waste generated from experiments involving this compound. This process ensures segregation at the source, which is the most critical step in a compliant laboratory waste management program.[1][2]

G cluster_0 Waste Generation Point (Fume Hood) cluster_1 Segregation Decision cluster_2 Designated Waste Containers in Satellite Accumulation Area (SAA) A Waste Generated (e.g., residual solid, contaminated wipes, used glassware, reaction quench) B Is the waste primarily This compound (solid)? A->B Evaluate C Is the waste a dilute aqueous solution? B->C No F Solid Halogenated Organic Waste B->F Yes D Is the waste an organic solvent solution? C->D No G Aqueous Acidic Waste C->G Yes E Is the waste solid material (gloves, wipes, silica)? D->E No H Halogenated Organic Solvent Waste D->H Yes I Solid Chemical Waste (Dry) E->I Yes J Contact EH&S for Waste Pickup F->J G->J H->J I->J

Caption: Waste Disposal Decision Workflow.

Step-by-Step Waste Collection & Storage Protocol

This protocol must be performed in a designated Satellite Accumulation Area (SAA), which is a location at or near the point of waste generation.[1][11]

Personnel Protective Equipment (PPE) Required:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: Standard laboratory coat.

Protocol Steps:

  • Select the Correct Waste Container:

    • Use only containers provided by or approved by your institution's Environmental Health & Safety (EH&S) department.[1] These are typically high-density polyethylene (HDPE) containers.

    • Causality: Do not use metal cans for collecting halogenated waste. Halogenated compounds can degrade to form acidic byproducts (e.g., HBr), which will corrode metal containers, leading to leaks.[4]

    • Ensure the container has a secure, screw-top cap to prevent spills and vapor release.[2][11]

  • Label the Container Before Use:

    • Affix a "Hazardous Waste" label to the empty container.

    • Clearly write all constituents, including "this compound" and any solvents or other reagents. Do not use abbreviations.

    • Indicate the relevant hazards (e.g., Irritant, Toxic).

  • Segregate Waste Streams:

    • Halogenated vs. Non-Halogenated: This is the most critical segregation step. Do NOT mix waste containing this compound with non-halogenated organic waste.[4][12]

    • Causality: The disposal of halogenated waste is significantly more expensive and complex than non-halogenated waste. Mixing them needlessly increases disposal costs and regulatory burden for the entire volume.[5]

    • Acids vs. Bases: Store this acidic waste separately from bases.[11][13]

    • Oxidizers: Keep away from strong oxidizing agents.[10][11]

    • Solid vs. Liquid: Keep solid and liquid waste in separate, appropriately designated containers.[2][13]

  • Deposit Waste into the Container:

    • Perform this action inside a chemical fume hood to minimize inhalation exposure.

    • Use a funnel for liquid waste to prevent spills.

    • Do not fill liquid waste containers beyond 90% capacity to allow for vapor expansion.[11]

  • Secure and Store the Container:

    • After adding waste, securely close the container cap. Containers must remain closed except when actively adding waste.[1][11]

    • Place the container in a designated SAA with secondary containment (e.g., a spill tray).[2][11]

Chemical Incompatibility

Avoiding the mixture of incompatible waste streams is a cornerstone of laboratory safety. Accidental mixing can lead to violent reactions, the release of toxic gases, or fires.

G A This compound Waste (Acidic, Halogenated) B Strong Bases (e.g., NaOH, Ca(OH)2) A->B Exothermic Neutralization C Strong Oxidizers (e.g., Peroxides, Nitrates) A->C Violent Reaction Risk D Reactive Metals (e.g., Na, K, Mg) A->D Flammable Gas (H2) Generation E Cyanides / Sulfides A->E Toxic Gas (HCN/H2S) Generation

Caption: Key Incompatibilities for Acidic Halogenated Waste.

Spill and Emergency Procedures

In the event of an accidental release, prompt and correct action is vital.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Isolate the Area: Secure the area to prevent further exposure.

  • Don Appropriate PPE: At a minimum, wear a lab coat, gloves, and eye protection. For larger spills, respiratory protection may be necessary.

  • Contain the Spill:

    • For Solid Spills: Gently sweep up the material to avoid generating dust and place it in a labeled hazardous waste container.[7][8]

    • For Liquid Spills: Use an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows) to contain and absorb the liquid.[6] Do not use combustible materials like paper towels for large spills.

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent and water, collecting the cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EH&S department, following all institutional protocols.

Arranging for Final Disposal

The ultimate disposal of this compound waste is not the responsibility of the researcher beyond the steps outlined above.

  • Contact EH&S: Once a waste container is full or has been in the SAA for the maximum allowed time (typically 6-12 months, check institutional policy), contact your EH&S department to schedule a pickup.[1][6][11]

  • Follow Institutional Protocols: Complete any required waste manifests or pickup request forms accurately and completely.[6]

  • "Cradle-to-Grave" Responsibility: Remember that under regulations like the EPA's Resource Conservation and Recovery Act (RCRA), the waste generator (your institution) is legally responsible for the waste from its generation to its final, environmentally sound disposal.[5]

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship, ensuring that your valuable research does not come at the cost of personal or ecological well-being.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
  • Properly Managing Chemical Waste in Labor
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Hazardous Waste and Disposal. American Chemical Society.
  • SAFETY DATA SHEET - 6-Bromopyridine-2-carboxylic acid. Fisher Scientific.
  • SAFETY DATA SHEET - Pyridine-2-carboxylic acid. Sigma-Aldrich.
  • SAFETY DATA SHEET - 2-Amino-6-bromopyridine. Fisher Scientific.
  • SAFETY DATA SHEET - 2-Bromonicotinic acid. Fisher Scientific.
  • Halogenated Solvents. University of Washington Environmental Health & Safety.
  • Safeguarding Your Laboratory: Proper Disposal of Picolinic Acid-d4. BenchChem.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign.
  • 2-Amino-6-bromopyridine Safety D
  • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts.

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Comprehensive Safety and Handling Guide for 3-Amino-6-bromopicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is imperative to move beyond mere procedural lists and cultivate a deep, intuitive understanding of chemical safety. This guide is structured to provide not just the "what" but the critical "why" behind the personal protective equipment (PPE) and handling protocols for 3-Amino-6-bromopicolinic acid. Our objective is to build a self-validating system of safety, ensuring that every action is grounded in scientific reasoning and best practices.

Hazard Analysis: Understanding the Risks of this compound

This compound (CAS No: 1052708-46-9) is a solid chemical intermediate used in complex organic synthesis.[1][2][3] While invaluable in research and development, its handling necessitates a thorough understanding of its potential hazards.

Based on available safety data, the primary risks associated with this compound are:

  • Acute Oral Toxicity: The substance is classified as harmful if swallowed.

  • Severe Eye Damage: It is designated as causing serious, potentially irreversible eye damage. This is a critical risk factor that dictates mandatory and stringent eye protection.

  • Skin and Respiratory Irritation: The compound may cause skin irritation and respiratory irritation upon contact or inhalation of its dust.[4]

  • Aquatic Hazard: It is recognized as being harmful to aquatic life, necessitating careful disposal procedures.

  • Combustibility: As a solid organic compound, it is combustible and can produce hazardous decomposition products in a fire, including carbon oxides, nitrogen oxides (NOx), and hydrogen halides like bromine.[5]

The Hierarchy of Controls: A Proactive Safety Framework

Before detailing specific PPE, we must embed our safety plan within the established hierarchy of controls. This framework prioritizes systematic risk mitigation, with PPE serving as the final, essential barrier.

Hierarchy_of_Controls cluster_controls Hierarchy of Controls for this compound cluster_actions Specific Actions Elimination Elimination (Not Feasible) Substitution Substitution (Not Feasible) Engineering Engineering Controls (Primary Barrier) Substitution->Engineering Most Effective Admin Administrative Controls (Procedural Safety) Engineering->Admin Eng_Actions • Certified Chemical Fume Hood • Ventilated Enclosure for Weighing Engineering->Eng_Actions PPE Personal Protective Equipment (Final Barrier) Admin->PPE Least Effective Admin_Actions • Standard Operating Procedures (SOPs) • Designated Handling Areas • Annual Safety Training Admin->Admin_Actions PPE_Actions • Eye/Face Protection • Chemical-Resistant Gloves • Lab Coat / Coverall • Respiratory Protection (as needed) PPE->PPE_Actions

Caption: Hierarchy of controls applied to handling this compound.

Engineering Controls (Primary Barrier): The most critical step is to minimize exposure at the source.

  • Chemical Fume Hood: All handling, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[5] This is non-negotiable to prevent inhalation of dust particles and contain any potential spills.

  • Ventilation: Ensure the laboratory is well-ventilated to handle any fugitive emissions.[2][6]

Administrative Controls: These are the procedures and policies that support a safe work environment.

  • Standard Operating Procedures (SOPs): Detailed, written SOPs for handling, storage, and disposal must be available and understood by all personnel.

  • Designated Areas: Clearly mark areas where this compound is stored and handled.

  • Training: Personnel must be trained on the specific hazards, handling protocols, and emergency procedures for this chemical.

Personal Protective Equipment (PPE): The Essential Final Barrier

PPE is the last line of defense and must be selected to counter the specific hazards of this compound.

PPE ComponentSpecificationRationale and Protection Against
Eye/Face Protection Tightly-fitting, splash-proof safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US). A full-face shield should be worn over goggles during procedures with a high risk of splashing.[6]Protects against the primary hazard of serious eye damage . The solid can cause severe irritation or burns upon contact.[4][7]
Hand Protection Chemical-resistant nitrile or butyl rubber gloves.[7][8] Check for tears or holes before each use.Prevents skin irritation and absorption. Nitrile offers good resistance to a range of chemicals and is suitable for handling solids and solutions.[7]
Body Protection A long-sleeved laboratory coat. For larger quantities or tasks with a higher risk of contamination, a chemical-resistant apron or disposable coverall is recommended.[6][9]Protects skin from accidental contact and prevents contamination of personal clothing.[8]
Respiratory Protection A NIOSH-approved N95 dust mask is required if handling the powder outside of a fume hood or if dust generation is unavoidable. For spill cleanup or if irritation is experienced, a full-face respirator with appropriate cartridges may be necessary.[6][7][9]Prevents respiratory tract irritation from inhaling fine dust particles of the compound.[3][4]
Footwear Closed-toe shoes, preferably made of a non-porous material.Protects feet from spills and falling objects.

Operational and Disposal Plans: Step-by-Step Protocols

Adherence to a strict, logical workflow is paramount for safety. The following protocols provide a self-validating system for handling this compound.

Pre-Operation & PPE Donning Protocol
  • Verify Engineering Controls: Confirm the chemical fume hood is operational and the airflow is adequate.

  • Assemble Materials: Gather all necessary chemicals, equipment, and waste containers and place them inside the fume hood.

  • Don PPE (in order):

    • Wash hands thoroughly.

    • Don lab coat or coverall.

    • Don respiratory protection (if required by your risk assessment).

    • Don eye and face protection (goggles, followed by face shield if needed).

    • Don gloves, ensuring cuffs are pulled over the sleeves of the lab coat.

Safe Handling and Transfer Protocol
  • Work Within the Fume Hood: Perform all manipulations at least 6 inches inside the sash of the fume hood.

  • Avoid Dust Generation: Handle the solid chemical carefully. Use a spatula for transfers. Avoid pouring the dry powder, which can create airborne dust. If weighing, use an anti-static weigh boat or a ventilated balance enclosure.

  • Immediate Cleanup: Clean up any minor spills within the fume hood immediately using appropriate methods (see Spill Protocol).

  • Secure Containers: Keep all containers of this compound tightly closed when not in use.[2][6]

Emergency Protocol: Accidental Release or Spill
  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (if necessary): For large spills outside of a containment hood, evacuate the area.

  • Contain the Spill: For small, contained spills (inside a fume hood), use an absorbent material suitable for chemical powders to gently cover the spill. Avoid sweeping dry, which can create dust.

  • Collect Waste: Carefully scoop the absorbed material into a clearly labeled hazardous waste container.

  • Decontaminate: Wipe the area with a suitable solvent (as per your institution's guidelines), followed by soap and water.

  • Dispose: Treat all cleanup materials as hazardous waste.

Decontamination & PPE Doffing Protocol
  • Clean Equipment: Decontaminate all non-disposable equipment used in the procedure.

  • Remove PPE (in order to avoid re-contamination):

    • Remove outer gloves (if double-gloved).

    • Remove lab coat or coverall by rolling it outwards, away from the body.

    • Remove face shield and goggles.

    • Remove respirator (if worn).

    • Remove inner gloves.

    • Wash hands thoroughly with soap and water.

Waste Disposal Plan
  • Segregate Waste: All materials contaminated with this compound, including empty containers, gloves, and cleanup materials, must be treated as hazardous waste.

  • Use Designated Containers: Collect waste in sealed, properly labeled containers.

  • Follow Regulations: The material must be disposed of through a licensed chemical destruction facility or by controlled incineration.[10] Do not discharge to sewer systems or contaminate waterways.[10] Consult local and national hazardous waste regulations to ensure complete and accurate classification and disposal.[5]

References

  • This compound. PubChem, National Center for Biotechnology Information. [Link]

  • This compound. Acros Pharmatech. [Link]

  • Personal Protective Equipment (PPE). CHEMM, U.S. Department of Health and Human Services. [Link]

  • Personal protective equipment in your pharmacy. Alberta College of Pharmacy. [Link]

  • Protective Equipment. American Chemistry Council. [Link]

  • What PPE Should You Wear When Handling Acid 2024?. LeelineWork. [Link]

  • Discover the Various Types of PPE for Optimal Chemical Safety. Ali Annabel. [Link]

  • 3-Aminopicolinic acid. PubChem, National Center for Biotechnology Information. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.